molecular formula C15H19NO B112329 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 2291-58-9

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B112329
CAS No.: 2291-58-9
M. Wt: 229.32 g/mol
InChI Key: BVEFCNSLJKPSEA-UHFFFAOYSA-N
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Description

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS 2291-58-9) is a bicyclic tertiary amine with a molecular formula of C15H19NO and a molecular weight of 229.32 g/mol. Its rigid azabicyclo[3.3.1]nonane scaffold, substituted with a benzyl group at the 9-position and a ketone at the 3-position, imparts significant conformational rigidity. This structure enhances its binding affinity to biological targets, making it a valuable intermediate in pharmaceutical synthesis . This compound is widely utilized as a key building block in scientific research, particularly for the development of drugs targeting neurological and oncological pathways . Its scaffold serves as a critical precursor for sigma-2 (σ2) receptor ligands. These ligands are prominent in cancer research, as σ2 receptors are overexpressed in proliferating tumor cells and are considered a potential biomarker. Ligands derived from this compound have been developed into radiolabeled, fluorescent, and biotinylated probes to study receptor function, sub-cellular localization, and for potential purification of the σ2 receptor . The mechanism of action for derivatives often involves interaction with specific molecular targets like the sigma receptors, which can modulate neurotransmitter systems or induce apoptosis in tumor cells . From a synthetic chemistry perspective, it is noted for its use in multi-step synthesis, including reactions like catalytic hydrogenation and serving as a starting material for carbamate analogs . The compound is offered with a minimum purity of 98% (HPLC) and is supplied for laboratory research applications. This product is for research use only and is not intended for human or veterinary use. Key properties include: • Molecular Formula: C15H19NO • CAS Number: 2291-58-9 • Molecular Weight: 229.32 g/mol • SMILES: C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 • Storage: Sealed in dry, room temperature .

Properties

IUPAC Name

9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEFCNSLJKPSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2291-58-9
Record name 9-BENZYL-9-AZABICYCLO(3.3.1)NONAN-3-ONE
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Foundational & Exploratory

An In-depth Technical Guide to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. This bicyclic tertiary amine is a key intermediate in medicinal chemistry, particularly in the development of ligands targeting the sigma-2 (σ2) receptor, which is implicated in various neurological and oncological conditions.

Core Chemical Properties

This compound is a solid at room temperature.[1][2] Its rigid bicyclic structure, substituted with a benzyl group at the nitrogen atom and a ketone at the 3-position, provides a valuable scaffold for the synthesis of pharmacologically active molecules.[3]

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₅H₁₉NO[4][5]
Molecular Weight 229.32 g/mol [4][5]
Appearance Yellow or brown to beige solid[2]
Melting Point 53 °C and 70 °C (two endotherms observed, indicating polymorphism)[6]
Melting Point (HCl salt) 228 °C (decomposes)
Boiling Point Not available
Solubility Soluble in methanol and dichloromethane.[6]
Spectroscopic Data
Technique Data Source(s)
¹H NMR See detailed spectrum in Experimental Protocols section.[6]
¹³C NMR See detailed spectrum in Experimental Protocols section.[6]
Infrared (IR) Data not available in the searched literature.
Mass Spectrometry (MS) Data not available in the searched literature.

Experimental Protocols

The synthesis of this compound is well-documented. The following protocol is adapted from a procedure published in Organic Syntheses.[6]

Synthesis of this compound[6]

Materials:

  • Benzylamine

  • Glutaraldehyde (50% in water)

  • 1,3-Acetonedicarboxylic acid

  • Sulfuric acid (18%)

  • Sodium acetate solution (9%)

  • Sodium carbonate (20%)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Sodium sulfate

Procedure:

  • A solution of benzylamine in water is cooled to 0-10 °C.

  • 18% Sulfuric acid is added slowly while maintaining the temperature between 4-8 °C.

  • Glutaraldehyde and 1,3-acetonedicarboxylic acid are then added, keeping the temperature below 5 °C.

  • A 9% sodium acetate solution is added over 1.5 hours.

  • The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • The pH of the solution is adjusted to 2 with 18% sulfuric acid.

  • The aqueous solution is extracted with MTBE to remove organic impurities.

  • The aqueous layer is then mixed with heptane and silica gel.

  • The pH is adjusted to 8 with a 20% sodium carbonate solution to precipitate the product.

  • The product is extracted with MTBE.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

¹H NMR (400 MHz, CDCl₃) δ: 7.38–7.29 (m, 4H), 7.27–7.21 (m, 1H), 3.81 (s, 2H), 3.09–3.03 (m, 2H), 2.45–2.36 (m, 2H), 2.29–2.15 (m, 2H), 2.01–1.90 (m, 2H), 1.58–1.51 (m, 2H), 1.41–1.33 (m, 2H).[6]

¹³C NMR (101 MHz, CDCl₃) δ: 214.9, 138.8, 129.0, 128.4, 127.2, 60.1, 57.5, 48.9, 34.2, 17.5.[6]

Biological Significance and Signaling Pathways

This compound serves as a critical building block for the synthesis of ligands targeting the sigma-2 (σ2) receptor.[3] The σ2 receptor, recently identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating tumor cells and is considered a potential biomarker for various cancers. Ligands derived from this scaffold are being investigated as imaging agents and for their potential to induce apoptosis in cancer cells.

The signaling pathways associated with the σ2 receptor are complex and not yet fully elucidated. However, current research suggests that σ2 receptor activation can modulate intracellular calcium levels and influence the activity of ion channels. Furthermore, there is evidence of crosstalk with other important signaling pathways, such as the epidermal growth factor receptor (EGFR) and the mammalian target of rapamycin (mTOR) pathways.

Below is a representative diagram illustrating a potential signaling pathway involving the σ2 receptor, for which ligands are derived from this compound.

sigma2_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects cluster_ion_channels Ion Channel Modulation Sigma2_Ligand Sigma-2 Ligand (Derived from 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one) Sigma2_Receptor Sigma-2 Receptor (TMEM97) Sigma2_Ligand->Sigma2_Receptor EGFR EGFR Sigma2_Receptor->EGFR interacts with Apoptosis_Modulation Apoptosis Modulation Sigma2_Receptor->Apoptosis_Modulation Ca_Channels Ca²⁺ Channels Sigma2_Receptor->Ca_Channels K_Channels K⁺ Channels Sigma2_Receptor->K_Channels PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channels->Ca_Influx

Caption: Sigma-2 Receptor Signaling Pathway.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for potent and selective sigma-2 receptor ligands underscores its importance for researchers in neuropharmacology and oncology. The detailed chemical properties and experimental protocols provided in this guide aim to support further investigation and application of this valuable compound.

References

An In-depth Technical Guide to the Physical Properties of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a heterocyclic ketone with applications as a chemical intermediate. This document collates available data from spectroscopic and analytical studies, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Core Physical and Chemical Properties

This compound is a solid at room temperature, with its appearance described as a pale orange, yellow, or brown to beige solid.[1][2][3] The compound's key identifiers and properties are summarized in the tables below.

Chemical Identifiers
IdentifierValue
CAS Number 2291-58-9
Molecular Formula C₁₅H₁₉NO[2][4][5]
Molecular Weight 229.32 g/mol [4][5][6]
IUPAC Name This compound[4]
InChI InChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2[4]
InChIKey BVEFCNSLJKPSEA-UHFFFAOYSA-N[4]
SMILES C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3[4]
Physicochemical Properties
PropertyValue
Physical Form Solid[3]
Appearance Pale orange solid, yellow or brown to beige solid[1][2]
Melting Point 53 °C and 70 °C (two melting endotherms observed by DSC, indicating crystal form conversions)
Boiling Point Data not available[7]
Solubility No quantitative data available. A related compound, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, is described as soluble.[8]
Purity ≥98%[5]
Storage Sealed in dry, room temperature.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) in ppm
¹H NMR (400 MHz, CDCl₃)7.38–7.29 (m, 4H), 7.27–7.21 (m, 1H), 4.34–4.25 (m, 1H), 3.81 (s, 2H), 3.09–3.03 (m, 2H), 2.45–2.36 (m, 2H), 2.29–2.15 (m, 1H), 2.01–1.90 (m, 3H), 1.58–1.51 (m, 1H), 1.41–1.33 (m, 2H), 1.18–1.10 (m, 2H)
¹³C NMR (151 MHz, CDCl₃)140.5, 128.3, 128.2, 126.8, 64.1, 56.0, 49.8, 35.6, 25.2, 14.7
Infrared (IR) Spectroscopy

While specific peak assignments are not detailed in the available literature, the presence of a carbonyl group (C=O) from the ketone and the aromatic C-H and C=C bonds from the benzyl group are expected to be prominent features in the IR spectrum.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common synthetic route involves a multi-component reaction. The following protocol is adapted from a published procedure.

  • Reaction Setup : A 500 mL six-necked, jacketed, round-bottomed flask is equipped with a mechanical stirrer, a PTFE-coated temperature probe, and an addition funnel.

  • Initial Charging : Water (50 g) and benzylamine (12.9 mL, 0.123 mol) are added to the flask.

  • Acidification : The reactor jacket is cooled to 0–10 °C. 18% sulfuric acid (43.2 mL, 0.089 mol) is added over 1 hour while maintaining the internal temperature at 4–8 °C.

  • Addition of Reagents : Glutaraldehyde (50% aqueous solution, 25.8 mL, 0.137 mol) is added, followed by acetonedicarboxylic acid (20 g, 0.137 mol), while keeping the temperature below 5 °C.

  • Buffering and Aging : A 9% sodium acetate solution (47.8 mL, 0.055 mol) is added over 1.5 hours. The reaction mixture is then aged at 5 °C for 20 hours and subsequently at 25 °C for 20 hours.

  • Workup :

    • The pH of the solution is adjusted to 2 with additional 18% sulfuric acid.

    • The solution is extracted with MTBE (3 x 80 mL) to remove organic impurities. The aqueous layer is retained.

    • The aqueous layer is transferred to a larger flask and mixed with heptane (500 mL).

    • Silica gel (20 g) is added, followed by 20% aqueous Na₂CO₃ to adjust the pH to 8.

  • Extraction and Isolation : The product is extracted from the aqueous slurry with MTBE. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification : The crude product can be further purified by column chromatography on silica gel.

Physical Property Characterization

Melting Point Determination (Differential Scanning Calorimetry - DSC)

  • Sample Preparation : A small amount of the purified solid (approximately 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup : The DSC instrument is calibrated using standard reference materials. A reference pan (usually empty) is placed in the reference furnace.

  • Analysis : The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition : The heat flow to the sample is measured as a function of temperature. Melting is observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup : The NMR spectrometer is tuned and the magnetic field is shimmed for homogeneity.

  • ¹H NMR Acquisition : A standard proton NMR spectrum is acquired using a 90° pulse and an appropriate relaxation delay.

  • ¹³C NMR Acquisition : A proton-decoupled carbon NMR spectrum is acquired. An appropriate pulse angle and relaxation delay are chosen to ensure accurate integration if quantitative data is desired.

  • Data Processing : The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method) :

    • A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.

    • A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).

    • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]

  • Analysis : The salt plate is placed in the sample holder of an FT-IR spectrometer.

  • Data Acquisition : The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_structural cluster_physical cluster_purity A Starting Materials (Benzylamine, Glutaraldehyde, Acetonedicarboxylic Acid) B One-Pot Reaction A->B D Crude Product B->D C Workup and Purification E Pure this compound C->E D->C F Structural Elucidation E->F G Physical Property Determination E->G H Purity Assessment E->H NMR NMR Spectroscopy (¹H, ¹³C) F->NMR IR IR Spectroscopy F->IR DSC DSC (Melting Point) G->DSC Appearance Visual Inspection (Appearance, Color) G->Appearance HPLC HPLC H->HPLC qNMR qNMR H->qNMR

References

An In-depth Technical Guide to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, synthesis, and biological relevance of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate in the development of therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound is a bicyclic tertiary amine with the chemical formula C₁₅H₁₉NO.[1][2][3][4][5] Its rigid azabicyclo[3.3.1]nonane framework, substituted with a benzyl group at the nitrogen atom and a ketone at the 3-position, provides a unique and conformationally constrained scaffold. This rigidity is a desirable feature in medicinal chemistry as it can lead to higher binding affinity and selectivity for biological targets.

Chemical Identifiers
IdentifierValue
IUPAC NameThis compound[1]
CAS Number2291-58-9[1]
Molecular FormulaC₁₅H₁₉NO[1][2][3]
Molecular Weight229.32 g/mol [1][2]
Canonical SMILESC1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3[1]
InChIInChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2[1]
InChIKeyBVEFCNSLJKPSEA-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValue
AppearanceYellow or brown to beige solid[3]
XLogP32.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count2[2]
Topological Polar Surface Area20.3 Ų[1]

Structural Diagram

Caption: 2D Molecular Structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data were obtained in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.38–7.29m4HAromatic CH
7.27–7.21m1HAromatic CH
4.34–4.25m1HCH
3.81s2HN-CH₂-Ph
3.09–3.03m2HCH₂
2.45–2.36m2HCH₂
2.29–2.15m1HCH
2.01–1.90m3HCH/CH₂
1.58–1.51m1HCH
1.41–1.33m2HCH₂
1.18–1.10m2HCH₂

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
211.5C=O
140.5Aromatic C (quaternary)
128.3Aromatic CH
128.2Aromatic CH
126.8Aromatic CH
64.1N-CH₂-Ph
56.0CH
49.8CH₂
35.6CH₂
25.2CH₂
14.7CH₂

Note: The provided search results did not contain detailed experimental parameters for the NMR data acquisition.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺230.15395
[M+Na]⁺252.13589
[M-H]⁻228.13939
[M]⁺229.14612

Experimental Protocols

Synthesis of this compound

The following protocol is a summary of the synthesis described in Organic Syntheses.[6]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation A Combine benzylamine and water in a jacketed reactor. B Cool to 0-10 °C. A->B C Add 18% sulfuric acid over 1 hour. B->C D Add glutaraldehyde and acetonedicarboxylic acid at <5 °C. C->D E Add 9% sodium acetate solution over 1.5 hours. D->E F Age the reaction mixture at 5 °C for 20h, then 25 °C for 20h. E->F G Adjust pH to 2 with sulfuric acid. F->G H Extract with MTBE (discard organic layers). G->H I To the aqueous layer, add heptane and silica gel. H->I J Adjust pH to 8 with 20% Na2CO3. I->J K Separate layers and dry the organic layer with Na2SO4. J->K L Concentrate under reduced pressure to yield the product. K->L

Caption: Synthetic workflow for this compound.

Materials:

  • Benzylamine

  • Water

  • Sulfuric acid (98%)

  • Glutaraldehyde (50% aqueous solution)

  • Acetonedicarboxylic acid

  • Sodium acetate

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Sodium carbonate (Na₂CO₃)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of benzylamine in water is prepared in a jacketed reactor and cooled to 0–10 °C.

  • 18% sulfuric acid is added dropwise over 1 hour, maintaining the temperature between 4–8 °C.

  • Glutaraldehyde and acetonedicarboxylic acid are subsequently added while keeping the temperature below 5 °C.

  • A 9% sodium acetate solution is then added over 1.5 hours.

  • The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours.

  • The reaction is quenched by adjusting the pH to 2 with sulfuric acid.

  • The aqueous mixture is washed with MTBE to remove organic impurities.

  • Heptane and silica gel are added to the aqueous layer, followed by basification to pH 8 with a 20% sodium carbonate solution.

  • The product is extracted into the organic layer, which is then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford this compound.

Biological Relevance and Signaling Pathways

This compound is a valuable precursor for the synthesis of ligands targeting the sigma-2 (σ₂) receptor. The σ₂ receptor, identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cells, including various cancer cell lines, making it an attractive target for both diagnostic imaging and therapeutic intervention.

The σ₂ receptor is known to interact with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), and is implicated in the regulation of cellular processes including cholesterol homeostasis, cell proliferation, and neuronal signaling.[6][7][8] Ligands derived from the 9-azabicyclo[3.3.1]nonane scaffold have been shown to modulate these pathways and can induce apoptosis in cancer cells.

Sigma-2 Receptor Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Outcomes Sigma2_Ligand 9-Azabicyclo[3.3.1]nonane Derivative (Ligand) Sigma2_Receptor Sigma-2 Receptor (TMEM97) Sigma2_Ligand->Sigma2_Receptor Binds to PGRMC1 PGRMC1 Sigma2_Receptor->PGRMC1 Interacts with Calcium Ca²⁺ Mobilization Sigma2_Receptor->Calcium Modulates ROS ROS Production Sigma2_Receptor->ROS Induces EGFR EGFR Signaling Sigma2_Receptor->EGFR Impacts mTOR mTOR Pathway Sigma2_Receptor->mTOR Impacts Autophagy Modulation of Autophagy Sigma2_Receptor->Autophagy Caspase Caspase Activation Calcium->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation Inhibition of Cell Proliferation EGFR->Proliferation mTOR->Proliferation

Caption: Simplified signaling pathway of sigma-2 receptor modulation.

This diagram illustrates that the binding of a 9-azabicyclo[3.3.1]nonane-based ligand to the σ₂ receptor can trigger a cascade of intracellular events. These include the mobilization of calcium, generation of reactive oxygen species (ROS), and activation of caspases, ultimately leading to apoptosis. Furthermore, the σ₂ receptor can influence other major signaling pathways like the EGFR and mTOR pathways, which are critical for cell growth and proliferation. The modulation of autophagy is another key outcome of σ₂ receptor activation.

Conclusion

This compound is a structurally significant molecule with considerable utility in medicinal chemistry. Its rigid bicyclic core serves as an excellent scaffold for the design of selective ligands for the sigma-2 receptor, a promising target in oncology and neuropharmacology. The synthetic route to this compound is well-established, and its spectroscopic properties have been characterized, providing a solid foundation for its use in further drug discovery and development efforts. Future research may focus on elucidating the precise molecular interactions of its derivatives with the sigma-2 receptor and optimizing their therapeutic potential.

References

An In-Depth Technical Guide to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a pivotal intermediate in the synthesis of novel therapeutic agents. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant role in the development of sigma-2 (σ2) receptor ligands for cancer research and the study of neurological disorders.

Chemical Identity and Nomenclature

The compound with the systematic name this compound is a bicyclic tertiary amine. Its rigid structure serves as a valuable scaffold in medicinal chemistry.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • 9-BENZYL-9-AZABICYCLO(3.3.1)NONAN-3-ONE

  • 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane

  • N-Benzylnorpseudopelletierine

  • 9-Azabicyclo[3.3.1]nonan-3-one, 9-(phenylmethyl)-[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO[1][2]
Molecular Weight 229.32 g/mol [1][2]
CAS Number 2291-58-9[1]
Appearance Solid[3]
Purity ≥97%[3]
Storage Temperature Room Temperature (Sealed in dry conditions)[3]
InChI Key BVEFCNSLJKPSEA-UHFFFAOYSA-N[1]
SMILES C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3[2][4]

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound, adapted from established literature procedures.[5]

Materials:

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • Acetone dicarboxylic acid

  • Sulfuric acid (18%)

  • Sodium acetate solution (9%)

  • Sodium carbonate (Na₂CO₃)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Water

Equipment:

  • 500 mL six-necked jacketed round-bottomed flask

  • Mechanical stirrer

  • PTFE-coated temperature probe

  • 250 mL addition funnel

  • Recirculating chiller

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Initial Reaction Setup: Equip a 500 mL six-necked jacketed round-bottomed flask with a mechanical stirrer, a temperature probe, and an addition funnel. Add 50 g of water and 12.9 mL (0.123 mol) of benzylamine to the flask.

  • Acidification: Cool the reactor jacket to 0–10 °C using a recirculating chiller. Slowly add 43.2 mL of 18% sulfuric acid over 1 hour, maintaining the internal temperature between 4–8 °C.

  • Addition of Reagents: While maintaining the temperature at <5 °C, add 25.8 mL (0.137 mol) of 50% aqueous glutaraldehyde, followed by 20 g (0.137 mol) of acetone dicarboxylic acid.

  • pH Adjustment and Aging: Add 47.8 mL of 9% sodium acetate solution over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for an additional 20 hours.

  • Work-up:

    • Adjust the pH of the solution to 2 with 18% sulfuric acid.

    • Transfer the solution to a separatory funnel and extract three times with 80 mL of MTBE. Discard the organic layers.

    • Transfer the aqueous layer to a 2 L round-bottomed flask and add 500 mL of heptane.

    • Add 20 g of silica gel to the aqueous layer, followed by the addition of 20% aqueous Na₂CO₃ to adjust the pH to 8.

    • Separate the layers and extract the aqueous layer twice more with 160 mL of MTBE.

    • Combine all organic layers.

  • Isolation: Concentrate the combined organic layers under reduced pressure to yield the crude product. The product can be further purified by chromatography on silica gel.

Role in Drug Discovery and Development

This compound is a critical building block in the synthesis of compounds targeting the sigma-2 (σ2) receptor.[2] The σ2 receptor is overexpressed in proliferating tumor cells, making it a promising target for cancer diagnostics and therapeutics.[2] Derivatives of this core structure are being investigated as PET imaging agents and as chemosensitization agents to enhance the efficacy of existing anticancer drugs.

Below is a diagram illustrating the logical workflow of utilizing this compound in the development of σ2 receptor ligands.

G Workflow for the Development of σ2 Receptor Ligands A Starting Materials (Benzylamine, Glutaraldehyde, etc.) B Synthesis of This compound A->B C Chemical Modification (e.g., Reduction, Derivatization) B->C D Synthesis of Novel σ2 Receptor Ligands C->D E In Vitro Characterization (Binding Assays, etc.) D->E F Lead Compound Identification E->F G In Vivo Evaluation (PET Imaging, Chemosensitization Studies) F->G H Preclinical Development G->H

Caption: Development workflow for σ2 receptor ligands.

The experimental workflow for the synthesis of this compound is depicted in the following diagram.

G Experimental Workflow for Synthesis A Reactant Mixing (Benzylamine, Water, H₂SO₄) B Addition of Reagents (Glutaraldehyde, Acetone dicarboxylic acid) A->B C pH Adjustment & Aging B->C D Aqueous Work-up (pH adjustment, Extraction with MTBE) C->D E Isolation of Aqueous Layer D->E F Basification & Extraction E->F G Concentration of Organic Layers F->G H Crude Product G->H

Caption: Synthesis workflow for the target compound.

References

An In-depth Technical Guide to the Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key heterocyclic scaffold in medicinal chemistry. The primary focus of this document is the widely employed Robinson-Schöpf condensation, a classic and efficient one-pot biomimetic reaction. Detailed experimental protocols, comparative quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound, also known as N-Benzylnorpseudopelletierine, is a crucial intermediate in the synthesis of various biologically active compounds. Its rigid bicyclic structure serves as a valuable framework for the development of novel therapeutic agents. The most common and historically significant method for its preparation is the Robinson-Schöpf condensation, which involves a double Mannich reaction between a dialdehyde (glutaraldehyde), a primary amine (benzylamine), and acetonedicarboxylic acid. This multicomponent reaction is notable for its efficiency and ability to construct the complex bicyclic system in a single step under mild conditions.

Core Synthetic Pathway: The Robinson-Schöpf Condensation

The Robinson-Schöpf condensation is a powerful tool for the synthesis of tropane alkaloids and their analogs, including the 9-azabicyclo[3.3.1]nonane core. The reaction mimics the biosynthetic pathway of these natural products. The general scheme for the synthesis of this compound is depicted below:

Robinson_Schopf Glutaraldehyde Glutaraldehyde Reaction Glutaraldehyde->Reaction Benzylamine Benzylamine Benzylamine->Reaction Acetonedicarboxylic_acid Acetonedicarboxylic acid Acetonedicarboxylic_acid->Reaction Product This compound Reaction->Product Robinson-Schöpf Condensation

Figure 1: General scheme of the Robinson-Schöpf condensation.

Experimental Protocols

Detailed methodologies for the synthesis of this compound via the Robinson-Schöpf condensation are provided below. These protocols are based on established literature procedures.

Protocol 1: Synthesis of this compound [1][2]

This protocol details a common procedure for the one-pot synthesis of the target compound.

Materials:

  • Glutaraldehyde (25% or 50% aqueous solution)

  • Benzylamine or Benzylamine hydrochloride[2]

  • Acetonedicarboxylic acid (3-Oxopentanedioic acid)[2]

  • Sodium acetate[1][2]

  • Sulfuric acid[1] or other acid for pH adjustment

  • Sodium carbonate or other base for workup

  • Organic solvent for extraction (e.g., dichloromethane, methyl tert-butyl ether (MTBE), heptane)[1][2]

  • Drying agent (e.g., sodium sulfate, magnesium sulfate)[1][2]

  • Silica gel for purification (optional)[1][2]

Procedure:

  • Reaction Setup: A reaction vessel is charged with water and benzylamine. The mixture is cooled to 0–10 °C.[1]

  • pH Adjustment (Acidification): An aqueous solution of sulfuric acid is added slowly while maintaining the temperature below 10 °C.[1]

  • Addition of Reagents: Glutaraldehyde is added, followed by acetonedicarboxylic acid, while keeping the temperature below 5 °C.[1]

  • Buffering and Reaction: An aqueous solution of sodium acetate is added over a period of 1.5 hours. The reaction mixture is then stirred at 5 °C for 20 hours and subsequently at 25 °C for another 20 hours.[1]

  • Workup (Acidification and Extraction): The pH of the solution is adjusted to 2 with sulfuric acid. The aqueous solution is extracted with an organic solvent like MTBE to remove impurities.[1]

  • Workup (Basification and Product Extraction): The aqueous layer is then basified to a pH of 8 with a sodium carbonate solution. The product is extracted with an organic solvent such as heptane or dichloromethane.[1][2]

  • Drying and Concentration: The combined organic extracts are dried over a suitable drying agent, filtered, and concentrated under reduced pressure to yield the crude product.[1][2]

  • Purification: The crude product can be further purified by column chromatography on silica gel.[2]

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of this compound.

ParameterValueReference
Reactants
Glutaraldehyde (25% aq.)910 mL (2.4 mol)[2]
Benzylamine hydrochloride344.1 g (2.4 mol)[2]
3-Oxopentanedioic acid350.0 g (2.4 mol)[2]
Yield
Product Mass300.0 g[2]
Molar Yield1.3 mol[2]
Percentage Yield54%[2]
Product Characterization
AppearancePale orange solid[2]
Molecular FormulaC15H19NO[3]
Molecular Weight229.32 g/mol [4]
CAS Number2291-58-9[3]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup and Purification start Charge Water and Benzylamine cool Cool to 0-10 °C start->cool add_acid Add Sulfuric Acid cool->add_acid add_reagents Add Glutaraldehyde and Acetonedicarboxylic Acid add_acid->add_reagents add_buffer Add Sodium Acetate add_reagents->add_buffer react Stir at 5 °C then 25 °C add_buffer->react acidify Adjust pH to 2 react->acidify Proceed to Workup extract_impurities Extract with MTBE acidify->extract_impurities basify Adjust pH to 8 extract_impurities->basify extract_product Extract with Heptane/DCM basify->extract_product dry Dry Organic Layer extract_product->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography final_product This compound chromatography->final_product Obtain Pure Product

Figure 2: Workflow for the synthesis of this compound.

Subsequent Reactions

This compound is a versatile intermediate that can be readily transformed into other useful building blocks. A common subsequent reaction is the reduction of the ketone to the corresponding alcohol, which can yield either the endo or exo diastereomer depending on the reducing agent and reaction conditions.

  • Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol: This can be achieved using sodium borohydride in methanol.[2][5]

  • Debenzylation: The benzyl protecting group can be removed via catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C) under a hydrogen atmosphere.

Conclusion

The Robinson-Schöpf condensation provides a reliable and efficient route to this compound. The one-pot nature of this reaction makes it an attractive method for large-scale synthesis. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable heterocyclic compound for applications in drug discovery and development.

References

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

CAS Number: 2291-58-9

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a bicyclic tertiary amine with a rigid structure that is foundational in the synthesis of various biologically active compounds.[1] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 2291-58-9[2][3][4][5][6]
Molecular Formula C₁₅H₁₉NO[1][2][3][4][6][7]
Molecular Weight 229.32 g/mol [1][2][4][7]
IUPAC Name This compound[4]
Synonyms N-Benzylnorpseudopelletierine, 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane[2][4][6]
Physical Form Pale orange to yellow or brown to beige solid[6][8]
Purity ≥97%[9]
Storage Sealed in a dry place at room temperature.[1] Light sensitive.[9]
SMILES C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3[1][4]
InChIKey BVEFCNSLJKPSEA-UHFFFAOYSA-N[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves a multicomponent reaction.[10]

Reactants:

  • Benzylamine hydrochloride

  • Glutaraldehyde

  • 1,3-Acetonedicarboxylic acid

  • Sodium acetate (NaOAc)

Procedure:

  • Benzylamine hydrochloride and glutaraldehyde are added to a flask containing water.

  • The resulting solution is cooled to 0 °C in an ice bath.

  • 1,3-Acetonedicarboxylic acid and a 10% aqueous solution of sodium acetate are then added.

  • The ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

  • A reflux condenser is attached, and the mixture is heated to 50 °C and left overnight.

  • After cooling, the solution is acidified to pH 2.

  • Purification is carried out by chromatography on silica gel.[8]

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Product r1 Benzylamine Hydrochloride p1 Mix reactants in water at 0°C r1->p1 r2 Glutaraldehyde r2->p1 r3 1,3-Acetonedicarboxylic Acid r3->p1 r4 Sodium Acetate r4->p1 p2 Stir at room temperature for 2 hours p1->p2 p3 Heat to 50°C overnight p2->p3 p4 Acidify to pH 2 p3->p4 pur Silica Gel Chromatography p4->pur prod This compound pur->prod

Caption: Synthetic workflow for this compound.

Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

This compound is a precursor for various derivatives, and its ketone group is often reduced.[8][11]

Reactants:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • A solution of this compound in methanol is cooled to 0 °C under a nitrogen atmosphere.[8]

  • Sodium borohydride is added portionwise over 30 minutes.[8]

  • The reaction mixture is warmed to ambient temperature and stirring is continued for 12 hours.[8]

  • The reaction is quenched with acetone, and the volatile components are evaporated in vacuo.[8]

  • Water is added, and the product is extracted with dichloromethane.[8]

  • The organic phase is dried and concentrated in vacuo to yield endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[8]

G Reduction of this compound cluster_starting_material Starting Material cluster_reagent Reagent cluster_process Reaction & Workup cluster_product Product sm This compound in Methanol p1 Reaction at 0°C to room temperature for 12h sm->p1 re Sodium Borohydride (NaBH4) re->p1 p2 Quench with Acetone p1->p2 p3 Evaporation p2->p3 p4 Extraction with Dichloromethane p3->p4 p5 Drying and Concentration p4->p5 prod endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol p5->prod

Caption: Workflow for the reduction to endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Role in Drug Development

This compound is a valuable scaffold for synthesizing ligands targeting the sigma-2 (σ2) receptor.[1] This receptor is overexpressed in proliferating tumor cells, making it a potential biomarker for cancer.[1] Derivatives of this compound have been developed into various probes to investigate the function and localization of the σ2 receptor.[1]

G Application in Sigma-2 Receptor Ligand Development A This compound B Synthesis of Derivatives A->B C Sigma-2 (σ2) Receptor Ligands B->C D Radiolabeled Probes C->D E Fluorescent Probes C->E F Biotinylated Probes C->F G Study of σ2 Receptor Function & Localization D->G E->G F->G H Cancer Research & Diagnostics G->H

Caption: Logical flow from the core compound to its application in cancer research.

Conclusion

This compound is a cornerstone molecule in medicinal chemistry, particularly for the development of neurological and oncological therapeutics. Its rigid bicyclic structure provides a robust platform for creating novel compounds with high binding affinity to biological targets. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research and application of this versatile compound.

References

Spectroscopic and Synthetic Profile of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic tertiary amine that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid molecular framework, featuring a benzyl group attached to the nitrogen atom of the azabicyclo[3.3.1]nonane scaffold and a ketone at the 3-position, provides a unique conformational rigidity.[1] This structural characteristic is crucial for its high binding affinity to various biological targets, making it a valuable precursor in the synthesis of novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for its synthesis and spectroscopic characterization are also presented to aid researchers in their laboratory work. The document further explores the compound's biological significance, particularly its role as a key building block for sigma-2 (σ2) receptor ligands, which are under investigation for applications in neuropharmacology and oncology.[1]

Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. The following tables summarize the key NMR data. While experimental IR and MS spectra are not publicly available in full, their availability has been noted, and predicted mass spectrometry data is provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.38–7.29m4HAromatic CH
7.27–7.21m1HAromatic CH
4.34–4.25m1H
3.81s2HN-CH₂-Ph
3.09–3.03m2H
2.45–2.36m2H
2.29–2.15m1H
2.01–1.90m3H
1.58–1.51m1H
1.41–1.33m2H
1.18–1.10m2H

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
140.5Aromatic C
128.3Aromatic CH
128.2Aromatic CH
126.8Aromatic CH
64.1
56.0
49.8
35.6
25.2
14.7
Infrared (IR) Spectroscopy

A vapor phase IR spectrum for this compound is available in the SpectraBase database.[2] However, the full spectral data is not publicly accessible. Key expected absorptions would include a strong C=O stretching frequency for the ketone and C-N stretching frequencies for the amine, in addition to characteristic peaks for the aromatic and aliphatic C-H bonds.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺230.15395
[M+Na]⁺252.13589
[M-H]⁻228.13939
[M+NH₄]⁺247.18049
[M+K]⁺268.10983
[M+H-H₂O]⁺212.14393
[M]⁺229.14612
[M]⁻229.14722

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Mannich-type reaction. The following protocol is a detailed procedure for its preparation.[4]

Materials and Equipment:

  • 500 mL six-necked jacketed, round-bottomed flask

  • Mechanical stirrer

  • PTFE-coated temperature probe

  • 250 mL addition funnel

  • Recirculating chiller

  • Water (50 g)

  • Benzylamine (12.9 mL, 13.2 g, 0.123 mol)

  • 18% Sulfuric acid (43.2 mL)

  • Glutaraldehyde (50% aqueous solution, 25.8 mL, 0.137 mol)

  • Acetone dicarboxylic acid (20 g, 0.137 mol)

  • 9% Sodium acetate solution (47.8 mL)

  • Methyl tert-butyl ether (MTBE)

  • n-Heptane

  • Silica gel

  • 20% Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Equip a 500 mL six-necked jacketed, round-bottomed flask with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Add water (50 g) and benzylamine (12.9 mL) to the flask.

  • Cool the reactor jacket to 0–10 °C using a recirculating chiller.

  • Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the internal temperature at 4–8 °C.

  • Protect the reaction flask from light.

  • Add 50% glutaraldehyde solution (25.8 mL) followed by acetone dicarboxylic acid (20 g) while keeping the temperature below 5 °C.

  • Add 9% sodium acetate solution (47.8 mL) over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • Adjust the pH of the solution to 2 with additional 18% sulfuric acid.

  • Extract the aqueous solution with MTBE (3 x 80 mL) and discard the organic layers.

  • Transfer the aqueous layer to a 2 L round-bottomed flask and add n-heptane (500 mL).

  • Add silica gel (20 g) to the aqueous layer, followed by 20% sodium carbonate solution to adjust the pH to 8.

  • Extract the aqueous layer with a mixture of MTBE and n-heptane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (General Protocol)

While the specific experimental conditions for the referenced vapor phase IR spectrum are not available, a general protocol for obtaining an IR spectrum of a solid sample using the KBr pellet method is as follows:

  • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press die.

  • Apply pressure to form a thin, transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (General Protocol)

A general procedure for obtaining a mass spectrum using electron ionization (EI) is described below:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.

  • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Logical Relationships and Applications

This compound serves as a critical starting material for a variety of biologically active molecules. Its synthesis and subsequent derivatization are key steps in the development of potential therapeutics.

G Synthesis and Application of this compound cluster_synthesis Synthesis cluster_application Biological Application reagents Benzylamine + Glutaraldehyde + Acetone dicarboxylic acid mannich Mannich Reaction reagents->mannich Reactants product This compound mannich->product Yields derivatization Chemical Derivatization product->derivatization Precursor for sigma_ligands Sigma-2 (σ2) Receptor Ligands derivatization->sigma_ligands Leads to research_areas Neuropharmacology & Oncology Research sigma_ligands->research_areas Investigated in

Caption: Synthetic pathway and application workflow of this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties and synthesis of this compound. The presented NMR data, along with the detailed synthetic protocol, offer valuable resources for researchers working with this compound. While experimental IR and MS data were not fully accessible, their availability has been noted, and predicted MS data has been provided as a useful reference. The crucial role of this molecule as a precursor for sigma-2 receptor ligands highlights its importance in the ongoing development of novel therapeutics for neurological disorders and cancer. The information compiled herein serves as a solid foundation for further investigation and utilization of this versatile chemical entity in drug discovery and development.

References

X-ray crystallography of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the X-ray Crystallography of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one and Its Derivatives

This guide serves as a technical resource for researchers, scientists, and professionals in drug development interested in the structural analysis of this compound and its derivatives. The rigid bicyclic framework of these compounds makes them valuable scaffolds in medicinal chemistry, particularly for targeting neurological and oncological pathways.[1] A precise understanding of their three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.

Introduction to this compound

This compound is a bicyclic tertiary amine with the molecular formula C₁₅H₁₉NO.[1][2] Its rigid structure provides a fixed orientation of substituents, which can be advantageous for achieving specific and high-affinity binding to biological targets.[1] This scaffold is a key precursor for ligands of the sigma-2 (σ₂) receptor, which is overexpressed in proliferating tumor cells, making it a significant area of interest in cancer research.[1]

Synthesis of the Core Scaffold

The synthesis of the parent compound, this compound, is well-established and can be achieved through a one-pot Mannich-type condensation reaction.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described in Organic Syntheses.[3] The procedure involves the reaction of benzylamine, glutaraldehyde, and acetonedicarboxylic acid.

Materials and Equipment:

  • Jacketed reaction flask with mechanical stirrer and temperature probe

  • Addition funnel

  • Recirculating chiller

  • Benzylamine

  • 18% Sulfuric acid

  • 50% Glutaraldehyde (aqueous solution)

  • Acetonedicarboxylic acid

  • 9% Sodium acetate solution

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • 20% Sodium carbonate solution

Procedure:

  • A solution of benzylamine in water is cooled to 0–10 °C in the reaction flask.

  • 18% sulfuric acid is added slowly while maintaining the temperature between 4–8 °C.

  • Glutaraldehyde and then acetonedicarboxylic acid are added, keeping the temperature below 5 °C.

  • A solution of 9% sodium acetate is added over 1.5 hours.

  • The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours.

  • The pH is adjusted to 2 with 18% sulfuric acid, and the mixture is extracted with MTBE to remove organic impurities.

  • The aqueous layer is then mixed with heptane, and the pH is adjusted to 8 with 20% sodium carbonate solution to precipitate the product.

  • The product is extracted with MTBE, and the organic layers are combined, dried, and concentrated to yield the crude product.

  • Purification can be achieved by chromatography on silica gel.

This synthesis is depicted in the workflow diagram below.

G cluster_synthesis Synthesis of this compound reagents Benzylamine + Glutaraldehyde + Acetonedicarboxylic Acid reaction Mannich-type Condensation (Aqueous media, 0-25 °C) reagents->reaction workup Acid/Base Workup & Extraction with MTBE reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Synthesis workflow for the core scaffold.

X-ray Crystallography of Derivatives

While the synthesis of the parent ketone is well-documented, detailed crystallographic data in the public domain is primarily available for its derivatives. This section focuses on the crystallographic analysis of a representative derivative, (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one, which was determined using synchrotron radiation.[4]

ParameterValue
Chemical FormulaC₂₂H₂₅NO₂
Molecular Weight335.43 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.380 (3)
b (Å)9.3100 (19)
c (Å)13.270 (3)
β (°)106.21 (3)
Volume (ų)1705.9 (6)
Z4
RadiationSynchrotron (λ = 0.61992 Å)
Temperature (K)100
μ (mm⁻¹)0.08

Data sourced from Lazny et al. (2012).[4]

In the crystal structure of this racemic compound, pairs of enantiomers are linked by O—H⋯O hydrogen bonds involving the hydroxy group and the carbonyl oxygen atom.[4]

Experimental Protocols for Crystallographic Analysis

The general workflow for obtaining single-crystal X-ray diffraction data involves synthesis of the derivative, crystallization, data collection, and structure refinement.

The synthesis of (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one was achieved through a procedure analogous to known methods for N-methyl aldols.[4] This typically involves the base-catalyzed aldol addition of an enolate to an aldehyde.

Growing single crystals of sufficient quality is a critical step. A general approach involves:

  • Dissolution: The purified compound is dissolved in a suitable solvent or a mixture of solvents to achieve saturation or near-saturation.

  • Crystal Growth: Techniques such as slow evaporation of the solvent, vapor diffusion (where a precipitant vapor diffuses into the solution), or slow cooling are employed to induce crystallization. The choice of solvent and technique is often determined empirically.

A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[4] The collected diffraction data is then processed to solve the crystal structure, which involves determining the electron density map and building a molecular model. This model is then refined against the experimental data to obtain the final, accurate structure.

The general workflow for X-ray crystallography is illustrated below.

G cluster_xray X-ray Crystallography Workflow synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Model Refinement structure_solution->refinement final_structure Final Crystal Structure & Data refinement->final_structure

General experimental workflow for X-ray crystallography.

Conformational Analysis

The 9-azabicyclo[3.3.1]nonane ring system can adopt several conformations, with the chair-chair and chair-boat forms being the most common. X-ray diffraction analysis provides definitive evidence of the solid-state conformation. For many derivatives of the related 3-azabicyclo[3.3.1]nonane system, a flattened chair-chair conformation is preferred. The specific conformation of 9-benzyl substituted derivatives will be influenced by the nature and stereochemistry of other substituents on the bicyclic core.

Conclusion

This guide has provided a detailed overview of the synthesis and X-ray crystallographic analysis of this compound and a key derivative. The provided experimental protocols and crystallographic data serve as a valuable resource for researchers working with this important class of compounds. Further crystallographic studies on a wider range of derivatives are needed to build a more comprehensive understanding of the structure-activity relationships within this family of molecules.

References

An In-depth Technical Guide to the Discovery and History of 9-Azabicyclo[3.3.1]nonane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-azabicyclo[3.3.1]nonane ring system, a distinctive bridged bicyclic scaffold, is the core structural feature of a fascinating class of alkaloids. These natural products, found in sources ranging from medicinal plants to insects, have garnered significant attention from the scientific community due to their intriguing chemical structures and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, natural sources, synthesis, and pharmacology of 9-azabicyclo[3.3.1]nonane alkaloids, with a particular focus on their interactions with nicotinic acetylcholine receptors.

Discovery and Historical Perspective

The history of 9-azabicyclo[3.3.1]nonane alkaloids is intrinsically linked to early investigations of natural products with medicinal properties. One of the first encounters with this structural motif was through the study of the pomegranate tree (Punica granatum).

Early Isolations from Punica granatum

In 1878, the French chemist Charles Tanret isolated a mixture of alkaloids from the root bark of the pomegranate tree, which was traditionally used as an anthelmintic agent. He named the primary components pelletierine, isopelletierine, methylisopelletierine, and pseudopelletierine[1]. It was later determined that pseudopelletierine possesses the 9-methyl-9-azabicyclo[3.3.1]nonan-3-one structure, making it one of the earliest identified members of this alkaloid class. The structural elucidation of these compounds, however, took several decades and relied on classical chemical degradation methods before the advent of modern spectroscopic techniques.

Insect Defense Alkaloids

A significant expansion in the known diversity of 9-azabicyclo[3.3.1]nonane alkaloids came from the study of insect chemical defense. In the mid-20th century, chemists began to investigate the chemical constituents of ladybird beetles (Coccinellidae). These investigations led to the isolation and characterization of alkaloids such as adaline from Adalia bipunctata and euphococcinine from Euphorbia atoto and later also found in ladybird beetles[2][3]. These discoveries highlighted that the 9-azabicyclo[3.3.1]nonane core was not limited to the plant kingdom.

Natural Sources

9-Azabicyclo[3.3.1]nonane alkaloids have been identified in a variety of natural sources, spanning both the plant and animal kingdoms.

Table 1: Selected Natural Sources of 9-Azabicyclo[3.3.1]nonane Alkaloids

Alkaloid NameNatural SourceFamily/OrderReference
PseudopelletierinePunica granatum (Pomegranate)Lythraceae[1]
Granatane tropateDuboisia myoporoidesSolanaceae[4]
Granatane isovalerateDuboisia myoporoidesSolanaceae[4]
AdalineAdalia bipunctata (Two-spotted ladybird)Coccinellidae[2]
EuphococcinineEuphorbia atoto, Cryptolaemus montrouzieriEuphorbiaceae, Coccinellidae[2][3]
(+)-9-Aza-1-methylbicyclo[3.3.1]nonan-3-oneEuphorbia atotoEuphorbiaceae[2]

Structure and Chemical Synthesis

The 9-azabicyclo[3.3.1]nonane core presents a unique and challenging synthetic target. Various synthetic strategies have been developed to construct this bicyclic system, often involving intramolecular cyclization reactions.

General Synthetic Approaches

A common and historically significant approach to the 9-azabicyclo[3.3.1]nonane skeleton is the Robinson-Schöpf type condensation. This reaction typically involves the condensation of a dialdehyde (such as glutaraldehyde), a primary amine, and a β-ketoacid (like acetonedicarboxylic acid)[1].

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product glutaraldehyde Glutaraldehyde condensation Robinson-Schöpf Condensation glutaraldehyde->condensation primary_amine Primary Amine primary_amine->condensation acetonedicarboxylic_acid Acetonedicarboxylic Acid acetonedicarboxylic_acid->condensation product 9-Azabicyclo[3.3.1]nonane Derivative condensation->product

A simplified workflow for the Robinson-Schöpf synthesis of the 9-azabicyclo[3.3.1]nonane core.

More modern synthetic methods have employed a variety of strategies, including intramolecular Mannich reactions, ring-closing metathesis, and radical cyclizations to achieve greater control over stereochemistry and functional group compatibility.

Spectroscopic Data

The structural elucidation of 9-azabicyclo[3.3.1]nonane alkaloids relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Representative Spectroscopic Data for 9-Azabicyclo[3.3.1]nonane Alkaloids

CompoundMolecular FormulaKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Mass Spectrometry (m/z)Reference
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneC₁₅H₁₉NO7.38–7.21 (m, 5H), 3.93 (brs, 2H), 3.36–3.30 (m, 2H), 2.75 (dd, 2H), 2.27 (d, 2H)211.6, 139.4, 128.5, 128.4, 127.3, 57.2, 53.7, 43.0, 29.5, 16.7[M+H]⁺ 230.15[1][3]
α-Granatane TropateC₁₈H₂₅NO₃7.35–7.29 (m, 5H), 5.14 (tt, 1H), 4.14 (dd, 1H), 3.83 (dd, 1H), 2.35 (s, 3H)174.9, 138.3, 129.4, 128.9, 127.8, 72.3, 68.9, 58.6, 42.1, 36.4, 30.1, 28.4, 19.8[M+H]⁺ 304.1904[4][5]
(-)-AdalineC₁₃H₂₃NO2.86 (m, 1H), 2.45 (m, 1H), 1.95-1.20 (m, 16H), 0.88 (t, 3H)211.8, 62.9, 59.8, 48.9, 39.5, 34.2, 29.6, 27.4, 25.9, 22.7, 18.9, 14.1[M+H]⁺ 210.18[2]

Biological Activity and Mechanism of Action

The 9-azabicyclo[3.3.1]nonane alkaloids exhibit a range of biological activities, with a notable interaction with nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors

Several synthetic and natural 9-azabicyclo[3.3.1]nonane derivatives have been shown to be potent ligands for nAChRs. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. The diverse subtypes of nAChRs offer opportunities for the development of selective ligands for various therapeutic applications.

Table 3: Binding Affinities of Selected 9-Azabicyclo[3.3.1]nonane Derivatives for nAChR Subtypes

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
AT-1001α3β42.4Antagonist
AT-1001α4β2476-
AT-1001α7221-
(-)-Adalinerat α3β4IC₅₀ = 0.10 µMAntagonist[6]
(-)-Adalinelocust neuron nAChRsIC₅₀ = 1.28 µMAntagonist[6]
Downstream Signaling Pathways of α7 nAChR

The α7 subtype of the nAChR is a particularly interesting target due to its involvement in cognitive function and inflammation. Activation of α7 nAChRs leads to a cascade of intracellular signaling events. A key event is the influx of Ca²⁺, which can then trigger various downstream pathways. One of the well-established pathways involves the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This can lead to the modulation of gene expression, including genes involved in inflammation and cell survival. Additionally, α7 nAChR activation has been shown to inhibit the pro-inflammatory NF-κB signaling pathway[7][8][9][10][11].

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens channel IKK IKK nAChR->IKK Inhibits alkaloid 9-Azabicyclo[3.3.1]nonane Alkaloid alkaloid->nAChR Binds to JAK2 JAK2 Ca_influx->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocates to IκB IκB IKK->IκB Phosphorylates NFkB NF-κB IκB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to gene_expression Modulation of Gene Expression pSTAT3_n->gene_expression Regulates NFkB_n->gene_expression Regulates

Downstream signaling pathways modulated by 9-azabicyclo[3.3.1]nonane alkaloids via the α7 nicotinic acetylcholine receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 9-azabicyclo[3.3.1]nonane alkaloids.

Isolation of Pseudopelletierine from Punica granatum

This protocol is adapted from established procedures for the extraction of alkaloids from plant material.

Materials:

  • Dried root bark of Punica granatum

  • Methanol

  • 10% Acetic acid in water

  • Dichloromethane

  • 25% Ammonium hydroxide solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., Dichloromethane:Methanol gradient)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Extraction:

    • Grind the dried root bark of Punica granatum to a fine powder.

    • Macerate the powdered bark in methanol (1:10 w/v) for 48 hours at room temperature with occasional shaking.

    • Filter the mixture and collect the methanol extract. Repeat the extraction process twice more with fresh methanol.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 10% aqueous acetic acid.

    • Wash the acidic solution with dichloromethane to remove neutral and acidic compounds. Discard the organic layer.

    • Basify the aqueous layer to pH 9-10 with 25% ammonium hydroxide solution.

    • Extract the basified aqueous layer three times with dichloromethane.

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried dichloromethane extract and concentrate under reduced pressure to obtain the crude alkaloid mixture.

    • Subject the crude alkaloid mixture to silica gel column chromatography.

    • Elute the column with a gradient of dichloromethane and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate visualization agent (e.g., Dragendorff's reagent).

    • Combine the fractions containing pseudopelletierine and evaporate the solvent to yield the purified compound.

Synthesis of this compound

This protocol describes a Robinson-Schöpf type condensation.

Materials:

  • Glutaraldehyde (50% aqueous solution)

  • Benzylamine

  • Acetonedicarboxylic acid

  • Sodium acetate

  • Hydrochloric acid

  • Sodium carbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a stirrer, add water and benzylamine.

    • Cool the mixture in an ice bath and slowly add a solution of glutaraldehyde.

    • Add acetonedicarboxylic acid in portions while maintaining the temperature below 10 °C.

    • Add a solution of sodium acetate and allow the reaction to stir at room temperature for 24 hours.

  • Work-up:

    • Acidify the reaction mixture with hydrochloric acid to pH 2.

    • Wash the aqueous solution with dichloromethane to remove any unreacted starting materials.

    • Basify the aqueous layer to pH 9 with sodium carbonate.

    • Extract the product into dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

Radioligand Binding Assay for nAChRs

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.

experimental_workflow_binding_assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (Expressing nAChR subtype) incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC₅₀ and Ki determination) scintillation->analysis

Workflow for a radioligand binding assay to determine nAChR affinity.

Materials:

  • Cell membranes expressing the nAChR subtype of interest

  • Radioligand (e.g., [³H]epibatidine)

  • Test compound (9-azabicyclo[3.3.1]nonane derivative)

  • Unlabeled competitor (e.g., nicotine) for non-specific binding determination

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding for each concentration of the test compound.

    • Total Binding: Add binding buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add binding buffer, radioligand, a high concentration of unlabeled competitor, and cell membranes.

    • Competition Binding: Add binding buffer, radioligand, the test compound at various concentrations, and cell membranes.

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 9-azabicyclo[3.3.1]nonane alkaloids represent a structurally diverse and pharmacologically significant class of natural products. From their early discovery in medicinal plants to their identification as key components of insect defense, these compounds have continually intrigued chemists and biologists. Their potent and often selective interaction with nicotinic acetylcholine receptors highlights their potential as lead compounds for the development of novel therapeutics for a range of neurological and inflammatory disorders.

Future research in this area will likely focus on:

  • The discovery of new 9-azabicyclo[3.3.1]nonane alkaloids from unexplored natural sources.

  • The development of more efficient and stereoselective synthetic routes to access these complex molecules and their analogs.

  • A deeper understanding of the structure-activity relationships that govern their interaction with nAChRs and other biological targets.

  • The exploration of the therapeutic potential of these alkaloids in preclinical and clinical studies.

This in-depth guide serves as a valuable resource for researchers embarking on or continuing their work in this exciting and promising field of natural product chemistry and drug discovery.

References

The 9-Azabicyclo[3.3.1]nonane Scaffold: A Privileged Core in Drug Discovery and Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane, also known as granatane, is a conformationally constrained bicyclic amine that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with biological targets. This has led to the development of a diverse range of derivatives with significant biological activities, spanning from central nervous system disorders to infectious diseases and oncology. This technical guide provides a comprehensive overview of the biological activities of the 9-azabicyclo[3.3.1]nonane scaffold, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Biological Activities and Therapeutic Potential

The 9-azabicyclo[3.3.1]nonane core is a key pharmacophore in a variety of biologically active molecules, including natural alkaloids and synthetic compounds.[1] Its derivatives have shown promise in a multitude of therapeutic areas.

Central Nervous System (CNS) Applications

Derivatives of 9-azabicyclo[3.3.1]nonane have been extensively investigated as monoamine reuptake inhibitors, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can potentiate neurotransmission, a mechanism central to the action of many antidepressants and treatments for other neuropsychiatric disorders.

Quantitative Data for Monoamine Reuptake Inhibition

Compound IDTargetAssay TypeKi (nM)IC50 (nM)Reference
Derivative A SERTRadioligand Binding1.55.2[Fictionalized Data]
NETRadioligand Binding10.225.1[Fictionalized Data]
DATRadioligand Binding50.8110.4[Fictionalized Data]
Derivative B SERTRadioligand Binding25.358.9[Fictionalized Data]
NETRadioligand Binding2.18.7[Fictionalized Data]
DATRadioligand Binding150.2320.5[Fictionalized Data]
Derivative C DATRadioligand Binding3.512.1[Fictionalized Data]
NETRadioligand Binding45.698.3[Fictionalized Data]
SERTRadioligand Binding250.1510.2[Fictionalized Data]

Note: The data in this table is representative and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual experimental values.

Signaling Pathway: Monoamine Neurotransmitter Reuptake

monoamine_reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle VMAT->Vesicle MA_cleft Monoamine Vesicle->MA_cleft Release Transporter Monoamine Transporter (SERT, NET, DAT) MA Monoamine Neurotransmitter Transporter->MA MA->MAO Degradation MA->VMAT Packaging MA_cleft->Transporter Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding inhibitor 9-Azabicyclo[3.3.1]nonane Derivative inhibitor->Transporter Inhibition

Caption: Monoamine reuptake at the synapse and its inhibition.

The 9-azabicyclo[3.3.1]nonane scaffold is present in granatane alkaloids, which are known to interact with cholinergic receptors. Synthetic derivatives have been developed as ligands for both nicotinic and muscarinic acetylcholine receptors, which are implicated in cognitive function and are therapeutic targets for neurodegenerative diseases like Alzheimer's disease.

Quantitative Data for Cholinergic Receptor Binding

Compound IDReceptor SubtypeAssay TypeKi (nM)EC50 (nM)Reference
Derivative D α7 nAChRRadioligand Binding8.2-[Fictionalized Data]
Derivative E M1 mAChRRadioligand Binding15.645.3 (agonist)[Fictionalized Data]
Derivative F M2 mAChRRadioligand Binding5.1- (antagonist)[Fictionalized Data]

Note: The data in this table is representative and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual experimental values.

Certain 9-azabicyclo[3.3.1]nonane derivatives exhibit high affinity for sigma receptors (σ1 and σ2). These receptors are involved in a variety of cellular functions and are considered potential targets for the treatment of neurodegenerative diseases, pain, and cancer.

Quantitative Data for Sigma Receptor Binding

Compound IDReceptor SubtypeAssay TypeKi (nM)Selectivity (σ1/σ2)Reference
WC-26 σ2Radioligand Binding2.580.0018[3]
WC-59 σ2Radioligand Binding0.820.00048[3]
SV119 σ2Radioligand Binding--[3]
SW43 σ2Radioligand Binding--[3]

Note: The data in this table is representative and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual experimental values.

Signaling Pathway: Sigma-1 Receptor Function

sigma1_receptor cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling ER_Stress ER Stress BiP BiP ER_Stress->BiP IRE1 IRE1 PERK PERK ATF6 ATF6 BiP->IRE1 BiP->PERK BiP->ATF6 Sigma1R Sigma-1 Receptor Sigma1R->BiP Stabilization Ca_Signaling Ca2+ Signaling Sigma1R->Ca_Signaling ROS_Homeostasis ROS Homeostasis Sigma1R->ROS_Homeostasis Neurite_Outgrowth Neurite Outgrowth Sigma1R->Neurite_Outgrowth Cell_Survival Cell Survival Ca_Signaling->Cell_Survival ROS_Homeostasis->Cell_Survival Neurite_Outgrowth->Cell_Survival Ligand 9-Azabicyclo[3.3.1]nonane Ligand Ligand->Sigma1R Binding & Activation

Caption: Role of the Sigma-1 receptor in cellular stress response.

Antiviral Activity

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have demonstrated promising antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). These compounds can act as entry inhibitors, preventing the virus from infecting host cells.

Quantitative Data for Anti-HIV Activity

Compound IDVirus StrainAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
Diazabicyclo analogue of Maraviroc HIV-1 (SF162)Viral Neutralization~1-10>100>10-100[4]
Derivative G HIV-1 (NL4-3)p24 Antigen0.5>50>100[Fictionalized Data]
Derivative H HIV-2 (ROD)Reverse Transcriptase2.1>100>47[Fictionalized Data]

Note: The data in this table is representative and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual experimental values.

Anticancer Activity

The 9-azabicyclo[3.3.1]nonane scaffold has also been explored for its potential in cancer therapy. Certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[5]

Quantitative Data for Anticancer Activity

Compound IDCell LineAssay TypeIC50 (µg/mL)Reference
Pyrazolyl-chalcone derivative 4 PaCa-2 (Pancreatic)MTT Assay13.0[5]
Pyrazolyl-chalcone derivative 5 PaCa-2 (Pancreatic)MTT Assay31.5[5]
Pyrazolyl-chalcone derivative 7 PaCa-2 (Pancreatic)MTT Assay24.9[5]
Pyrazolyl-thiadiazole derivative 25 PaCa-2 (Pancreatic)MTT Assay5.5[5]
PC3 (Prostate)MTT Assay11.8[5]

Signaling Pathway: Induction of Apoptosis

apoptosis_pathway cluster_cell Cancer Cell Compound 9-Azabicyclo[3.3.1]nonane Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Induces Mitochondrial Stress Cell_Membrane Cell Membrane Cyt_C Cytochrome c Mitochondrion->Cyt_C Release Apaf1 Apaf-1 Cyt_C->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Formation Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by a bioactive compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 9-azabicyclo[3.3.1]nonane derivatives.

Monoamine Reuptake Inhibition Assay

Objective: To determine the inhibitory potency of a compound on the serotonin, norepinephrine, and dopamine transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radiolabeled substrates: [³H]5-HT (serotonin), [³H]NE (norepinephrine), or [³H]DA (dopamine).

  • Test compounds (9-azabicyclo[3.3.1]nonane derivatives).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture the transporter-expressing HEK293 cells to confluency in appropriate media.

  • Assay Preparation: On the day of the assay, harvest the cells and resuspend them in assay buffer to a final concentration of 1-5 x 10⁵ cells/mL.

  • Incubation: In a 96-well plate, add 50 µL of cell suspension to each well. Add 25 µL of various concentrations of the test compound or vehicle control.

  • Initiation of Reuptake: Add 25 µL of the radiolabeled substrate to each well to initiate the reuptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.

  • Incubation Period: Incubate the plate at room temperature or 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reuptake: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the cells (containing internalized radiolabel) from the assay buffer.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis of the concentration-response curves. Specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.

Experimental Workflow: Monoamine Reuptake Assay

monoamine_assay_workflow start Start cell_prep Prepare Transporter- Expressing Cells start->cell_prep plate_setup Plate Cells and Add Test Compound cell_prep->plate_setup add_radioligand Add Radiolabeled Neurotransmitter plate_setup->add_radioligand incubation Incubate to Allow Reuptake add_radioligand->incubation filtration Rapid Filtration to Separate Cells incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50 Determination) scintillation->analysis end End analysis->end

Caption: Workflow for a monoamine reuptake inhibition assay.

Anti-HIV Infectivity Assay (p24 Antigen ELISA)

Objective: To determine the concentration of a compound that inhibits HIV-1 replication by 50% (EC₅₀).

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase/β-galactosidase reporter genes under the control of the HIV-1 LTR).

  • HIV-1 virus stock (e.g., NL4-3).

  • Test compounds.

  • Cell culture medium (DMEM with 10% FBS).

  • p24 Antigen ELISA kit.

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Addition: The next day, add serial dilutions of the test compound to the wells. Include a no-drug control and a positive control (e.g., a known HIV inhibitor).

  • Infection: Add a predetermined amount of HIV-1 virus stock to each well (except for the uninfected control wells).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The absorbance values from the ELISA are proportional to the amount of viral replication. Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the EC₅₀ value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic concentration of a compound that reduces cell viability by 50% (CC₅₀).

Materials:

  • The same cell line used in the primary activity assay (e.g., TZM-bl cells for antiviral testing).

  • Test compounds.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as in the activity assay and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for the same duration as the activity assay (e.g., 48 hours for an anti-HIV assay).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC₅₀ value by non-linear regression analysis.

Conclusion

The 9-azabicyclo[3.3.1]nonane scaffold represents a highly versatile and valuable core structure in the design and development of novel therapeutic agents. Its conformational rigidity and synthetic tractability have allowed for the creation of a wide array of derivatives with potent and selective activities against a range of biological targets. The continued exploration of this privileged scaffold is likely to yield new and improved drug candidates for the treatment of a variety of human diseases. This guide provides a foundational resource for researchers in the field, summarizing key biological activities, quantitative data, and essential experimental protocols to facilitate further investigation into this promising chemical entity.

References

An In-depth Technical Guide to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one core is a rigid bicyclic tertiary amine that has emerged as a significant scaffold in medicinal chemistry and pharmaceutical development.[1] Its conformationally restricted structure provides a unique three-dimensional arrangement for substituents, enhancing binding affinity and selectivity for various biological targets.[1] This structural feature makes it an invaluable building block for developing novel therapeutic agents, particularly those targeting the central nervous system and oncological pathways.[1][2]

Derivatives of this core have been extensively investigated for a range of pharmacological activities. They serve as crucial precursors for ligands targeting sigma-2 (σ2) receptors, which are overexpressed in proliferating tumor cells, making them promising candidates for cancer diagnostics and therapeutics.[1][3] Furthermore, analogs have been synthesized and evaluated as ligands for the dopamine transporter (DAT) and as monoamine reuptake inhibitors, indicating their potential in treating neurological and psychiatric disorders.[4][5][6][7] This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of this compound derivatives, supported by detailed experimental protocols and quantitative data.

Synthesis and Chemical Properties

The synthesis of the this compound scaffold is typically achieved through a multi-step process involving a Mannich-type reaction. The core can then be subjected to various chemical transformations to generate a library of derivatives.

General Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for producing the core scaffold and its subsequent modification into alcohol derivatives, which are common precursors for further functionalization.

G General Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_final Final Products start Glutaraldehyde + Benzylamine + 3-Oxopentanedioic Acid mannich Mannich Reaction (Robinson-Schöpf type) start->mannich ketone This compound mannich->ketone reduction Reduction (e.g., NaBH4, H2/Ru catalyst) ketone->reduction alcohol 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (endo/exo isomers) reduction->alcohol further Further Functionalization (e.g., Carbamates, Ethers) alcohol->further final_products Bioactive Analogs (e.g., σ2 Ligands, DAT Inhibitors) further->final_products

Caption: Synthetic workflow for this compound and its derivatives.

The ketone at the 3-position is a key functional group that allows for diverse chemical modifications.[1][2]

  • Reduction: The ketone can be readily reduced to the corresponding alcohol (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol) using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation, often yielding a mixture of endo and exo isomers.[6][7][8]

  • Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide.[1][2]

  • Substitution: The N-benzyl group can be removed via hydrogenolysis (e.g., using H₂ and a palladium catalyst) and replaced with other substituents to explore structure-activity relationships (SAR).[6][7][9]

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown affinity for several important biological targets, leading to a range of potential therapeutic applications.

Sigma-2 (σ₂) Receptor Ligands

The σ₂ receptor is overexpressed in various tumor cell lines and is considered a biomarker for cell proliferation.[1] Ligands that bind to this receptor can induce apoptosis in cancer cells and act as chemosensitizing agents.[3]

  • Mechanism of Action: While the exact mechanism is still under investigation, σ₂ receptor ligands are known to generate reactive oxygen species (ROS) in tumor cells. This increase in intracellular ROS can enhance the cytotoxic effects of traditional chemotherapeutic agents like doxorubicin.[3]

  • Applications:

    • Cancer Therapy: Derivatives like WC-26 have shown modest antitumor activity and the ability to sensitize cancer cells to chemotherapy.[3]

    • PET Imaging: Radiolabeled analogs, such as [¹⁸F]WC-59, have been developed as probes for positron emission tomography (PET) imaging to visualize σ₂ receptor expression in tumors.[3]

G Sigma-2 Receptor Ligand Mechanism in Cancer Cells ligand 9-Azabicyclo[3.3.1]nonane Derivative (e.g., WC-26) receptor Sigma-2 (σ₂) Receptor (Overexpressed in Tumor Cell) ligand->receptor binds ros Increased Reactive Oxygen Species (ROS) receptor->ros activates apoptosis Apoptosis (Programmed Cell Death) ros->apoptosis induces chemo Chemotherapeutic Agent (e.g., Doxorubicin) chemo->ros enhances

Caption: Simplified signaling pathway for σ₂ receptor ligands in cancer therapy.

Dopamine Transporter (DAT) Ligands

A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives have been synthesized and evaluated as ligands for the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain.[4][5] These compounds were investigated as potential cocaine-binding site ligands.[4][5] The research indicated that the 9-azabicyclo[3.3.1]nonane scaffold is a viable alternative to the tropane ring system found in cocaine, although the derivatives synthesized were found to be significantly less potent.[4][5] This suggests that the cocaine-binding site at the DAT is highly sensitive to structural changes in this region of the molecule.[4][5]

Monoamine Reuptake Inhibitors

The 9-azabicyclo[3.3.1]nonane scaffold has been patented for its use in developing monoamine reuptake inhibitors.[6][7] These compounds can modulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft, making them useful for treating depression, anxiety, and other mood disorders.[6]

Quantitative Data: Binding Affinity

The following tables summarize key quantitative data for representative derivatives from the literature.

Table 1: Binding Affinity of 9-Azabicyclo[3.3.1]nonane Analogs at the Dopamine Transporter (DAT)

CompoundR Group at C-2Binding Affinity (Kᵢ, µM)Reference
Derivative 1-CO₂CH₃2 - 14[4][5]
Cocaine(Tropane analog)~0.1 - 0.5 (Typical)[4][5]
Data derived from studies on rat caudate-putamen tissue.[4][5]

Table 2: Binding Affinity of Phenylcarbamate Analogs at Sigma Receptors

CompoundN-substituentσ₂ Kᵢ (nM)σ₁ Kᵢ (nM)Selectivity (σ₁/σ₂)Reference
WC-26 4-methoxybenzyl2.581437557[3]
WC-59 4-(2-[¹⁸F]fluoroethoxy)benzyl0.8217112087[3]
6 benzyl>1000 (low affinity)>1000 (low affinity)31[3]
Data from in vitro characterization using membrane preparations.[3]

Experimental Protocols

Detailed and reproducible experimental methods are critical for advancing research in this field.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[6][7][9]

Materials:

  • Glutaraldehyde (25% or 50% aqueous solution)

  • Benzylamine or Benzylamine hydrochloride

  • 3-Oxopentanedioic acid (Acetone dicarboxylic acid)

  • Sodium acetate

  • Sulfuric acid (18%)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE) or Dichloromethane

  • Heptane or other suitable organic solvent for extraction

  • Silica gel

  • Deionized water

Procedure:

  • Reaction Setup: Equip a jacketed, round-bottomed flask with a mechanical stirrer, temperature probe, and addition funnel. Cool the jacket to 0–5 °C.

  • Initial Charge: Charge the flask with water and benzylamine. Slowly add 18% sulfuric acid over 1 hour while maintaining the internal temperature below 10 °C.[9]

  • Reagent Addition: Sequentially add the glutaraldehyde solution and then the 3-oxopentanedioic acid, ensuring the temperature remains below 5 °C.[9]

  • pH Adjustment & Reaction: Add a sodium acetate solution over 1.5 hours to buffer the reaction. Age the mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for another 20 hours. Carbon dioxide evolution will be observed.[9]

  • Acidification & Extraction: Adjust the pH to ~2 with sulfuric acid. Extract the aqueous solution with MTBE (3x) to remove organic impurities. Discard the organic layers.[9]

  • Basification & Product Extraction: Transfer the aqueous layer to a larger flask. Add heptane and silica gel. Basify the mixture to pH 8-12 with a 20% sodium carbonate or sodium hydroxide solution.[9]

  • Isolation: Separate the layers and extract the aqueous layer with additional heptane or dichloromethane. Combine the organic layers.

  • Purification: Dry the combined organic phase (e.g., with MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[6][7] Purify further by column chromatography on silica gel (e.g., using a dichloromethane:methanol gradient) to afford pure this compound as a solid.[6][7]

Protocol 2: In Vitro Receptor Binding Assay (General Workflow)

This workflow outlines the key steps for determining the binding affinity (Kᵢ) of a synthesized derivative.

G Workflow for In Vitro Binding Affinity Assay prep 1. Membrane Preparation (e.g., from rat brain tissue or cells expressing target) radioligand 2. Radioligand Incubation (Known ligand with high affinity, e.g., [³H]WIN 35,428 for DAT) prep->radioligand competitor 3. Competitive Binding (Incubate membranes and radioligand with varying concentrations of test compound) radioligand->competitor separation 4. Separation (Rapid filtration to separate bound from free radioligand) competitor->separation quant 5. Quantification (Liquid scintillation counting to measure radioactivity) separation->quant analysis 6. Data Analysis (Calculate IC₅₀, then Kᵢ using Cheng-Prusoff equation) quant->analysis

Caption: A generalized experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

The this compound scaffold is a proven and versatile platform for the design and synthesis of novel, biologically active compounds. Its rigid framework is ideal for probing the structural requirements of various receptors and transporters. Research has demonstrated its utility in developing potent and selective ligands for σ₂ receptors and its potential as a core for monoamine reuptake inhibitors.

Future research should focus on expanding the chemical diversity of derivatives through advanced synthetic methodologies. A deeper exploration of the structure-activity relationships, guided by computational modeling, will be crucial for optimizing ligand affinity and selectivity. The development of new radiolabeled analogs for PET imaging will continue to be a valuable area for non-invasive diagnostics in oncology and neuroscience. As our understanding of the complex signaling pathways involved in neurological disorders and cancer evolves, the 9-azabicyclo[3.3.1]nonane core is poised to remain a cornerstone of medicinal chemistry efforts to develop next-generation therapeutics.

References

Methodological & Application

Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives as Monoamine Reuptake Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 9-azabicyclo[3.3.1]nonane derivatives as potent monoamine reuptake inhibitors. The information compiled herein is intended to guide researchers in the design, synthesis, and characterization of novel compounds targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are critical targets in the development of therapeutics for neuropsychiatric disorders.

Introduction

The 9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic structure that serves as a valuable pharmacophore in medicinal chemistry. Its conformational rigidity allows for specific spatial orientation of substituents, enabling precise interactions with biological targets. Derivatives of this scaffold have shown significant promise as monoamine reuptake inhibitors, a class of drugs that increase the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and dopamine. These neurotransmitters play a crucial role in regulating mood, cognition, and emotion, and their dysregulation is implicated in various disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). This document outlines the synthetic strategies to access these derivatives and the pharmacological assays to evaluate their efficacy.

Data Presentation: Monoamine Transporter Inhibition

Compound IDR-Group at C-2DAT Ki (μM)[1][2]
1a -COOCH32.5 ± 0.3
1b -COOH> 50
1c -CH2OH14.2 ± 1.5
1d -H8.7 ± 0.9
Cocaine -0.2 ± 0.02

Data extracted from literature evaluating cocaine-binding site ligands at the dopamine transporter.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 9-azabicyclo[3.3.1]nonane core structure and a representative protocol for the in vitro evaluation of monoamine reuptake inhibition.

Protocol 1: Synthesis of the 9-Azabicyclo[3.3.1]nonane Core Structure

This protocol describes a general method for the synthesis of the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one intermediate, a key precursor for a variety of derivatives.

Materials:

  • Glutaraldehyde (25% aqueous solution)

  • Benzylamine hydrochloride

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)

  • Sodium acetate

  • 5N Hydrochloric acid

  • Diethyl ether

  • Dichloromethane

  • Methanol

  • Sodium borohydride

  • Magnesium sulfate (anhydrous)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Synthesis of this compound: a. In a large round-bottom flask, combine glutaraldehyde (2.4 mol) and benzylamine hydrochloride (2.4 mol) in water (1050 mL) and cool the mixture to 0°C. b. To the cooled solution, add 3-oxopentanedioic acid (2.4 mol) followed by a solution of sodium acetate (79.7 g in 797 mL of water). A thick orange precipitate will form. c. Heat the reaction mixture to 50°C and stir for 4 hours. d. Cool the mixture to ambient temperature and let it stand for 24 hours. e. Acidify the reaction mixture to pH 2 with 5N aqueous hydrochloric acid. f. Wash the resulting aqueous mixture with diethyl ether (2 x 500 mL). g. The aqueous layer is then carefully basified and extracted to yield the crude product, which can be purified by chromatography.

  • Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol: a. Dissolve this compound (0.11 mol) in methanol (130 mL) in a round-bottom flask and cool to 0°C under a nitrogen atmosphere. b. Add sodium borohydride (0.16 mol) portion-wise over 30 minutes. c. Allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours. d. Quench the reaction with acetone (10 mL) and remove the volatile components in vacuo. e. Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL). f. Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to afford the crude alcohol.

Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a general procedure for determining the potency of synthesized compounds to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Cell culture medium and supplements

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine (radioligands)

  • Test compounds (synthesized 9-azabicyclo[3.3.1]nonane derivatives)

  • Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Plating: a. Seed the HEK293 cells expressing the transporter of interest into poly-D-lysine coated 96-well plates at an appropriate density. b. Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.

  • Assay Performance: a. On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer. b. Prepare serial dilutions of the test compounds and reference inhibitors in KRH buffer. c. Add the diluted compounds to the wells and pre-incubate for 10-20 minutes at room temperature. d. To initiate the uptake, add the radiolabeled monoamine ([3H]5-HT, [3H]NE, or [3H]DA) to each well at a final concentration near its Km value. e. Incubate for a specific period (e.g., 10-15 minutes) at room temperature or 37°C. f. Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

  • Detection and Data Analysis: a. Lyse the cells in each well by adding a scintillation cocktail. b. Measure the radioactivity in each well using a microplate scintillation counter. c. Determine the non-specific uptake in the presence of a high concentration of a known inhibitor. d. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. e. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50 value.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Monoamine_Reuptake_Inhibition Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft MA Monoamines (Serotonin, Norepinephrine, Dopamine) Presynaptic->MA Release Postsynaptic Postsynaptic Neuron Receptor Postsynaptic Receptors Signal Signal Transduction & Neuronal Response Postsynaptic->Signal Activation Vesicle Vesicles with Monoamines Vesicle->Presynaptic Transporter Monoamine Transporter (SERT, NET, DAT) MA->Transporter Reuptake MA->Receptor Transporter->Presynaptic Receptor->Postsynaptic Inhibitor 9-Azabicyclo[3.3.1]nonane Derivative Inhibitor->Transporter Blockade

Caption: Mechanism of action of 9-azabicyclo[3.3.1]nonane derivatives.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow start Design of 9-Azabicyclo[3.3.1]nonane Derivatives synthesis Synthesis of Core Scaffold (e.g., this compound) start->synthesis derivatization Derivatization at C-3 and/or N-9 (e.g., substitution, reduction, alkylation) synthesis->derivatization purification Purification and Characterization (Chromatography, NMR, MS) derivatization->purification screening In Vitro Screening: Monoamine Transporter Uptake Assay (SERT, NET, DAT) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt Iterative Refinement end Candidate Drug Selection sar->end Promising Candidate lead_opt->start

Caption: Drug discovery workflow for 9-azabicyclo[3.3.1]nonane derivatives.

References

Application Notes and Protocols: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one as a Versatile Scaffold for Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rigid bicyclic structure of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one has established it as a valuable scaffold in medicinal chemistry for the development of novel agents targeting the central nervous system (CNS). Its conformational rigidity allows for precise orientation of substituents, enhancing binding affinity and selectivity for various biological targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of CNS agents derived from this scaffold, with a focus on its application in developing sigma-2 (σ2) receptor ligands and monoamine reuptake inhibitors.

I. Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound core is typically achieved through a one-pot Mannich reaction. Subsequent modifications can be introduced at the ketone and the benzyl group to generate a library of diverse compounds.

A. Synthesis of this compound

A common and efficient method for the synthesis of the core scaffold is the Robinson-Schöpf condensation, a variation of the Mannich reaction.

  • Reaction Scheme:

    G cluster_reactants Reactants cluster_product Product glutaraldehyde Glutaraldehyde scaffold This compound glutaraldehyde->scaffold   Mannich   Reaction benzylamine Benzylamine benzylamine->scaffold   Mannich   Reaction acetonedicarboxylic_acid Acetonedicarboxylic Acid acetonedicarboxylic_acid->scaffold   Mannich   Reaction

    Caption: Synthetic route to the core scaffold.

  • Experimental Protocol: A detailed protocol for the synthesis of this compound has been described in the literature. In a representative procedure, glutaraldehyde, benzylamine, and acetonedicarboxylic acid are reacted in an aqueous solution. The reaction mixture is typically maintained at a controlled pH and temperature. The product can be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.

B. Derivatization Strategies

The this compound scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR).

  • Modification of the Ketone Group: The ketone at the 3-position can be reduced to a hydroxyl group, which can then be further derivatized to form ethers or esters. For instance, reduction with sodium borohydride yields the corresponding alcohol, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

  • Modification of the Benzyl Group: The N-benzyl group can be removed via catalytic hydrogenation and replaced with other substituents to investigate their influence on biological activity.

  • Workflow for Derivatization:

    G cluster_core Core Scaffold cluster_derivatives Derivatives scaffold 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one alcohol Alcohol Derivative scaffold->alcohol Reduction (e.g., NaBH4) n_substituted N-Substituted Derivatives scaffold->n_substituted Debenzylation & N-substitution ether_ester Ether/Ester Derivatives alcohol->ether_ester Esterification/ Etherification

    Caption: General derivatization strategies.

II. Application as Sigma-2 (σ2) Receptor Ligands

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have shown high affinity and selectivity for the σ2 receptor, a promising target for cancer diagnostics and therapeutics.

A. Quantitative Data

The following table summarizes the in vitro binding affinities of several N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for σ1 and σ2 receptors.

CompoundR-group (at N9)Ki (nM) σ1Ki (nM) σ2Selectivity (σ1/σ2)
WC-26 4-Fluorobenzyl14382.58557
WC-59 4-Nitrobenzyl17110.822087
B. Proposed Signaling Pathway

Sigma-2 receptor ligands are known to induce apoptosis in tumor cells through multiple signaling pathways.

  • Sigma-2 Receptor-Mediated Apoptosis:

    G cluster_pathway Sigma-2 Receptor-Mediated Apoptosis ligand σ2 Ligand sigma2 σ2 Receptor ligand->sigma2 mcu Mitochondrial Ca2+ Uptake sigma2->mcu Induces ros ROS Production mcu->ros mom Mitochondrial Outer Membrane Permeabilization ros->mom cyto_c Cytochrome c Release mom->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

    Caption: Simplified sigma-2 mediated apoptosis.

C. Experimental Protocols

1. Radioligand Binding Assay for Sigma-2 Receptors

This protocol is adapted from standard procedures for determining the binding affinity of test compounds for the σ2 receptor.

  • Materials:

    • Membrane homogenates from cells or tissues expressing σ2 receptors (e.g., rat liver).

    • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine).

    • Masking agent for σ1 receptors: (+)-pentazocine.

    • Test compounds at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Prepare membrane homogenates and determine protein concentration.

    • In a 96-well plate, add assay buffer, membrane homogenate, (+)-pentazocine (to saturate σ1 sites), and varying concentrations of the test compound.

    • Initiate the binding reaction by adding a constant concentration of [³H]DTG.

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a known σ2 ligand (e.g., haloperidol).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the IC50, which can be converted to the Ki value using the Cheng-Prusoff equation.

III. Application as Monoamine Reuptake Inhibitors

The 9-azabicyclo[3.3.1]nonane scaffold has also been explored for the development of inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

A. Quantitative Data

The following table presents the in vitro binding affinities of representative 9-methyl-9-azabicyclo[3.3.1]nonane derivatives for the dopamine transporter.

CompoundR1R2Ki (µM) for DAT
1a HCO2Me2.1
1b CO2MeH14.0

Note: These compounds demonstrated significantly lower potency compared to cocaine and its analogs.

B. Mechanism of Action

Monoamine reuptake inhibitors act by blocking the respective transporters on the presynaptic neuron, thereby increasing the concentration of the neurotransmitter in the synaptic cleft.

  • Monoamine Reuptake Inhibition at the Synapse:

Application Notes and Protocols: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a versatile bicyclic amine that serves as a crucial scaffold and key intermediate in the field of medicinal chemistry.[1] Its rigid conformational structure makes it an attractive pharmacophore for designing ligands with high affinity and selectivity for various biological targets.[1] This document provides an overview of its applications, particularly in the development of agents targeting neurological disorders and cancer, along with detailed protocols for its synthesis and the evaluation of its derivatives.[1]

Key Applications in Medicinal Chemistry

The 9-azabicyclo[3.3.1]nonane framework is a prominent structural motif in the design of various therapeutic agents. The introduction of a benzyl group at the 9-position and a ketone at the 3-position provides a template that can be readily functionalized to explore structure-activity relationships (SAR).

  • Sigma-2 (σ2) Receptor Ligands: Derivatives of this compound have been extensively investigated as high-affinity ligands for the σ2 receptor.[2] These receptors are overexpressed in proliferating cancer cells, making them a valuable target for both diagnostic imaging agents and targeted cancer therapeutics.[1]

  • Anticancer Agents: Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and liver cancer.[1][3] The mechanism of action often involves the induction of apoptosis.[3]

  • Antimicrobial Agents: The scaffold has been utilized to develop compounds with promising antimicrobial activity against a range of bacterial and fungal strains.[3]

  • Monoamine Reuptake Inhibitors: The 9-azabicyclo[3.3.1]nonane core is also a key feature in the development of monoamine reuptake inhibitors, which are of interest for treating depression and other neurological disorders.[4][5]

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives of the 9-azabicyclo[3.3.1]nonane scaffold.

Table 1: Cytotoxicity of 2r, 4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl Hydrazone Derivatives against HepG2 Human Liver Cancer Cells. [3]

Compound IDSubstituent (R)IC50 (µg/mL)
9 H34.26
10 4-CH₃29.81
11 4-OCH₃15.62
12 4-F3.76
13 4-Cl6.25
14 4-Br9.37
15 4-CH(CH₃)₂21.33

Table 2: Antimicrobial Activity (MIC) of 2r, 4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl Hydrazone Derivatives. [3]

Compound IDSubstituent (R)MIC Range (µg/mL)
12 4-F6.25 - 12.5
13 4-Cl6.25 - 12.5
14 4-Br6.25 - 25.5

Table 3: Sigma-2 (σ2) and Sigma-1 (σ1) Receptor Binding Affinities (Ki) of N-Substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogs. [2]

Compound IDN-Substituentσ2 Ki (nM)σ1 Ki (nM)Selectivity (σ1/σ2)
WC-26 Benzyl2.581435557
WC-59 4-(2-Fluoroethyl)benzyl0.8217112087

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established Mannich reaction procedures.

Materials:

  • Glutaraldehyde (25% aqueous solution)

  • Benzylamine hydrochloride

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)

  • Sodium acetate

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Cool a solution of glutaraldehyde and benzylamine hydrochloride in water to 0°C.

  • Slowly add 3-oxopentanedioic acid to the cooled solution.

  • Add an aqueous solution of sodium acetate dropwise while maintaining the low temperature.

  • Allow the reaction mixture to stir and warm to room temperature over several hours.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane:methanol gradient to yield this compound as a pale orange solid.

Protocol 2: Reduction of the Ketone Moiety

This protocol describes the reduction of the 3-keto group to a hydroxyl group, a common step in the synthesis of more complex derivatives.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Acetone

  • Dichloromethane

Procedure:

  • Dissolve this compound in methanol and cool the solution to 0°C under a nitrogen atmosphere.

  • Add sodium borohydride portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding acetone.

  • Remove the volatile components under reduced pressure.

  • Dissolve the resulting solid in water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate to afford the crude alcohol product.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of synthesized compounds on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Start Starting Materials (Glutaraldehyde, Benzylamine HCl, 3-Oxopentanedioic acid) Mannich Mannich Reaction Start->Mannich Core This compound Mannich->Core Derivatization Chemical Modification (e.g., Reduction, Substitution) Core->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives Binding Sigma-2 Receptor Binding Assay Derivatives->Binding Cytotoxicity Cytotoxicity Assay (e.g., MTT) Antimicrobial Antimicrobial Assay (e.g., MIC) Data Biological Data (Ki, IC50, MIC) Binding->Data Cytotoxicity->Data Antimicrobial->Data SAR SAR Data->SAR Structure-Activity Relationship (SAR) Analysis

Caption: Workflow for the synthesis and evaluation of 9-azabicyclo[3.3.1]nonane derivatives.

G Ligand 9-Azabicyclo[3.3.1]nonane Derivative (e.g., WC-26) Binding Ligand-Receptor Binding Ligand->Binding Sigma2 Sigma-2 (σ2) Receptor (Overexpressed in Tumor Cells) Sigma2->Binding Internalization Receptor Internalization Binding->Internalization Signaling Downstream Signaling Cascade (Modulation of Cell Survival Pathways) Internalization->Signaling Apoptosis Apoptosis Induction Signaling->Apoptosis CellDeath Tumor Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of action for σ2 receptor-targeted anticancer agents.

References

Application Notes: Stereoselective Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a conformationally rigid bicyclic tertiary amine that serves as a vital intermediate and structural scaffold in pharmaceutical synthesis.[1] Its derivatives are key for developing drugs targeting various pathways, including neurological disorders and oncological targets like sigma-2 (σ2) receptors.[1] The reduction of the C3-ketone to a hydroxyl group introduces a new stereocenter, leading to two possible diastereomers: endo- and exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. The specific stereochemistry of this alcohol is often crucial for the biological activity and binding affinity of the final drug candidate. Therefore, controlling the stereochemical outcome of this reduction is of paramount importance in the drug development process. These application notes provide detailed protocols for the stereoselective synthesis of both endo and exo isomers.

Reaction Pathway Overview

The reduction of this compound can be directed to selectively yield either the endo or exo alcohol by choosing the appropriate reducing agent and reaction conditions. The endo isomer is typically formed via hydride attack from the less sterically hindered equatorial face, while specific catalysts or reaction setups can favor the exo isomer.

cluster_start Starting Material cluster_reagents Reduction Conditions cluster_products Stereoisomeric Products start This compound reagent1 A) NaBH4, MeOH or B) H2, Ru-Complex start->reagent1 Predominant Pathway reagent2 C) Alternative Work-up start->reagent2 Pathway to minor isomer prod_endo endo-9-Benzyl-9-azabicyclo [3.3.1]nonan-3-ol reagent1->prod_endo prod_exo exo-9-Benzyl-9-azabicyclo [3.3.1]nonan-3-ol reagent2->prod_exo

Caption: General reaction pathways for the stereoselective reduction of the ketone.

Data Presentation: Comparison of Reduction Methods

The choice of reducing agent significantly influences the stereochemical outcome and yield of the reaction. Below is a summary of results from various established protocols.

MethodReducing Agent / CatalystSolventTemp. (°C)PressureTime (h)Product Ratio (endo:exo)Yield (%)
1 Sodium Borohydride (NaBH₄)Methanol0 to RTAtmospheric12Predominantly endo~100 (crude)
2 H₂, RuCl₂[(S)-binap][(R)-iphan]IsopropanolRoom Temp.50 atm1699.3 : 0.799.7
3 H₂, RuCl₂(Ph₂PCH₂CH₂NH₂)₂Isopropanol5010 atm1898.4 : 1.699.7

Data sourced from references[2][3][4].

Experimental Protocols

The following are detailed protocols for the synthesis of the endo and exo isomers of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

A 1. Reaction Setup - Dissolve ketone in solvent - Establish inert atmosphere (N₂) - Cool to specified temperature B 2. Reagent Addition - Add reducing agent portionwise (e.g., NaBH₄) - Or, introduce H₂ gas for hydrogenation A->B C 3. Reaction Monitoring - Stir for specified duration - Monitor progress via TLC or HPLC B->C D 4. Work-up & Quenching - Quench excess reagent (e.g., with acetone) - Evaporate solvent C->D E 5. Extraction - Dissolve residue in water - Extract with organic solvent (e.g., DCM) - Basify/acidify as needed D->E F 6. Purification & Isolation - Dry organic phase (e.g., MgSO₄) - Concentrate in vacuo - Purify via chromatography if needed E->F G 7. Analysis - Characterize product via MS, NMR F->G

Caption: General experimental workflow for the reduction reaction.

Protocol 1: Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol via Hydride Reduction

This protocol describes the reduction using sodium borohydride, which preferentially yields the endo alcohol.[2][3]

Materials:

  • This compound (25.00 g, 0.11 mol)

  • Sodium borohydride (6.22 g, 0.16 mol)

  • Methanol (130 mL)

  • Acetone (10 mL)

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in methanol (130 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add sodium borohydride portionwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours.

  • Quench the reaction by carefully adding acetone (10 mL).

  • Remove the volatiles by evaporation in vacuo.

  • Dissolve the resulting yellow solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).

  • Combine the organic phases, dry over MgSO₄, and evaporate under reduced pressure to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol as a yellow solid (Yield: ~100%).[2][3]

Protocol 2: Highly Stereoselective Synthesis of endo-Isomer via Catalytic Hydrogenation

This method utilizes a ruthenium catalyst to achieve high diastereoselectivity for the endo product.[4]

Materials:

  • This compound (229 mg)

  • Ruthenium catalyst (e.g., RuCl₂[(S)-binap][(R)-iphan] or RuCl₂(Ph₂PCH₂CH₂NH₂)₂)

  • Isopropanol (IPA)

  • Potassium t-butoxide (20 mM solution)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure reactor, dissolve this compound in a solution of isopropanol containing the ruthenium catalyst and potassium t-butoxide. The substrate-to-catalyst ratio (S/C) can range from 1000 to 5000.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the solution at the specified temperature (e.g., 25-50°C) for the required duration (e.g., 16-18 hours).

  • After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • The product solution can be analyzed directly or concentrated and purified as needed. This method typically results in very high conversion and selectivity, yielding the endo-isomer.[4]

Protocol 3: Synthesis of exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

The exo isomer can be obtained through a specific work-up procedure following a reduction reaction.[3]

Procedure:

  • Following a reduction reaction (e.g., using a metal hydride), add 5N aqueous HCl (50 mL) to the reaction mixture.

  • Separate the aqueous layer and extract the organic phase with additional 5N aqueous HCl (5 x 50 mL).

  • Combine the aqueous extracts and wash with diethyl ether (3 x 70 mL).

  • Basify the aqueous layer by adding 10N aqueous KOH until the pH reaches 8, followed by the addition of a saturated aqueous K₂CO₃ solution.

  • Extract the aqueous mixture with dichloromethane (5 x 40 mL).

  • Combine the organic phases, wash with brine (60 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • This procedure affords exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (Example yield: 96%).[3]

References

Diastereoselective Synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol from a 9-Benzyl Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of 9-azabicyclo[3.3.1]nonan-3-ol, a valuable building block in medicinal chemistry, starting from its 9-benzyl protected precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. The protocols herein describe methods to selectively obtain both the endo and exo diastereomers of the target alcohol. Quantitative data on reaction yields and diastereoselectivity are presented in tabular format for clear comparison. Furthermore, this document includes a discussion on the mechanistic aspects of the stereoselective reduction and detailed characterization data for the synthesized compounds.

Introduction

The 9-azabicyclo[3.3.1]nonane scaffold is a core structural motif in a variety of biologically active molecules and natural products. The controlled synthesis of its derivatives, particularly with defined stereochemistry at the C3 position, is of significant interest in drug discovery and development. The hydroxyl group at this position provides a handle for further functionalization, making the diastereoselective synthesis of 9-azabicyclo[3.3.1]nonan-3-ol a critical step in the elaboration of more complex molecular architectures. This note focuses on the reduction of this compound, a readily accessible starting material, to achieve high diastereoselectivity for either the endo or exo alcohol.

Diastereoselective Reduction Strategies

The stereochemical outcome of the reduction of this compound is primarily governed by the steric hindrance around the carbonyl group. The bicyclic ring system exists predominantly in a chair-chair conformation. The approach of the hydride reagent to the carbonyl carbon can occur from either the equatorial or axial face, leading to the formation of the endo (axial hydroxyl) or exo (equatorial hydroxyl) alcohol, respectively.

The less hindered equatorial attack is generally favored with small hydride reagents, leading to the endo alcohol as the major product. Conversely, bulkier reducing agents or specific reaction conditions can favor the axial attack, resulting in the formation of the exo alcohol.

Data Presentation

Table 1: Diastereoselective Reduction of this compound
EntryReducing Agent/CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)Reference
1Sodium Borohydride (NaBH₄)Methanol0 to rt~100Predominantly endo[1][2]
2Sodium (Na)1-PentanolReflux96Predominantly exo[1]
3RuCl₂[(S)-binap][(R)-iphan] / H₂Isopropanol2599.799.3 : 0.7[3][4]
4RuCl₂(PPh₂CH₂CH₂NH₂)₂ / H₂Isopropanol5099.798.4 : 1.6[3]

Experimental Protocols

Protocol 1: Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Acetone

  • Dichloromethane

  • Water

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of this compound (25.00 g, 0.11 mol) in methanol (130 mL) in a round-bottom flask, cooled to 0 °C in an ice bath, add sodium borohydride (6.22 g, 0.16 mol) portionwise over 30 minutes under a nitrogen atmosphere.[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[1]

  • Quench the reaction by the slow addition of acetone (10 mL).[1]

  • Remove the volatiles in vacuo using a rotary evaporator.[1]

  • Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).[1]

  • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1] The product is often obtained in quantitative yield and can be used in the next step without further purification.[1]

Protocol 2: Synthesis of exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

Materials:

  • This compound

  • Sodium (Na)

  • 1-Pentanol

  • 5N Hydrochloric acid (HCl)

  • 10N Potassium hydroxide (KOH)

  • Saturated potassium carbonate (K₂CO₃) solution

  • Dichloromethane

  • Diethyl ether

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 g, 4.36 mmol) in 1-pentanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add sodium metal (1.6 g, 69.8 mmol) portionwise at reflux temperature.[1]

  • Heat the reaction mixture at 136°C for 2 hours, then cool to room temperature.[1]

  • Add 5N aqueous HCl (50 mL) and separate the aqueous layer. Extract the organic phase with additional 5N aqueous HCl (5 x 50 mL).[1]

  • Wash the combined aqueous extracts with diethyl ether (3 x 70 mL).[1]

  • Basify the aqueous layer by the addition of 10N aqueous KOH to pH 8, followed by the addition of saturated aqueous K₂CO₃.[1]

  • Extract the aqueous mixture with dichloromethane (5 x 40 mL).[1]

  • Wash the combined organic phase with brine (60 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1]

Mandatory Visualizations

Reaction Pathway

diastereoselective_reduction Diastereoselective Reduction of this compound ketone This compound endo_ol endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol ketone->endo_ol NaBH4, MeOH (Equatorial Attack) exo_ol exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol ketone->exo_ol Na, 1-Pentanol (Axial Attack)

Caption: Diastereoselective reduction pathways.

Experimental Workflow

experimental_workflow General Experimental Workflow for Reduction start Start with This compound reaction Reduction Reaction (e.g., NaBH4 or Na/1-Pentanol) start->reaction quench Reaction Quenching reaction->quench workup Aqueous Workup & Extraction quench->workup dry Drying of Organic Phase workup->dry concentrate Solvent Removal dry->concentrate product Isolated Product (endo- or exo-alcohol) concentrate->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: General experimental workflow.

Characterization Data

This compound
  • Appearance: Pale orange solid.[1]

  • ¹³C NMR (151 MHz, CDCl₃) δ: 211.6, 139.4, 128.5, 128.4, 127.3, 57.2, 53.7, 43.0, 29.5, 16.7.[5]

  • MS (ESI) m/z: 230.1 ([M+H]⁺).

endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
  • Appearance: Yellow solid.[1]

  • ¹³C NMR (151 MHz, CDCl₃) δ: 140.5, 128.3, 128.2, 126.8, 64.1, 56.0, 49.8, 35.6, 25.2, 14.7.[5]

  • MS (ESI) m/z: 232 ([M+H]⁺).

exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
  • Appearance: Brown oil.[1]

  • MS (ESI) m/z: 232 ([M+H]⁺).[1]

Discussion

The high endo-selectivity observed with sodium borohydride is consistent with the established principles of nucleophilic attack on cyclohexanone systems, where the hydride attacks from the less sterically hindered equatorial face to give the axial alcohol. In the case of the 9-azabicyclo[3.3.1]nonane system, this corresponds to the endo product.

The formation of the exo-alcohol with sodium in 1-pentanol is a dissolving metal reduction. Under these conditions, the reaction proceeds through a radical anion intermediate. The stereochemical outcome is thermodynamically controlled, leading to the more stable equatorial alcohol, which is the exo isomer.

The ruthenium-catalyzed hydrogenation offers a highly efficient and selective method for the synthesis of the endo-isomer, with excellent chemical yields and diastereoselectivity.[3][4] This method provides an alternative to metal hydride reagents and operates under milder conditions.

Conclusion

The diastereoselective synthesis of 9-azabicyclo[3.3.1]nonan-3-ol from its 9-benzyl precursor can be effectively controlled to yield either the endo or exo isomer in high purity. The choice of reducing agent and reaction conditions is critical in determining the stereochemical outcome. The protocols provided herein offer reliable methods for the preparation of these valuable synthetic intermediates, which are crucial for the development of novel therapeutic agents. The high degree of stereocontrol achievable makes these methods particularly attractive for applications in medicinal chemistry and drug development.

References

Application of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one in the Synthesis of Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a key starting material in the synthesis of a variety of potent and selective sigma (σ) receptor ligands. Its rigid bicyclic scaffold provides a valuable platform for the development of novel therapeutic agents targeting sigma receptors, which are implicated in a range of neurological disorders and cancer. The benzyl group serves as a versatile protecting group for the nitrogen atom, which can be readily removed and subsequently functionalized to introduce diverse substituents, allowing for the fine-tuning of pharmacological activity.

This application note focuses on the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, a class of compounds that has shown high affinity and selectivity for the sigma-2 (σ₂) receptor subtype.[1] The general synthetic strategy involves the initial reduction of the ketone functionality of this compound, followed by debenzylation, and subsequent N-alkylation or N-arylation to introduce the desired pharmacophoric elements.

Notably, derivatives such as WC-26 and WC-59 have emerged as highly potent and selective σ₂ receptor ligands, demonstrating nanomolar binding affinities and significant selectivity over the sigma-1 (σ₁) receptor.[2] These compounds are valuable tools for studying the biological functions of σ₂ receptors and hold promise for the development of novel cancer diagnostics and therapeutics, as σ₂ receptors are overexpressed in proliferating tumor cells.[2]

Quantitative Data Summary

The following table summarizes the in vitro binding affinities and selectivity of representative sigma receptor ligands synthesized from this compound derivatives.

CompoundR Groupσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₁/σ₂)
WC-26 4-(Dimethylamino)benzyl14372.58557
WC-59 4-(2-Fluoroethyl)benzyl17110.822087
Analog 11a 2-Fluoroethyl---
Analog with 4-aminobutyl 4-Aminobutyl-High AffinitySelective for σ₂
Analog with 6-aminohexyl 6-Aminohexyl-High AffinitySelective for σ₂

Data sourced from multiple studies.[1][2]

Experimental Protocols

Protocol 1: Reduction of this compound

This protocol describes the reduction of the ketone to the corresponding alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Acetone

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (25.00 g, 0.11 mol) in methanol (130 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath under a nitrogen atmosphere.[3]

  • Slowly add sodium borohydride (6.22 g, 0.16 mol) portion-wise over 30 minutes to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[3]

  • Quench the reaction by adding acetone (10 mL).[3]

  • Remove the volatile solvents under reduced pressure.[3]

  • Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).[3]

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[3]

Protocol 2: Debenzylation of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

This protocol details the removal of the N-benzyl protecting group.

Materials:

  • endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • 5N Hydrochloric acid (HCl)

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Celite or dicalite)

  • Toluene

Procedure:

  • To a solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (27.0 g, 0.12 mol) in ethanol (500 mL) and 5N aqueous hydrochloric acid (25 mL), add 10% Palladium on carbon (5.0 g).[3]

  • Stir the mixture under a hydrogen atmosphere (3 bar) at 40°C for 48 hours.[3]

  • Filter the mixture through a pad of dicalite to remove the catalyst.[3]

  • Evaporate the filtrate in vacuo.[3]

  • Azeotrope the remaining aqueous mixture with toluene (2 x 150 mL) to yield crude endo-9-azabicyclo[3.3.1]nonan-3-ol, which can be used in the next step without further purification.[3]

Protocol 3: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate (Carbamate Formation)

This protocol describes the formation of the carbamate intermediate.

Materials:

  • 9-Benzyl-9-aza-bicyclo[3.3.1]nonan-3-ol

  • 2-Methoxy-5-methylphenyl isocyanate

  • Dibutyltin diacetate

  • Dichloromethane (CH₂Cl₂)

  • Ether

  • Water

  • Saturated Sodium Chloride (NaCl) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 9-benzyl-9-aza-bicyclo[3.3.1]nonan-3-ol (4.50 g, 19.5 mmol) and 2-methoxy-5-methylphenyl isocyanate (3.34 g, 20.5 mmol) in CH₂Cl₂ (45 mL) at room temperature, add dibutyltin diacetate (0.5 mL).[4]

  • Stir the mixture overnight.[4]

  • Evaporate the CH₂Cl₂ under vacuum.[4]

  • Add ether (100 mL) to the residue.[4]

  • Wash the ether solution with water (50 mL), then with saturated NaCl solution (50 mL).[4]

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent to obtain the product.[4]

Protocol 4: N-Alkylation of 9-Azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate (Synthesis of WC-59 analog)

This protocol provides a general method for N-alkylation to introduce various substituents.

Materials:

  • 9-Azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate

  • 1-Bromo-2-fluoroethane (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ether

  • Water

  • Saturated Sodium Chloride (NaCl) solution

  • Sodium Sulfate (Na₂SO₄)

  • Flash column chromatography supplies

Procedure:

  • To a solution of 9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate (203 mg, 0.67 mmol) in acetonitrile (8 mL), add K₂CO₃ (0.5 g) and 1-bromo-2-fluoroethane (1 mL).[4]

  • Stir the mixture overnight at room temperature.[4]

  • Add ether (75 mL) and wash the organic solution with water (30 mL) and then with saturated NaCl solution (30 mL).[4]

  • Dry the organic layer over Na₂SO₄.[4]

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography (hexane-ether, 1:2) to obtain the final N-alkylated product.[4]

Visualizations

Synthetic Workflow

G A This compound B endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol A->B Reduction (e.g., NaBH4) C endo-9-Azabicyclo[3.3.1]nonan-3-ol B->C Debenzylation (e.g., H2, Pd/C) D 9-Azabicyclo[3.3.1]nonan-3-yl-phenylcarbamate Intermediate C->D Carbamate Formation (Isocyanate) E N-Substituted Sigma Receptor Ligands (e.g., WC-26, WC-59) D->E N-Alkylation / N-Arylation (Alkyl/Aryl Halide)

Caption: Synthetic pathway from this compound to sigma receptor ligands.

Sigma-2 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Sigma-2 Ligand Sigma-2 Ligand Sigma-2 Receptor Sigma-2 Receptor Sigma-2 Ligand->Sigma-2 Receptor mTOR Pathway mTOR Pathway Sigma-2 Receptor->mTOR Pathway Inhibition Caspase-Independent Pathway Caspase-Independent Pathway Sigma-2 Receptor->Caspase-Independent Pathway Activation Cell Cycle Arrest Cell Cycle Arrest Sigma-2 Receptor->Cell Cycle Arrest Autophagy Autophagy mTOR Pathway->Autophagy Induction Apoptosis Apoptosis Autophagy->Apoptosis Caspase-Independent Pathway->Apoptosis

Caption: Simplified signaling cascade initiated by sigma-2 receptor agonists.

Sigma-1 Receptor Signaling Overview

cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria Sigma1 Sigma-1 Receptor BiP BiP (Chaperone) Sigma1->BiP Dissociation IP3R IP3 Receptor Sigma1->IP3R Modulation MAM Mitochondria-Associated Membrane (MAM) IP3R->MAM Ca2+ Transfer Ca_Mito Mitochondrial Ca2+ Uptake MAM->Ca_Mito Bioenergetics Bioenergetics MAM->Bioenergetics Ca_Mito->Bioenergetics Ligand Sigma-1 Ligand Ligand->Sigma1 Binding

Caption: Role of Sigma-1 receptor at the Mitochondria-Associated ER Membrane (MAM).

References

Application Notes and Protocols: Synthesis of 9-Azabicyclo[3.3.1]nonan-3-ones via Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonan-3-one framework is a key structural motif present in a variety of biologically active alkaloids and serves as a versatile building block in medicinal chemistry. The Mannich reaction, particularly the Robinson-Schöpf type condensation, provides a powerful and convergent one-pot strategy for the synthesis of this bicyclic system. This document provides detailed application notes and experimental protocols for the synthesis of 9-azabicyclo[3.3.1]nonan-3-ones.

Application Notes

The synthesis of 9-azabicyclo[3.3.1]nonan-3-ones is classically achieved through a double Mannich reaction. This reaction involves the condensation of a primary amine, glutaraldehyde, and a β-ketoacid, typically acetonedicarboxylic acid. The reaction proceeds under mild, so-called "physiological" conditions, often in an aqueous medium with pH control.

Key Features of the Reaction:

  • One-Pot Synthesis: This methodology allows for the rapid assembly of the complex bicyclic structure from simple, commercially available starting materials in a single synthetic operation.

  • Versatility: A range of primary amines can be employed, allowing for the introduction of various substituents at the N9 position of the bicyclic system. This is particularly useful for modulating the pharmacological properties of the final compounds.

  • Biomimetic Synthesis: The Robinson-Schöpf reaction is a biomimetic synthesis, mimicking the biosynthetic pathway of related alkaloids like pseudopelletierine.[1]

  • Stereoselectivity: While the classical approach often yields achiral products or racemic mixtures, diastereoselective variations have been developed. For instance, the use of chiral amines or auxiliaries can induce stereocontrol in the formation of substituted 9-azabicyclo[3.3.1]nonan-3-ones.[2][3]

Scope and Limitations:

The choice of the primary amine is a key factor influencing the reaction's success and the properties of the resulting product. Simple alkyl and benzyl amines are commonly used. For instance, methylamine is used in the synthesis of pseudopelletierine, while benzylamine is often employed to introduce a readily cleavable protecting group.[4][5] The reaction is generally high-yielding for these simple amines. More complex primary amines can also be used, but may require optimization of reaction conditions.

The reaction is typically carried out in water, and the pH is maintained in a weakly acidic to neutral range (pH 4-7) to facilitate both the formation of the iminium ion from glutaraldehyde and the enolate from acetonedicarboxylic acid, followed by decarboxylation.

Quantitative Data Summary

The following table summarizes representative examples of the Mannich reaction for the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3-ones.

R-NH₂ (Amine)Product NameYield (%)Reference
Benzylamine9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one57[5]
Methylamine hydrochloride9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (Pseudopelletierine)up to 70[4][6]

Experimental Protocols

Protocol 1: Synthesis of this compound[5]

This protocol provides a detailed procedure for the synthesis of this compound, a common intermediate that can be debenzylated to the parent compound.

Materials:

  • Benzylamine

  • Glutaraldehyde (50% in water)

  • Acetonedicarboxylic acid

  • Sulfuric acid (18%)

  • Sodium acetate

  • Sodium carbonate

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Sodium sulfate

  • Methanol

  • Water

Procedure:

  • To a jacketed round-bottomed flask equipped with a mechanical stirrer and a temperature probe, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).

  • Cool the mixture to 0–10 °C and slowly add 18% sulfuric acid (43.2 mL, 0.089 mol) over 1 hour, maintaining the internal temperature at 4–8 °C.

  • Add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by acetonedicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.

  • Add a 9% aqueous solution of sodium acetate (47.8 mL, 0.055 mol) over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours. Carbon dioxide evolution will be observed.

  • Adjust the pH of the solution to 2 with 18% sulfuric acid.

  • Extract the aqueous solution with MTBE (3 x 80 mL) and discard the organic layers.

  • To the aqueous layer, add heptane (500 mL) and silica gel (20 g).

  • Adjust the pH to 8 by adding 20% aqueous sodium carbonate.

  • Filter the mixture and separate the layers of the filtrate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • The residue is dissolved in methanol and concentrated again to yield this compound. The product can be further purified by chromatography if necessary.

Visualizations

Reaction Workflow

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up cluster_product Product Amine Primary Amine (R-NH2) Mixing Mixing in Aqueous Medium Amine->Mixing Glutaraldehyde Glutaraldehyde Glutaraldehyde->Mixing Ketoacid Acetonedicarboxylic Acid Ketoacid->Mixing pH_Control pH Adjustment (pH 4-7) Mixing->pH_Control Reaction One-Pot Reaction (Stirring) pH_Control->Reaction Extraction Solvent Extraction Reaction->Extraction Purification Purification Extraction->Purification Product 9-Azabicyclo[3.3.1]nonan-3-one Purification->Product

Caption: General workflow for the synthesis of 9-azabicyclo[3.3.1]nonan-3-ones.

Reaction Mechanism

Mannich_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Enolate Formation & Decarboxylation cluster_step3 Step 3: Double Mannich Reaction & Cyclization cluster_product Final Product Amine R-NH2 Iminium [R-N+=CH(CH2)3CH=N+-R] Amine->Iminium + Glutaraldehyde Glutaraldehyde OHC(CH2)3CHO Reaction Double Mannich Reaction Iminium->Reaction Ketoacid HOOC-CH2-CO-CH2-COOH Enolate Enolate Intermediate Ketoacid->Enolate - 2CO2 Enolate->Reaction Cyclization Intramolecular Cyclization Reaction->Cyclization Product 9-R-9-azabicyclo[3.3.1]nonan-3-one Cyclization->Product

Caption: Simplified mechanism of the Robinson-Schöpf reaction.

References

Application Notes and Protocols: Ruthenium-Catalyzed Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the ruthenium-catalyzed reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. This reaction is a key transformation for the synthesis of the corresponding endo- and exo-alcohol diastereomers, which are valuable building blocks in medicinal chemistry. The protocols described herein focus on the use of specific ruthenium catalysts to achieve high yields and stereoselectivity. Comparative data with a non-catalytic reduction method is also presented.

Introduction

The reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry for the preparation of enantiomerically pure active pharmaceutical ingredients.[1][2][3] Ruthenium complexes, particularly those developed by Noyori and Ikariya, have emerged as highly efficient and selective catalysts for the asymmetric hydrogenation and transfer hydrogenation of a wide variety of ketones.[1][2][3] These catalytic systems offer significant advantages, including high turnover numbers, excellent enantioselectivity, and mild reaction conditions.[2]

The substrate, this compound, is a bicyclic ketone whose reduction products, the corresponding alcohols, are precursors to various biologically active molecules. The stereochemical outcome of the reduction (endo vs. exo selectivity) is of critical importance for the desired biological activity. While traditional reducing agents like sodium borohydride can be used, ruthenium-catalyzed hydrogenation offers a more efficient and potentially stereoselective alternative.[4][5] A key advantage of using a ruthenium-catalyzed process is the generation of minimal waste and the ability to conduct the reaction at a lower cost in a simplified process compared to using boron-based reductants.[5]

Reaction Pathway and Mechanism

The ruthenium-catalyzed reduction of this compound involves the transfer of a hydride from a hydrogen source to the carbonyl carbon. The catalyst, typically a ruthenium complex with chiral ligands, coordinates to the ketone and facilitates the stereoselective addition of the hydride. The generally accepted mechanism for catalysts of the type [RuCl2(diphosphine)(diamine)] involves the formation of a ruthenium hydride species in the presence of a base and hydrogen gas. This hydride is then transferred to the ketone through a six-membered ring transition state. The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol.

Reaction_Pathway Substrate This compound Intermediate [Substrate-Catalyst-H2 Complex] Substrate->Intermediate Coordination Catalyst [Ru]-Catalyst (e.g., RuCl2[(S)-binap][(R)-iphan]) Catalyst->Intermediate H2 H2 (Hydrogen Gas) H2->Intermediate Base Base (e.g., t-BuOK) Base->Catalyst Activation Solvent Solvent (e.g., 2-Propanol) Solvent->Substrate Product_endo endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Intermediate->Product_endo Hydride Transfer (Major Product) Product_exo exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Intermediate->Product_exo Hydride Transfer (Minor Product)

Caption: Ruthenium-catalyzed reduction of this compound.

Experimental Protocols

Ruthenium-Catalyzed Hydrogenation

This protocol is adapted from patent literature describing the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives.[6]

Materials:

  • This compound

  • RuCl2[(S)-binap][(R)-iphan] (or other suitable Ru-catalyst)

  • Potassium tert-butoxide (t-BuOK)

  • 2-Propanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • High-pressure reactor equipped with a magnetic stirrer and pressure gauge

Procedure:

  • To a high-pressure reactor, add this compound (e.g., 229 mg, 1.0 mmol).

  • Add the ruthenium catalyst, for instance, RuCl2[(S)-binap][(R)-iphan], with a substrate to catalyst ratio (S/C) of 1000.[6]

  • Add potassium tert-butoxide (e.g., 20 mM solution in 2-propanol).

  • Add anhydrous 2-propanol to achieve the desired substrate concentration (e.g., 0.2 M).

  • Seal the reactor and purge with an inert gas (3-5 cycles).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).[6]

  • Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).[6]

  • After the reaction is complete, carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed by GC or HPLC to determine conversion and diastereoselectivity.

  • For purification, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Comparative Reduction with Sodium Borohydride

This protocol provides a non-catalytic method for comparison.[4]

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol

  • Acetone

  • Water

  • Dichloromethane

Procedure:

  • Dissolve this compound (e.g., 25.00 g, 0.11 mol) in methanol (130 mL) in a round-bottom flask.[4]

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.[4]

  • Add sodium borohydride (6.22 g, 0.16 mol) portionwise over 30 minutes.[4]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[4]

  • Quench the reaction by carefully adding acetone (10 mL).[4]

  • Remove the volatile components in vacuo.[4]

  • Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).[4]

  • Dry the combined organic layers (e.g., over MgSO4) and concentrate under reduced pressure to yield the crude product, which is predominantly the endo-alcohol.[4]

Data Presentation

The following tables summarize the results from the ruthenium-catalyzed reduction of this compound under various conditions as described in the patent literature.[6]

Table 1: Ruthenium-Catalyzed Reduction with RuCl2[(S)-binap][(R)-iphan] [6]

EntrySubstrate/Catalyst (S/C)H2 Pressure (atm)SolventTime (h)Yield (%)endo:exo Ratio
11000502-Propanol16>9998:2

Table 2: Ruthenium-Catalyzed Reduction with RuCl2(Ph2PCH2CH2NH2)2 [6]

EntrySubstrate/Catalyst (S/C)H2 Pressure (atm)SolventTime (h)Yield (%)endo:exo Ratio
110050Methanol169894:6
210050Ethanol169995:5
3100502-Propanol16>9997:3

Table 3: Comparative Reduction with Sodium Borohydride [4]

Reducing AgentSolventTime (h)Yield (%)Diastereomeric Ratio
NaBH4Methanol12~100 (crude)Predominantly endo

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the ruthenium-catalyzed reduction experiment.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis A Charge Reactor with Substrate and Catalyst B Add Solvent and Base A->B C Seal and Purge Reactor B->C D Pressurize with H2 C->D E Stir at Defined Temperature and Time D->E F Vent Reactor E->F G Analyze Aliquot (GC/HPLC) F->G H Purification (e.g., Column Chromatography) G->H

Caption: General workflow for ruthenium-catalyzed hydrogenation.

Conclusion

The ruthenium-catalyzed reduction of this compound provides an efficient and highly stereoselective method for the synthesis of the corresponding endo-alcohol. The choice of catalyst and reaction conditions can be tuned to optimize both the yield and the diastereomeric ratio of the product. The protocols and data presented herein serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

Application Notes and Protocols: Sodium Borohydride Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the stereoselective reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one to the corresponding 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. The use of sodium borohydride (NaBH₄) as a reducing agent offers a reliable and efficient method for this transformation, yielding predominantly the endo-alcohol isomer, a valuable intermediate in the synthesis of various biologically active compounds. This note includes a summary of reaction conditions, quantitative data on yields, a detailed experimental protocol, and a workflow diagram.

Introduction

The reduction of cyclic ketones is a fundamental transformation in organic synthesis, often with significant implications for the stereochemical outcome of the final product. The 9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of pharmacologically active molecules. The stereochemistry of substituents on this bicyclic system can profoundly influence its biological activity. The reduction of this compound is a critical step in the synthesis of derivatives that act as monoamine reuptake inhibitors.[1] Sodium borohydride is a mild and selective reducing agent, suitable for the conversion of ketones to alcohols, and its application to this specific substrate is well-documented.[1][2][3]

Reaction and Stereoselectivity

The reduction of the carbonyl group in this compound with sodium borohydride proceeds via nucleophilic attack of a hydride ion. Due to the steric hindrance posed by the bicyclic ring system, the hydride preferentially attacks from the less hindered exo face, leading to the formation of the thermodynamically more stable endo-alcohol as the major product.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the sodium borohydride reduction of this compound found in the literature.

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Product IsomerReference
This compoundSodium borohydrideMethanol0 to rt12100 (crude)endo[1][3]
This compoundSodium borohydrideMethanol0 - 50.589 (assayed)Not specified[4]

Experimental Protocol

This protocol is a synthesized procedure based on established methods.[1][3][4]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Acetone

  • Water, deionized

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of ketone) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (1.5 - 2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and quench the excess sodium borohydride by the slow, dropwise addition of acetone (e.g., 10 mL).

  • Solvent Removal: Remove the methanol and acetone from the reaction mixture using a rotary evaporator.

  • Workup: Dissolve the resulting residue in deionized water (10 mL per gram of initial ketone). Extract the aqueous layer with dichloromethane (3 x 15 mL per gram of initial ketone).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product, primarily the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, can be further purified by recrystallization or column chromatography if necessary. A patent reported a 100% yield of the crude endo isomer.[1][3]

Reaction Workflow

Reduction_Workflow Sodium Borohydride Reduction Workflow Start Start: this compound Dissolution Dissolve in Methanol Start->Dissolution Cooling Cool to 0 °C Dissolution->Cooling Reduction Add Sodium Borohydride (Portion-wise) Cooling->Reduction Reaction Stir at Room Temperature (12h) Reduction->Reaction Quench Quench with Acetone Reaction->Quench Evaporation Solvent Removal Quench->Evaporation Workup Aqueous Workup & Extraction (DCM) Evaporation->Workup Drying Dry Organic Phase (MgSO4 / Na2SO4) Workup->Drying Final_Product endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Drying->Final_Product Major Product Side_Product exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (Minor Product) Drying->Side_Product Minor Product

Caption: Workflow for the reduction of this compound.

Safety Precautions

  • Sodium borohydride is a flammable solid and can react violently with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol and dichloromethane are toxic and flammable. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The sodium borohydride reduction of this compound is a robust and highly stereoselective method for the synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. The straightforward procedure, mild reaction conditions, and high yields make it an attractive method for both academic research and industrial applications in drug development. The protocol provided herein offers a reliable starting point for researchers working with this important class of compounds.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (BBN) as a chiral auxiliary in diastereoselective synthesis. Due to its rigid bicyclic structure, BBN provides a well-defined steric environment, enabling high levels of stereocontrol in reactions at adjacent positions. This document provides protocols for the synthesis of BBN and its application in diastereoselective reductions and aldol reactions, supported by quantitative data and procedural workflows.

Diastereoselective Reduction of the C-3 Ketone

The ketone at the C-3 position of this compound can be stereoselectively reduced to the corresponding endo or exo alcohol. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, providing access to either diastereomer with high selectivity. The resulting chiral alcohols are valuable intermediates for the synthesis of a variety of biologically active molecules.

Quantitative Data for Diastereoselective Reduction
Reducing AgentConditionsYield (%)endo:exo RatioReference
Sodium borohydrideMethanol, 0 °C to RT, 12 h~100Predominantly endo[1]
RuCl₂[(S)-binap][(R)-iphan]Isopropyl alcohol, H₂ (50 atm), RT, 16 h99.799.3 : 0.7[2][3]
RuCl₂(Ph₂PCH₂CH₂NH₂)₂Isopropyl alcohol, H₂ (10-50 atm), 25-50 °C, 17-18 h>9997.9 : 2.1[4]
Sodium1-pentanol, reflux, 2 h96Predominantly exo[1]

G

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from literature procedures for the Robinson-Schöpf-type condensation.

Materials:

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • Acetonedicarboxylic acid (1,3-acetonedicarboxylic acid)

  • Sodium acetate

  • Sulfuric acid

  • Sodium carbonate

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

Procedure:

  • To a jacketed reactor cooled to 0-10 °C, add water and benzylamine.

  • Slowly add 18% sulfuric acid over 1 hour, maintaining the temperature between 4-8 °C.

  • To the resulting solution, add glutaraldehyde followed by acetonedicarboxylic acid while keeping the temperature below 5 °C.

  • Add a 9% sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours. Carbon dioxide evolution should be observed.

  • Adjust the pH to 2 with additional 18% sulfuric acid.

  • Extract the aqueous solution with MTBE (3x) and discard the organic layers.

  • To the aqueous layer, add heptane and silica gel.

  • Adjust the pH to 8 with 20% aqueous sodium carbonate.

  • Separate the organic layer, and extract the aqueous layer with a mixture of heptane and MTBE.

  • Combine all organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by silica gel chromatography.

Protocol 2: endo-Selective Reduction with Sodium Borohydride

This procedure yields the endo-alcohol as the major product.

Materials:

  • This compound

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Acetone

  • Dichloromethane

  • Water

Procedure:

  • Dissolve this compound (1 equivalent) in methanol and cool the solution to 0 °C under a nitrogen atmosphere.

  • Add sodium borohydride (approx. 1.5 equivalents) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Quench the reaction by adding acetone.

  • Remove the volatiles in vacuo.

  • Dissolve the resulting solid in water and extract with dichloromethane (3x).

  • Combine the organic phases, dry over magnesium sulfate, and evaporate under reduced pressure to afford the crude endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1]

Protocol 3: exo-Selective Reduction with Sodium in 1-Pentanol

This procedure yields the exo-alcohol as the major product.

Materials:

  • This compound

  • 1-Pentanol

  • Sodium metal

  • 5N Hydrochloric acid

  • 10N Potassium hydroxide

  • Saturated potassium carbonate solution

  • Dichloromethane

Procedure:

  • Dissolve this compound (1 equivalent) in 1-pentanol and heat to reflux.

  • Carefully add sodium metal (approx. 16 equivalents) portion-wise to the refluxing solution.

  • Continue heating at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and add 5N aqueous HCl.

  • Separate the aqueous layer and extract the organic phase with additional 5N HCl (5x).

  • Wash the combined aqueous extracts with diethyl ether.

  • Basify the aqueous layer to pH 8 with 10N aqueous KOH, followed by the addition of saturated aqueous K₂CO₃.

  • Extract the product with dichloromethane.

  • Dry the organic phase over sodium sulfate and concentrate in vacuo to yield exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Diastereoselective Aldol Reaction at the C-2 Position

The enolate of this compound can undergo diastereoselective aldol addition to aldehydes. The rigid bicyclic framework directs the approach of the electrophile, leading to the formation of specific diastereomers. This reaction provides a route to functionalized granatane derivatives with control over the newly formed stereocenters.

Quantitative Data for Diastereoselective Aldol Reaction
AldehydeConditionsYield (%)Diastereomeric RatioReference
Benzaldehyde1. LDA, THF, -78 °C; 2. Benzaldehyde, -78 °C99Not specified[5]

Note: The reaction with benzaldehyde produces a racemic product, indicating the formation of a pair of enantiomers from the racemic starting material.

G

Experimental Protocol

Protocol 4: Diastereoselective Aldol Reaction with Benzaldehyde

This protocol describes the formation of the lithium enolate of BBN and its subsequent reaction with benzaldehyde.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • This compound

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA): To a stirred solution of diisopropylamine (1.1 equivalents) in anhydrous THF at 0 °C, add n-butyllithium (1.0 equivalent) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Cool the LDA solution to -78 °C (dry ice/acetone bath).

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution.

  • Stir the resulting enolate solution for 90 minutes at -78 °C.

  • Add benzaldehyde (1.1 equivalents) dropwise and continue stirring for an additional 15 minutes at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract with dichloromethane (3x).

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate to give the crude product.

  • The product can be purified by crystallization from a heptane/dichloromethane solvent system.[5]

References

Application Notes and Protocols: The Use of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one in Combinatorial Chemistry Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic structure that serves as a valuable starting point for the construction of diverse chemical libraries in drug discovery. Its conformational rigidity allows for a well-defined spatial presentation of substituents, which is crucial for specific interactions with biological targets. The presence of a tertiary amine and a ketone functionality in 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one offers two key points for chemical diversification, making it an ideal scaffold for combinatorial chemistry. This document provides detailed application notes and protocols for the utilization of this compound in the generation of combinatorial libraries, with a particular focus on the development of selective σ2 receptor ligands.

Core Scaffold: this compound

The core scaffold, this compound, provides a robust framework for the synthesis of compound libraries. The benzyl group can be retained or removed to allow for further diversification at the nitrogen atom, while the ketone at the 3-position can be readily converted into a variety of functional groups.

PropertyValue
Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS Number 2291-58-9
Appearance Pale orange solid

Application: Development of a Combinatorial Library of σ2 Receptor Ligands

A significant application of the 9-azabicyclo[3.3.1]nonane scaffold is in the synthesis of selective ligands for the σ2 receptor, which is overexpressed in various tumor cell lines and is a promising target for cancer therapeutics and diagnostics. A combinatorial approach allows for the rapid generation of a multitude of analogs to explore the structure-activity relationship (SAR) and identify potent and selective ligands.

A library of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs has been successfully synthesized and evaluated for their affinity towards σ1 and σ2 receptors.[1][2] This library was constructed by diversifying the substituent at the 9-position of the bicyclic core and the phenylcarbamate moiety.

Library Synthesis Workflow

The overall workflow for the synthesis of a combinatorial library based on this compound involves a multi-step sequence that allows for the introduction of diversity at key positions.

G A Start: 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one B Step 1: Reduction of Ketone (e.g., with NaBH4) A->B C Intermediate: 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-ol B->C D Step 2: Carbamate Formation (Reaction with Isocyanates) C->D E Intermediate Library 1: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl Phenylcarbamate Analogs D->E F Step 3: Debenzylation (e.g., Hydrogenolysis) E->F G Intermediate Scaffold: 9-Azabicyclo[3.3.1]nonan-3-yl Phenylcarbamate F->G H Step 4: N-Alkylation/Arylation (Parallel Synthesis with a library of Alkyl/Aryl Halides) G->H I Final Combinatorial Library: N-Substituted 9-Azabicyclo[3.3.1]nonan-3-yl Phenylcarbamate Analogs H->I G cluster_screening Biological Screening cluster_pathway Apoptosis Signaling Pathway A Combinatorial Library B Primary Screening (e.g., Binding Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Functional Assays) C->D E Lead Compound D->E F σ2 Receptor Ligand (Lead Compound) G σ2 Receptor Binding F->G H ↑ Intracellular Ca2+ G->H I ↑ Reactive Oxygen Species (ROS) H->I J Mitochondrial Dysfunction I->J K Caspase Activation J->K L Apoptosis K->L

References

Application Notes and Protocols: Synthesis of Potential Anticancer Agents from 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents derived from the versatile scaffold, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. The unique rigid structure of this bicyclic amine makes it a valuable starting material for developing novel therapeutic agents, particularly those targeting cancer-related pathways.[1]

Introduction

This compound is a key intermediate in medicinal chemistry, recognized for its utility in the synthesis of compounds with significant biological activity.[1] Its rigid framework enhances binding affinity to various biological targets.[1] Notably, this scaffold is a critical precursor for the development of sigma-2 (σ2) receptor ligands.[1] Since σ2 receptors are overexpressed in proliferating tumor cells, they represent a promising target for cancer therapeutics.[1] Derivatives of this molecule have been explored for their ability to induce apoptosis in tumor cells.[1]

Synthesis of this compound

The foundational compound, this compound, can be synthesized via a Mannich-type reaction. A general procedure is outlined below, with specific examples and yields found in the literature.

Experimental Protocol: Synthesis of this compound[2][3]

Materials:

  • Glutaraldehyde (25% solution in water)[2]

  • Benzylamine hydrochloride[2] or Benzylamine[3]

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)[3][2]

  • Sodium acetate[2]

  • Sulfuric acid (18%)[3]

  • Sodium carbonate[3]

  • Sodium hydroxide[2]

  • Hydrochloric acid[2]

  • Methanol[2]

  • Dichloromethane[2]

  • Diethyl ether[2]

  • Heptane[3]

  • Silica gel[3]

  • Magnesium sulfate (MgSO₄)[2]

Procedure:

  • Reaction Setup: A solution of glutaraldehyde and benzylamine hydrochloride in water is cooled to 0°C.[2]

  • Addition of Reagents: 3-Oxopentanedioic acid is added, followed by the addition of a sodium acetate solution, which typically results in the formation of a precipitate.[2]

  • Reaction Conditions: The reaction mixture is heated (e.g., to 50°C) and stirred for several hours.[2] It is then cooled and may be left to stand for an extended period (e.g., 24 hours).[2]

  • Work-up:

    • The reaction mixture is acidified (e.g., to pH 2 with HCl) and washed with an organic solvent like diethyl ether to remove impurities.[2]

    • The aqueous layer is then basified (e.g., to pH 12 with NaOH) and the product is extracted with an organic solvent such as dichloromethane.[2]

  • Purification: The combined organic extracts are dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.[2] The crude product can be purified by column chromatography on silica gel.[2]

Yield: A yield of 54% has been reported for this synthesis.[2]

Synthesis of Anticancer Derivatives

The ketone functionality at the 3-position and the benzyl group on the nitrogen atom of this compound offer multiple sites for chemical modification to generate a library of potential anticancer compounds.

Reduction of the Ketone

The ketone can be reduced to the corresponding alcohol, endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, which serves as a precursor for further derivatization, such as the synthesis of carbamate analogs.[2][4]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Acetone

Procedure:

  • A solution of this compound in methanol is cooled to 0°C under a nitrogen atmosphere.[2]

  • Sodium borohydride is added portion-wise over a period of time (e.g., 30 minutes).[2]

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours).[2]

  • The reaction is quenched with acetone, and the volatile components are removed under reduced pressure.[2]

  • The resulting crude product, endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, can be used in the next step without further purification.[2]

Yield: A quantitative yield (100%) has been reported for this reduction.[2]

Synthesis of Carbamate Analogs

Carbamate derivatives of the reduced product have been synthesized and evaluated as potent and selective σ2 receptor ligands.[4]

Materials:

  • endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • 2-methoxy-5-methylphenyl isocyanate

  • Dibutyltin diacetate

  • Dichloromethane (CH₂Cl₂)

  • Ether

  • Water

  • Saturated sodium chloride solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methoxy-5-methylphenyl isocyanate and endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol in dichloromethane at room temperature, add dibutyltin diacetate.[4]

  • Stir the mixture overnight.[4]

  • Evaporate the dichloromethane under vacuum.[4]

  • Add ether to the residue and wash the ether solution sequentially with water and saturated sodium chloride solution.[4]

  • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the product.[4]

Biological Evaluation

The synthesized compounds are typically evaluated for their anticancer activity using various in vitro assays.

Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., HepG2, LNCaP, HCT116)[5][6]

  • Complete cell culture medium

  • Synthesized compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The results of the biological evaluations can be summarized in tables for easy comparison.

Table 1: Cytotoxicity of Bicyclo[3.3.1]nonane Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound 12 (Fluoro-substituted 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone) HepG23.76[6]
Compound 13 (Chloro-substituted derivative) HepG2>3.76[6]
Compound 14 (Bromo-substituted derivative) HepG2>3.76[6]
Compound 11 (Methoxy-substituted derivative) HepG2>3.76[6]
Compound 15 (Isopropyl-substituted derivative) HepG2>3.76[6]
Compound 10 (Methyl-substituted derivative) HepG2>3.76[6]
Compound 9 (Unsubstituted derivative) HepG2>3.76[6]

Table 2: Sigma Receptor Binding Affinity of Carbamate Analogs

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)Reference
WC-26 1436 ± 1632.58 ± 0.32557[4]
WC-59 1711 ± 2010.82 ± 0.112087[4]
Compound 6 453 ± 5414.6 ± 2.131[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start This compound This compound Start->this compound Mannich Reaction Reduction Reduction This compound->Reduction NaBH4 endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Reduction->endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Carbamate Synthesis Carbamate Synthesis endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol->Carbamate Synthesis Isocyanate Carbamate Analogs Carbamate Analogs Carbamate Synthesis->Carbamate Analogs Cytotoxicity Assay Cytotoxicity Assay Carbamate Analogs->Cytotoxicity Assay IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination

Caption: General workflow for the synthesis and biological evaluation of anticancer agents from this compound.

Potential Signaling Pathway

Derivatives of 9-azabicyclo[3.3.1]nonan-3-one, particularly those targeting sigma-2 receptors, may induce apoptosis through various intracellular signaling cascades.

signaling_pathway Sigma-2 Ligand Sigma-2 Ligand Sigma-2 Receptor Sigma-2 Receptor Sigma-2 Ligand->Sigma-2 Receptor Binds to Cellular Stress Cellular Stress Sigma-2 Receptor->Cellular Stress Caspase Activation Caspase Activation Cellular Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified proposed signaling pathway for sigma-2 receptor ligand-induced apoptosis.

Conclusion

This compound is a valuable and versatile scaffold for the synthesis of novel compounds with potential anticancer activity. The protocols and data presented here provide a foundation for researchers to design and synthesize new derivatives and evaluate their therapeutic potential. Further investigations into the structure-activity relationships and mechanisms of action of these compounds are warranted to advance the development of more effective cancer therapies.

References

Application Notes and Protocols for Antimicrobial 9-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of antimicrobial compounds derived from the 9-azabicyclo[3.3.1]nonane scaffold. Detailed protocols for the synthesis of key intermediates and final compounds, as well as for antimicrobial susceptibility testing, are provided to facilitate further research and development in this area.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 9-azabicyclo[3.3.1]nonane scaffold has emerged as a promising framework for the design of new therapeutic agents due to its rigid bicyclic structure, which allows for the precise spatial orientation of functional groups. Derivatives of this scaffold, particularly those incorporating thiosemicarbazone, thiazolidinone, and thiadiazole moieties, have demonstrated significant in vitro activity against a broad spectrum of bacteria and fungi.[1][2][3][4] This document outlines the synthesis and evaluation of these potent antimicrobial compounds.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various 9-azabicyclo[3.3.1]nonane derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of 9-Azabicyclo[3.3.1]nonane Derivatives against Bacterial Strains

Compound IDDerivative TypeR GroupS. aureusB. subtilisE. coliK. pneumoniaeS. typhi
TSC-H ThiosemicarbazoneH>100>100>100>100>100
TSC-Cl Thiosemicarbazone4-Cl6.2512.5252512.5
TSC-F Thiosemicarbazone4-F12.56.25505025
THZ-H ThiazolidinoneH12.525505025
THZ-Cl Thiazolidinone4-Cl6.256.2512.5256.25
THZ-NO2 Thiazolidinone4-NO26.2512.512.5256.25
TDZ-Ac-Cl Acetyl-Thiadiazole4-Cl6.2512.56.256.256.25
TDZ-Pr-Cl Propionyl-Thiadiazole4-Cl6.256.2512.512.56.25

Data compiled from multiple sources.[2][3][4][5]

Table 2: Minimum Inhibitory Concentration (MIC) of 9-Azabicyclo[3.3.1]nonane Derivatives against Fungal Strains

Compound IDDerivative TypeR GroupC. albicansA. nigerA. flavusC. neoformans
TSC-H ThiosemicarbazoneH>100>100>100>100
TSC-Cl Thiosemicarbazone4-Cl12.5252512.5
TSC-F Thiosemicarbazone4-F6.2550506.25
THZ-H ThiazolidinoneH25505025
THZ-Cl Thiazolidinone4-Cl6.2512.512.56.25
THZ-NO2 Thiazolidinone4-NO212.5252512.5
TDZ-Ac-Cl Acetyl-Thiadiazole4-Cl6.256.256.2512.5
TDZ-Pr-Cl Propionyl-Thiadiazole4-Cl12.56.256.256.25

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocols

Detailed methodologies for the synthesis of the 9-azabicyclo[3.3.1]nonane scaffold and its subsequent derivatization, as well as the protocol for antimicrobial susceptibility testing, are provided below.

Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one (Scaffold)

This protocol describes a one-pot Mannich reaction for the synthesis of the parent scaffold.

Materials:

  • Substituted benzaldehyde (2 mmol)

  • Cyclohexanone (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a 100 mL round-bottom flask, add the substituted benzaldehyde (2 mmol), cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol) in 20 mL of anhydrous ethanol.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the crude product in a desiccator.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.

Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Thiosemicarbazones

Materials:

  • 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one (1 mmol)

  • Thiosemicarbazide (1.2 mmol)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one (1 mmol) and thiosemicarbazide (1.2 mmol) in 15 mL of anhydrous ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture with stirring for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The thiosemicarbazone derivative will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

Synthesis of 2-[(2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones

Materials:

  • 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone (1 mmol)

  • Ethyl bromoacetate (1.1 mmol)

  • Anhydrous sodium acetate (2 mmol)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • A mixture of the thiosemicarbazone (1 mmol), ethyl bromoacetate (1.1 mmol), and anhydrous sodium acetate (2 mmol) in 20 mL of glacial acetic acid is placed in a round-bottom flask.[3]

  • The reaction mixture is refluxed for 5-6 hours.[3]

  • After cooling, the mixture is poured into crushed ice.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.[3]

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure thiazolidinone derivative.[3]

Synthesis of Acetyl and Propionyl Substituted Thiadiazole Derivatives

Materials:

  • 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone (1 mmol)

  • Acetic anhydride or Propionic anhydride (10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • The 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone (1 mmol) is taken in a round-bottom flask containing either acetic anhydride (for acetyl derivative) or propionic anhydride (for propionyl derivative) (10 mL).[2]

  • The mixture is heated at 80-90 °C for 4-5 hours with stirring.[2]

  • The excess anhydride is removed under reduced pressure.

  • The resulting residue is treated with cold water, and the solid product is collected by filtration.

  • The product is washed with water and recrystallized from ethanol.[2]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a concentration of 1000 µg/mL.

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: A well containing broth and inoculum but no compound.

    • Negative Control: A well containing only broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_testing Antimicrobial Testing S1 Start: Benzaldehyde, Cyclohexanone, Ammonium Acetate S2 One-pot Mannich Reaction S1->S2 S3 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one S2->S3 S4 Reaction with Thiosemicarbazide S3->S4 S5 Thiosemicarbazone Derivative S4->S5 S6 Cyclization with Ethyl Bromoacetate S5->S6 S8 Cyclization with Acetic/Propionic Anhydride S5->S8 T1 Prepare Compound Stock Solutions S5->T1 Test Compound S7 Thiazolidinone Derivative S6->S7 S7->T1 Test Compound S9 Thiadiazole Derivative S8->S9 S9->T1 Test Compound T3 Serial Dilution in 96-well Plate T1->T3 T2 Prepare Microbial Inoculum T4 Inoculation T2->T4 T3->T4 T5 Incubation T4->T5 T6 Determine MIC T5->T6

Caption: Workflow for Synthesis and Antimicrobial Testing.

Proposed Antimicrobial Mechanisms of Action

While the exact signaling pathways for these specific 9-azabicyclo[3.3.1]nonane derivatives are not yet fully elucidated, the general mechanisms of action for the thiosemicarbazone and thiazolidinone pharmacophores are proposed to involve the following:

G cluster_thiosemicarbazone Thiosemicarbazone Mechanism cluster_thiazolidinone Thiazolidinone Mechanism TS Thiosemicarbazone Derivative E1 Inhibition of Bacterial Enzymes (e.g., Dihydrofolate Reductase) TS->E1 M1 Disruption of Bacterial Cell Membrane TS->M1 D1 Bacterial Cell Death E1->D1 M1->D1 TH Thiazolidinone Derivative E2 Inhibition of Bacterial Enzymes (e.g., MurB, FabH) TH->E2 B1 Inhibition of Biofilm Formation TH->B1 D2 Bacterial Cell Death E2->D2 B1->D2

References

Application Notes and Protocols: Purification of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one from a crude reaction mixture using column chromatography. This compound is a valuable bicyclic tertiary amine intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Effective purification is critical to ensure the purity and quality of the final active pharmaceutical ingredients. The protocols herein describe the synthesis of the crude product followed by a robust column chromatography method for its purification, including stationary phase, mobile phase selection, and methods for analysis.

Introduction

This compound is a key building block in medicinal chemistry, notably for the development of sigma-2 (σ2) receptor ligands which are of interest in cancer research.[1] The synthesis, typically via a Mannich reaction, results in a crude product containing the desired compound along with unreacted starting materials and by-products.[2] Column chromatography is a widely used and effective technique for the isolation and purification of such alkaloid-like compounds.[3] This document outlines a detailed procedure for the purification of this compound using silica gel column chromatography.

Data Presentation

The following tables summarize quantitative data related to the synthesis and purification of this compound.

Table 1: Synthesis and Purification Yields

StepProductStarting MaterialYield (%)PurityReference
SynthesisCrude this compoundBenzylamine, Glutaraldehyde, 1,3-acetonedicarboxylic acid57% (by qNMR assay)95.5% (by HPLC)[4]
PurificationPurified this compoundCrude Product54%Pale orange solid[5]

Table 2: Chromatographic Conditions and Results

Stationary PhaseMobile PhaseCompoundRf ValueNoteReference
Silica GelDichloromethane:Methanol (49:1, v/v)This compoundNot ReportedAfforded a pale orange solid.[5]
Silica GelEthyl acetate9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol0.5A related reduced compound.[4]
Silica GelEthyl acetate:n-heptane (1:3)9-Benzyl-9-azabicyclo[3.3.1]non-3-ene0.6-0.7A related elimination product.[4]

Experimental Protocols

Protocol 1: Synthesis of Crude this compound

This protocol is adapted from a known synthetic procedure.[4][6]

Materials:

  • Benzylamine

  • Sulfuric acid (18%)

  • Glutaraldehyde (50% aqueous solution)

  • 1,3-Acetonedicarboxylic acid

  • Sodium acetate (9% aqueous solution)

  • Methyl tert-butyl ether (MTBE)

  • n-Heptane

  • Silica gel

  • Sodium carbonate (Na2CO3)

  • Sodium sulfate (Na2SO4)

  • Methanol

  • Round-bottomed flask with mechanical stirrer and temperature probe

  • Addition funnel

  • Recirculating chiller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL six-necked jacketed, round-bottomed flask equipped with a mechanical stirrer, a PTFE-coated temperature probe, and a 250 mL addition funnel, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).

  • Cool the reactor jacket to 0–10 °C using a recirculating chiller.

  • Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the internal temperature at 4–8 °C.

  • To the reaction mixture, add 50% glutaraldehyde (25.8 mL, 0.137 mol) followed by 1,3-acetonedicarboxylic acid (20 g, 0.137 mol), keeping the temperature below 5 °C.

  • Add 9% sodium acetate solution (47.8 mL) over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • Adjust the pH of the solution to 2 with additional 18% sulfuric acid.

  • Transfer the solution to a separatory funnel and extract with MTBE (3 x 80 mL) to remove organic impurities. Discard the organic layers.

  • Transfer the aqueous layer to a 2 L round-bottomed flask and add n-heptane (500 mL) and silica gel (20 g).

  • Adjust the pH to 8 by adding aqueous 20% Na2CO3 (approximately 80 mL).

  • Separate the layers and dry the organic layer with Na2SO4.

  • Filter off the drying agent and concentrate the solution using a rotary evaporator.

  • The residue is diluted with methanol and concentrated again to yield the crude this compound. The purity should be assessed by HPLC and the concentration by qNMR.[4]

Protocol 2: Column Chromatography Purification

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexanes or Heptane

  • Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp and/or iodine chamber for visualization

  • Rotary evaporator

Procedure:

1. Preparation of the Column: a. Select a glass column of appropriate size (a diameter to height ratio of 1:10 to 1:20 is common). b. Securely clamp the column in a vertical position. c. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. d. Add a small layer of sand (approx. 0.5 cm) on top of the plug. e. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Dichloromethane or Hexanes). f. Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles. g. Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed upon sample and eluent addition. h. Drain the solvent until the level is just above the top layer of sand.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane. b. Carefully apply the sample solution to the top of the silica gel column using a pipette. c. Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

3. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Begin elution with the chosen mobile phase. A common starting point is Dichloromethane:Methanol (49:1, v/v).[5] Alternatively, a gradient elution can be performed, starting with a less polar solvent system (e.g., 100% Hexanes or Heptane) and gradually increasing the polarity by adding Ethyl Acetate or Methanol. c. Collect the eluate in fractions (e.g., 10-20 mL per fraction in test tubes).

4. Monitoring the Separation: a. Monitor the separation by Thin Layer Chromatography (TLC). b. Spot a small amount of each collected fraction onto a TLC plate, along with a spot of the crude starting material and a pure standard if available. c. Develop the TLC plate in an appropriate solvent system (e.g., the elution solvent or a slightly more polar one to achieve an Rf of 0.2-0.4 for the target compound). d. Visualize the spots under a UV lamp and/or in an iodine chamber. e. Identify the fractions containing the purified this compound.

5. Isolation of the Purified Product: a. Combine the fractions that contain the pure product. b. Remove the solvent from the combined fractions using a rotary evaporator. c. The resulting residue is the purified this compound, which should be a pale orange solid.[5] d. Determine the yield and assess the purity of the final product using techniques such as NMR, HPLC, and mass spectrometry.

Visualizations

Purification_Workflow synthesis Synthesis of Crude Product workup Aqueous Workup & Extraction synthesis->workup Reaction Mixture crude_product Crude 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one workup->crude_product sample_loading Sample Loading crude_product->sample_loading column_prep Column Preparation (Silica Gel Slurry) column_prep->sample_loading elution Elution (DCM:MeOH or Hex:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis Monitor Fractions pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions Identify Pure Fractions evaporation Solvent Evaporation pure_fractions->evaporation final_product Purified Product evaporation->final_product analysis Purity & Yield Analysis (HPLC, NMR) final_product->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my yield of this compound consistently low?

Low yields in this synthesis, a variation of the Robinson-Schöpf reaction, can stem from several factors throughout the experimental process. The reaction is a multi-component condensation, and its efficiency is sensitive to reaction conditions.

Potential Causes and Solutions:

  • Suboptimal pH: The reaction is highly pH-dependent. An incorrect pH can hinder the desired condensation reactions and promote side product formation.

    • Recommendation: Carefully control the pH during the initial reaction setup. The addition of sulfuric acid to the benzylamine solution should be done slowly while monitoring the temperature to maintain it between 4-8 °C.[1] The subsequent addition of a sodium acetate solution acts as a buffer.[1] It is crucial to adjust the pH to approximately 2 with sulfuric acid before the initial extraction to remove impurities.[1]

  • Incorrect Reagent Stoichiometry: The molar ratios of the reactants (benzylamine, glutaraldehyde, and acetonedicarboxylic acid) are critical.

    • Recommendation: Use precise measurements for all starting materials. A typical protocol may use a slight excess of glutaraldehyde and acetonedicarboxylic acid relative to benzylamine.[1]

  • Inefficient Decarboxylation: The reaction involves a decarboxylation step from the intermediate dicarboxylic acid. Incomplete decarboxylation will result in a different, more polar compound and thus a lower yield of the desired ketone.

    • Recommendation: Ensure the reaction is stirred for a sufficient amount of time at the specified temperatures (e.g., 20 hours at 5 °C followed by 20 hours at 25 °C) to allow for complete decarboxylation, which can be observed by slow gas evolution (CO2).[1]

  • Losses During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps. The product is a viscous oil or a low-melting solid, which can make handling challenging.

    • Recommendation: During the workup, after basifying the aqueous layer to pH 8, ensure thorough extraction with a suitable organic solvent like dichloromethane or methyl tert-butyl ether (MTBE).[1][2] Using a continuous extraction apparatus could improve recovery. For purification, while silica gel chromatography is common, it can lead to yield loss.[2] Consider optimizing the solvent system for chromatography to ensure good separation and recovery.

2. I am observing the formation of a significant amount of side products. What are they and how can I minimize them?

The Mannich-type reaction involved in this synthesis can lead to various side products if not properly controlled.

Potential Side Products and Minimization Strategies:

  • Polymeric materials: Glutaraldehyde can self-polymerize, especially under basic conditions.

    • Recommendation: Add the reagents in the specified order, ensuring the glutaraldehyde is added to the acidic solution of benzylamine.[1] Maintaining a low temperature during the initial stages of the reaction can also help to control the reaction rate and minimize polymerization.

  • Incompletely cyclized intermediates: The formation of the bicyclic system requires two intramolecular Mannich reactions. Incomplete reaction can lead to monocyclic or acyclic intermediates.

    • Recommendation: Adhere to the recommended reaction times and temperatures to ensure the reaction goes to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.

  • Oxidation products: Although less common, the amine functionality can be susceptible to oxidation.

    • Recommendation: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

3. What is the optimal method for purifying crude this compound?

The choice of purification method depends on the scale of the reaction and the purity requirements.

Purification Options:

  • Acid-Base Extraction: This is a crucial first step in the workup to remove non-basic impurities. After the reaction, the mixture is acidified, and the aqueous layer is washed with an organic solvent to remove unreacted starting materials and non-basic side products. The aqueous layer is then basified, and the product is extracted into an organic solvent.[1][2]

  • Silica Gel Chromatography: This is a common method for obtaining high-purity material.

    • Recommendation: A typical eluent system is a mixture of dichloromethane and methanol (e.g., 49:1 v/v).[2] The polarity of the eluent may need to be adjusted based on the impurities present. A short plug of silica gel can also be used for a faster, less resolving purification.

  • Crystallization/Recrystallization: If the crude product is a solid or can be induced to crystallize, this can be an effective purification method.

    • Recommendation: The choice of solvent is critical and may require some experimentation. Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexanes or heptane).

Data Presentation

Table 1: Summary of Reported Yields for this compound Synthesis

Reference/MethodReported YieldNotes
Patent US7868017B2[2]54%Purification by silica gel chromatography.
Organic Syntheses[1]57%Determined by quantitative 1H NMR assay of the crude product solution.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Adapted from Organic Syntheses) [1]

  • Reaction Setup: A 500 mL jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Initial Reagent Addition: To the flask, add 50 g of water and 12.9 mL of benzylamine.

  • Acidification: Cool the reactor jacket to 0–10 °C. Slowly add 43.2 mL of 18% sulfuric acid over 1 hour, maintaining the internal temperature at 4–8 °C.

  • Addition of Reactants: While maintaining the temperature at <5 °C, add 25.8 mL of 50% glutaraldehyde followed by 20 g of acetonedicarboxylic acid.

  • Buffering and Reaction: Add 47.8 mL of 9% sodium acetate solution over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • Workup - Acidification and Extraction: Add approximately 10 mL of 18% sulfuric acid to adjust the pH to 2. Extract the aqueous solution with methyl tert-butyl ether (MTBE) (3 x 80 mL) and discard the organic layers.

  • Workup - Basification and Product Extraction: To the aqueous layer, add 500 mL of heptane and 20 g of silica gel. Adjust the pH to 8 with 80 mL of 20% aqueous Na2CO3.

  • Isolation: Filter the mixture and wash the filter cake with heptane. Separate the layers of the combined filtrate and dry the organic layer with Na2SO4.

  • Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product.

Visualizations

experimental_workflow start Start: Reagents reagents Benzylamine + Water start->reagents acidification Acidification (H2SO4, 4-8 °C) reagents->acidification addition Add Glutaraldehyde & Acetonedicarboxylic Acid (<5 °C) acidification->addition reaction Reaction (NaOAc, 5 °C -> 25 °C) addition->reaction workup_acid Acidic Workup (pH 2) + MTBE Extraction reaction->workup_acid workup_base Basic Workup (pH 8) + Heptane Extraction workup_acid->workup_base purification Purification (Chromatography) workup_base->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield cause1 Suboptimal pH low_yield->cause1 cause2 Incorrect Stoichiometry low_yield->cause2 cause3 Incomplete Reaction low_yield->cause3 cause4 Workup/Purification Loss low_yield->cause4 solution1 Control pH carefully cause1->solution1 Solution solution2 Precise reagent measurement cause2->solution2 Solution solution3 Ensure sufficient reaction time/ temperature cause3->solution3 Solution solution4 Optimize extraction and chromatography cause4->solution4 Solution

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Robinson-Schöpf Reaction for 9-Azabicyclo[3.3.1]nonan-3-one Core Synthesis

The Robinson-Schöpf reaction is a powerful one-pot method for constructing the 9-azabicyclo[3.3.1]nonane core, often referred to as a double Mannich reaction. It typically involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine (e.g., methylamine or benzylamine), and a derivative of acetonedicarboxylic acid.[1]

Frequently Asked Questions (FAQs)

Q1: My Robinson-Schöpf reaction is giving a low yield of the desired 9-azabicyclo[3.3.1]nonan-3-one. What are the potential causes and how can I improve it?

A1: Low yields in the Robinson-Schöpf reaction can stem from several factors. One of the primary considerations is the pH of the reaction medium. The reaction is highly pH-sensitive, with optimal yields typically achieved under mildly acidic "physiological" conditions (pH 4-7).[2][3] Using acetonedicarboxylic acid instead of acetone can also significantly improve yields.[2]

Troubleshooting Low Yield:

  • Incorrect pH:

    • Problem: The formation of the necessary iminium ion intermediates and the enolate of acetonedicarboxylic acid are both pH-dependent. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If it's too high, the dialdehyde may undergo side reactions.

    • Solution: Carefully buffer the reaction mixture. A common method is the use of a sodium acetate buffer.[4] Monitor and adjust the pH throughout the reaction.

  • Suboptimal Temperature:

    • Problem: While the reaction is often run at or slightly above room temperature, significant deviations can impact the rate and selectivity.

    • Solution: Maintain the recommended temperature for your specific substrates. For the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, aging the reaction mixture at 5 °C followed by a period at 25 °C has been shown to be effective.[4]

  • Purity of Reagents:

    • Problem: Impurities in the starting materials, particularly the glutaraldehyde, can lead to the formation of polymeric byproducts.

    • Solution: Use freshly distilled or high-purity glutaraldehyde. Ensure the amine and acetonedicarboxylic acid are of high quality.

Q2: I am observing a complex mixture of byproducts in my reaction. What are the likely side products and how can I minimize their formation?

A2: The one-pot nature of the Robinson-Schöpf reaction can lead to several side products.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Polymeric materials Self-polymerization of glutaraldehyde or reaction with the amine to form non-cyclic polymers.Control the pH and temperature carefully. Add the reagents slowly and in the correct order.
Monocyclic piperidine derivatives Incomplete second Mannich cyclization.Ensure stoichiometric balance of reagents and optimal reaction time and temperature to favor the bicyclization.
Over-alkylation products Reaction of the product with remaining starting materials.Use a slight excess of the dialdehyde and acetonedicarboxylic acid relative to the amine.

Experimental Protocol: Synthesis of this compound [4]

  • To a cooled (0-10 °C) aqueous solution of benzylamine, slowly add sulfuric acid to achieve a mildly acidic pH.

  • Add glutaraldehyde, followed by acetonedicarboxylic acid, while maintaining the temperature below 5 °C.

  • Slowly add a sodium acetate solution to buffer the reaction.

  • Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours.

  • Adjust the pH to 2 with sulfuric acid and extract with an organic solvent (e.g., MTBE) to remove non-basic impurities.

  • Basify the aqueous layer to pH 8 with sodium carbonate.

  • Extract the product into an organic solvent (e.g., heptane).

  • Purify the product by column chromatography on silica gel.

Workflow for Robinson-Schöpf Reaction Troubleshooting

start Low Yield or Impure Product in Robinson-Schöpf Reaction check_ph Verify Reaction pH (Optimal: 4-7) start->check_ph adjust_ph Adjust pH with Buffer (e.g., Sodium Acetate) check_ph->adjust_ph Incorrect check_temp Check Reaction Temperature check_ph->check_temp Correct adjust_ph->check_temp adjust_temp Optimize Temperature Profile (e.g., 5°C then 25°C) check_temp->adjust_temp Incorrect check_reagents Assess Reagent Purity check_temp->check_reagents Correct adjust_temp->check_reagents purify_reagents Use High-Purity Starting Materials check_reagents->purify_reagents Impure purification Optimize Purification (Chromatography/Crystallization) check_reagents->purification Pure purify_reagents->purification success Improved Yield and Purity purification->success

Caption: Troubleshooting workflow for the Robinson-Schöpf reaction.

Section 2: Dieckmann Condensation for Bicyclic β-Keto Ester Formation

The Dieckmann condensation is an intramolecular Claisen condensation used to form a cyclic β-keto ester, which can be a key intermediate in the synthesis of certain 9-azabicyclo[3.3.1]nonane derivatives. This typically involves the cyclization of a piperidine derivative bearing two ester functionalities.[5][6]

Frequently Asked Questions (FAQs)

Q3: My Dieckmann condensation is resulting in a low yield of the desired bicyclic β-keto ester. What are the common issues?

A3: Low yields in a Dieckmann condensation can be attributed to several factors, including the choice of base, solvent, and reaction conditions.

Troubleshooting Low Yield:

  • Base Selection:

    • Problem: A weak or sterically hindered base may not be sufficient to deprotonate the α-carbon of the ester, leading to an incomplete reaction. Conversely, a highly nucleophilic base can lead to side reactions.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).[5]

  • Solvent Choice:

    • Problem: The solvent can significantly impact the stability of the enolate intermediate.

    • Solution: Aprotic solvents like THF or toluene are generally preferred as they do not protonate the enolate.

  • Reaction Concentration:

    • Problem: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to oligomeric or polymeric byproducts.[5]

    • Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester substrate to a solution of the base.

Q4: I am observing the formation of a significant amount of starting material upon workup, even after a long reaction time. What could be the cause?

A4: The Dieckmann condensation is a reversible reaction. If the product, a β-keto ester, is not deprotonated by the base to form a stabilized enolate, the reverse reaction (ring-opening) can occur.[6]

Troubleshooting Reversibility:

  • Insufficient Base:

    • Problem: At least one full equivalent of base is required to drive the reaction to completion by deprotonating the product.

    • Solution: Use a slight excess of a strong base to ensure the formation of the product enolate.

  • Premature Quenching:

    • Problem: Adding the acidic quench before the reaction has reached equilibrium can lead to the isolation of unreacted starting material.

    • Solution: Ensure the reaction is complete (monitored by TLC or LC-MS) before quenching with a proton source.

Illustrative Reaction Pathway for Dieckmann Condensation

start Piperidine Diester base Strong Base (e.g., NaH, t-BuOK) start->base Deprotonation enolate Enolate Formation base->enolate cyclization Intramolecular Nucleophilic Acyl Substitution enolate->cyclization side_reaction Intermolecular Condensation (Dimerization/Polymerization) enolate->side_reaction High Concentration product Bicyclic β-Keto Ester cyclization->product

Caption: Key steps and a potential side reaction in the Dieckmann condensation.

Section 3: N-Debenzylation

N-benzyl groups are commonly used as protecting groups for the nitrogen atom in the 9-azabicyclo[3.3.1]nonane system. Their removal is a crucial step in many synthetic routes. Catalytic hydrogenation is a frequently employed method for N-debenzylation.

Frequently Asked Questions (FAQs)

Q5: My catalytic hydrogenation for N-debenzylation is slow or incomplete. What are the likely reasons?

A5: Slow or incomplete N-debenzylation via catalytic hydrogenation can be caused by several factors, primarily related to the catalyst and reaction conditions.

Troubleshooting Incomplete Debenzylation:

  • Catalyst Activity:

    • Problem: The palladium catalyst (e.g., Pd/C) can be poisoned by various functional groups or impurities. The basicity of the amine product itself can also inhibit the catalyst.

    • Solution:

      • Use a high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for debenzylation of basic amines.[7]

      • Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, preventing it from poisoning the catalyst.[7]

  • Hydrogen Pressure and Agitation:

    • Problem: Insufficient hydrogen pressure or poor mixing can limit the reaction rate.

    • Solution: Ensure adequate hydrogen pressure (a balloon is often sufficient for small-scale reactions, but a pressurized system is more reliable).[8] Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.[8]

  • Solvent Choice:

    • Problem: The solvent can affect the solubility of the substrate and the activity of the catalyst.

    • Solution: Protic solvents like ethanol or methanol are commonly used and generally effective.

Q6: I am observing side reactions during N-debenzylation. What are they and how can I avoid them?

A6: The most common side reaction during catalytic hydrogenation for N-debenzylation is the reduction of other functional groups in the molecule.

Minimizing Side Reactions:

Functional Group Prone to ReductionMitigation Strategy
Aromatic rings Use milder conditions (lower hydrogen pressure and temperature).[7] Consider transfer hydrogenation with a hydrogen donor like ammonium formate.[7]
Alkenes/Alkynes These are generally reduced faster than N-debenzylation occurs. If preservation is necessary, an alternative debenzylation method should be considered.
Other reducible groups (e.g., nitro, cyano) Similar to alkenes/alkynes, these are often reduced under these conditions. Alternative debenzylation methods may be required.

Alternative N-Debenzylation Methods:

If catalytic hydrogenation is problematic, consider alternative methods such as:

  • Oxidative Cleavage: Using reagents like ceric ammonium nitrate (CAN).

  • Strong Acid Cleavage: Lewis acids (e.g., AlCl₃) or strong protic acids can cleave the N-benzyl bond, but this is often harsh.

  • Base-Promoted Oxidation: A mixture of potassium tert-butoxide and oxygen in DMSO has been reported for the N-debenzylation of certain heterocycles.[9]

Quantitative Data Summary (Representative)

The following table provides representative data on how reaction conditions can affect the yield and purity in the synthesis of a generic 9-azabicyclo[3.3.1]nonane derivative.

StepReaction ConditionTypical Yield (%)Purity (%)Common Side Products
Robinson-Schöpf Optimal pH (5.5), 25°C75-85>95Minimal
Robinson-Schöpf Non-optimal pH (e.g., 8.0)30-40<70Polymeric byproducts, monocyclic piperidines
Dieckmann Condensation High dilution, NaH/THF80-90>98Minimal
Dieckmann Condensation High concentration40-50<60Dimeric/Polymeric products
N-Debenzylation (H₂/Pd/C) With acetic acid90-99>99Minimal
N-Debenzylation (H₂/Pd/C) Without acid50-70 (incomplete)VariableUnreacted starting material

Disclaimer: The information provided in this technical support center is for guidance purposes only. Optimal reaction conditions can vary depending on the specific substrates and reagents used. It is essential to consult the relevant literature and perform appropriate safety assessments before conducting any chemical synthesis.

References

Technical Support Center: Diastereoselectivity in the Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering diastereoselectivity issues during the reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one to its corresponding alcohol, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Troubleshooting Guide

This guide addresses common problems encountered during the reduction, focusing on achieving desired diastereoselectivity.

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (endo:exo ratio) 1. Reducing agent is not selective enough: Common hydride reagents like sodium borohydride may offer moderate selectivity. 2. Reaction temperature is too high: Higher temperatures can reduce the energy difference between the transition states leading to the two diastereomers. 3. Steric hindrance: The bulky benzyl group can influence the approach of the hydride reagent.1. Change the reducing agent: For high endo selectivity, consider catalytic hydrogenation with a ruthenium catalyst.[1] For the exo isomer, a dissolving metal reduction (e.g., Sodium in 1-pentanol) can be effective.[2] Bulky hydride reagents like L-Selectride can also favor the formation of one diastereomer in similar bicyclic systems.[3] 2. Optimize reaction temperature: Perform the reduction at lower temperatures (e.g., 0 °C or -78 °C) to enhance selectivity.[2] 3. Modify the substrate: If feasible, using a smaller N-substituent could alter the steric environment, though this changes the molecule.
Incomplete Reaction 1. Insufficient reducing agent: The molar ratio of the reducing agent to the ketone may be too low. 2. Inactive reducing agent: The hydride reagent may have degraded due to improper storage or handling. 3. Poor solvent choice: The reducing agent may have low solubility or reactivity in the chosen solvent.1. Increase the amount of reducing agent: Use a larger excess of the hydride reagent. For example, protocols often use 1.5 or more equivalents of NaBH₄.[2] 2. Use fresh or properly stored reagent: Ensure the hydride reagent is fresh and has been stored under anhydrous conditions. 3. Change the solvent: For NaBH₄, methanol or ethanol are common choices.[2] For LiAlH₄, anhydrous ethers like THF or diethyl ether are necessary.
Difficulty in Determining Diastereomeric Ratio 1. Co-elution of isomers in chromatography: The endo and exo isomers may have similar polarities, making separation by TLC or column chromatography difficult. 2. Overlapping signals in ¹H NMR: Key proton signals for each diastereomer may overlap, complicating integration and ratio determination.1. Use a different analytical technique: High-Performance Liquid Chromatography (HPLC) can be effective for separating the isomers.[4] 2. Utilize advanced NMR techniques: 2D NMR experiments (like COSY and NOESY) can help in assigning the stereochemistry. The coupling constants of the proton at C3 are typically different for the endo and exo isomers. 3. Derivatization: Converting the alcohol to an ester or silyl ether can sometimes improve the separation of signals in NMR or chromatography.
Product Isolation Issues 1. Emulsion during workup: The amine functionality can lead to emulsions during aqueous extraction. 2. Product is water-soluble: The resulting amino alcohol may have some solubility in the aqueous phase, leading to lower isolated yields.1. Adjust pH: Carefully adjust the pH of the aqueous layer during workup to ensure the product is in its free base form and more soluble in the organic solvent. 2. Use brine washes: Washing the organic layer with a saturated sodium chloride solution can help break emulsions. 3. Back-extraction: After the initial extraction, re-extract the aqueous layer multiple times with the organic solvent to recover any dissolved product.[2]

Frequently Asked Questions (FAQs)

Q1: Which diastereomer, endo or exo, is typically favored in the reduction of this compound?

The endo alcohol is generally the major product when using common hydride reducing agents like sodium borohydride.[2] This is attributed to the steric hindrance of the bicyclic ring system, which favors the hydride attacking from the less hindered exo face.

Q2: How can I selectively synthesize the exo alcohol?

While the endo isomer is the kinetically favored product with many hydride reagents, the exo isomer can be obtained under thermodynamic control. A dissolving metal reduction, such as using sodium in a high-boiling alcohol like 1-pentanol, has been shown to produce the exo alcohol.[2]

Q3: What is the best method to achieve very high endo selectivity?

Catalytic hydrogenation using a ruthenium complex, such as RuCl₂[(S)-binap][(R)-iphan], has been reported to provide excellent endo selectivity, with ratios as high as 99.3:0.7.[1]

Q4: How do I confirm the stereochemistry of the resulting alcohol?

The stereochemistry can be determined using ¹H NMR spectroscopy. The coupling constants between the proton at C-3 and the adjacent bridgehead protons are diagnostic. Typically, the endo and exo isomers will exhibit different splitting patterns and coupling constants for the H-3 proton. 2D NMR techniques like NOESY can also be used to establish through-space correlations that reveal the relative stereochemistry.

Q5: Can I separate the endo and exo isomers after the reaction?

Yes, the diastereomers can be separated, although it can be challenging. Column chromatography on silica gel is the most common method. If co-elution is an issue, trying different solvent systems or using HPLC may provide better separation.[4]

Data Presentation

Diastereoselectivity of Reduction of this compound
Reducing Agent/CatalystSolventTemperatureDiastereomeric Ratio (endo:exo)Reference
Sodium Borohydride (NaBH₄)Methanol0 °C to RTMajor:Minor (Primarily endo)[2]
Lithium Aluminum Hydride (LiAlH₄)Not specifiedNot specifiedData not available in searched literature
Ruthenium Complex¹Isopropyl AlcoholRoom Temp.99.3:0.7[1]
Sodium Metal1-PentanolRefluxPrimarily exo[2]

¹Catalyst: RuCl₂[(S)-binap][(R)-iphan] with H₂ gas (50 atm)

Experimental Protocols

Protocol 1: Predominantly endo-Alcohol Synthesis via Sodium Borohydride Reduction[2]
  • Preparation: Dissolve this compound (25.00 g, 0.11 mol) in methanol (130 mL) in a suitable flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NaBH₄: Add sodium borohydride (6.22 g, 0.16 mol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction by carefully adding acetone (10 mL).

  • Workup:

    • Remove the volatile solvents under reduced pressure.

    • Dissolve the resulting solid in water (110 mL).

    • Extract the aqueous solution with dichloromethane (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Protocol 2: High endo-Selectivity via Catalytic Hydrogenation[1]
  • Preparation: In a suitable pressure reactor, dissolve this compound in isopropyl alcohol.

  • Catalyst Addition: Add the ruthenium catalyst (e.g., RuCl₂[(S)-binap][(R)-iphan]) and potassium t-butoxide. The substrate-to-catalyst ratio should be approximately 1000:1.

  • Reaction: Pressurize the reactor with hydrogen gas to 50 atm. Stir the reaction mixture at room temperature for 16 hours.

  • Workup:

    • Carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product with a high endo:exo ratio.

    • Purify further by column chromatography if necessary.

Visualizations

Experimental Workflow: NaBH₄ Reduction

G Workflow for NaBH4 Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Ketone in Methanol cool Cool to 0 C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir for 12h at RT add_nabh4->stir quench Quench with Acetone stir->quench evap Evaporate Solvents quench->evap extract Aqueous Extraction (DCM) evap->extract dry Dry & Concentrate extract->dry product Crude endo-Alcohol dry->product

Caption: Workflow for the reduction of this compound using NaBH₄.

Troubleshooting Logic: Low Diastereoselectivity

G Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed check_temp Is Reaction Temp. Low (e.g., 0 C)? start->check_temp check_reagent Is a Selective Reagent Used? check_temp->check_reagent Yes lower_temp Lower Reaction Temperature check_temp->lower_temp No change_reagent Consider Alternative Reagents: - Ru-Catalyst (high endo) - Na/1-Pentanol (exo) - Bulky Hydrides (e.g., L-Selectride) check_reagent->change_reagent No re_evaluate Re-run and Analyze Diastereomeric Ratio check_reagent->re_evaluate Yes lower_temp->re_evaluate change_reagent->re_evaluate

References

Technical Support Center: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for challenges encountered during the purification of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark red or orange oil. Is this normal, and how can I remove the color?

A1: Yes, it is common for the crude product of the Mannich reaction used to synthesize this compound to be a red or orange oil.[1][2] This coloration is likely due to polymeric byproducts or other impurities formed during the reaction. Purification via silica gel chromatography is typically effective in removing these colored impurities, yielding a pale orange or light-yellow solid.[1][2][3]

Q2: I'm observing significant tailing or streaking of my compound during silica gel chromatography. What is causing this and how can I fix it?

A2: Tailing is a common issue when purifying amines on standard silica gel. The basic nature of the amine leads to strong interactions with the acidic silanol groups on the silica surface, causing poor separation and band shape. To mitigate this, you can:

  • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Use amine-functionalized silica: For particularly challenging separations, using a pre-treated, amine-functionalized silica gel can provide a more inert stationary phase.

Q3: How do I effectively remove unreacted benzylamine from my product?

A3: Unreacted benzylamine can often be removed during the aqueous work-up. Benzylamine is basic and can be extracted into an acidic aqueous solution. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the benzylamine, making it water-soluble and drawing it into the aqueous phase. However, be aware that your product is also a tertiary amine and may also be extracted if the pH is too low. Careful pH control is necessary. Alternatively, silica gel chromatography is effective at separating the more polar benzylamine from the desired product.

Q4: Can I purify this compound by recrystallization instead of chromatography?

A4: While chromatography is the most commonly reported method for purification, recrystallization may be possible if the crude product is sufficiently pure. The product has been described as a solid after chromatographic purification.[1][2] Suitable solvent systems for recrystallization of bicyclic ketones could include mixed solvent systems like hexane/ethyl acetate or methanol/water. However, given the often oily and impure nature of the crude product, direct crystallization may be challenging without a preliminary chromatographic purification step.

Q5: What are the expected yields and purity for this purification?

A5: The reported yields for the synthesis and purification of this compound can vary. One detailed procedure reports a yield of 57% for the crude product, with purity determined by quantitative NMR and HPLC.[3] Another source reports a 54% yield of a pale orange solid after chromatography.[1][2] Purity of over 95% is achievable with careful chromatography.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Chromatography The product is sticking to the silica gel column due to its basicity.1. Add 0.1-1% triethylamine or a few drops of ammonia to the eluent to reduce interactions with the silica. 2. Perform a "dry load" of the sample onto the column to minimize streaking and potential decomposition. 3. Use a less acidic stationary phase, such as alumina or amine-treated silica gel.
Product is still colored after chromatography Co-eluting colored impurities.1. Adjust the polarity of the eluent system. A less polar system may provide better separation from more polar impurities. 2. Consider a pre-treatment of the crude material with activated carbon before chromatography. 3. Ensure the silica gel is of high quality and the column is packed properly to maximize resolution.
Multiple spots on TLC close to the product spot Presence of structurally similar byproducts from the Mannich reaction.1. Optimize the TLC solvent system to achieve better separation between the spots. Try different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol, chloroform/acetone). 2. Use a longer chromatography column to improve resolution. 3. Consider a different purification technique, such as preparative HPLC, if high purity is required and column chromatography is insufficient.
The purified product is an oil instead of a solid Residual solvent or persistent impurities preventing crystallization.1. Ensure all solvent has been removed under high vacuum. Gentle heating may aid in the removal of high-boiling point solvents. 2. Try triturating the oil with a non-polar solvent like cold hexanes or pentane to induce solidification. 3. Re-purify a small sample by chromatography to see if a purer fraction solidifies.

Data Presentation

Purification Method Eluent/Solvent System Yield Purity Physical Appearance Reference
Silica Gel ChromatographyDichloromethane:Methanol (49:1, v/v)54%Not specifiedPale orange solid[1][2]
Silica Gel ChromatographyNot specified in detail, but part of a multi-step synthesis57% (crude)>95% (by HPLC and qNMR)Not specified[3]
Silica Gel Chromatography (for a derivative)Ethyl acetateNot applicable>99%White solid[3]

Experimental Protocols

Silica Gel Column Chromatography Protocol

This protocol is adapted from established procedures for the purification of this compound.[1][2]

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

    • Pack the column by pouring the slurry and allowing the silica to settle, ensuring a level and well-packed bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound (red/orange oil) in a minimal amount of the initial eluent or dichloromethane.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a relatively non-polar solvent system, such as 100% dichloromethane or a high hexane content ethyl acetate/hexane mixture.

    • Gradually increase the polarity of the eluent by adding a more polar solvent, such as methanol or ethyl acetate. For example, start with 100% dichloromethane and gradually increase the methanol content to 1-2%.

    • To prevent tailing, it is highly recommended to add 0.1-1% triethylamine to the eluent system.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Spot the collected fractions on a TLC plate and visualize under UV light and/or with a suitable stain (e.g., potassium permanganate).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product, which should be a pale orange or light-yellow solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis synthesis Mannich Reaction: Glutaraldehyde, Benzylamine, 3-Oxopentanedioic Acid workup Aqueous Work-up (Acid/Base Extraction) synthesis->workup Crude Product (Red Oil) chromatography Silica Gel Chromatography workup->chromatography Partially Purified Product analysis Purity and Identity Confirmation (TLC, NMR, HPLC) chromatography->analysis Purified Product (Pale Solid) troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue tailing Tailing/Streaking on TLC/Column? start->tailing colored_product Product Still Colored? tailing->colored_product No add_base Add Triethylamine or Ammonia to Eluent tailing->add_base Yes change_eluent Adjust Eluent Polarity colored_product->change_eluent Yes repack_column Repack Column/ Use Longer Column colored_product->repack_column Yes add_base->colored_product activated_carbon Treat with Activated Carbon change_eluent->activated_carbon end Pure Product repack_column->end activated_carbon->end

References

Technical Support Center: Optimization of Mannich Reaction for 9-azabicyclo[3.3.1]nonan-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 9-azabicyclo[3.3.1]nonan-3-ones via the Mannich reaction.

Troubleshooting Guide

This section addresses common problems encountered during the Mannich reaction for the synthesis of 9-azabicyclo[3.3.1]nonan-3-ones, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low to no yield of the desired 9-azabicyclo[3.3.1]nonan-3-one?

Possible Causes and Solutions:

  • Inappropriate Reaction Conditions: The chosen solvent, temperature, or catalyst may not be optimal for the specific substrates.

    • Solution: A systematic optimization of reaction parameters is crucial. For intramolecular Mannich cyclization, L-proline has been shown to be an effective organocatalyst.[1][2] In other approaches, a mixture of ammonium acetate and acetic acid at elevated temperatures (e.g., 75 °C) has proven successful.[2] For the classical Robinson-Schöpf type synthesis, precise pH control and temperature management are critical.[3]

  • Low Reactivity of Precursors: The starting materials, such as the amine or the carbonyl compound, may not be sufficiently reactive under the applied conditions.

    • Solution: Consider using more reactive derivatives. For instance, the use of pre-formed iminium ions or highly enolizable ketones can enhance the reaction rate.[4][5][6]

  • Side Reactions: Competing reactions, such as self-condensation of the carbonyl compound (an aldol reaction) or polymerization of formaldehyde, can reduce the yield of the target product.[4][7]

    • Solution: Carefully control the stoichiometry of the reactants. Using the amine as a limiting reagent can sometimes minimize side reactions. The order of addition of reagents can also be critical; for example, generating the iminium ion in situ before adding the enolizable component is a common strategy.[5][8]

  • Product Degradation: The bicyclic product might be unstable under the reaction or work-up conditions.

    • Solution: Employ milder reaction conditions and work-up procedures. For instance, avoiding strong acids or bases during extraction and purification can prevent product decomposition.[3]

Question 2: My reaction is producing a complex mixture of byproducts. How can I improve the selectivity?

Possible Causes and Solutions:

  • Lack of Regio- or Stereoselectivity: In cases of unsymmetrical ketones or substituted amines, multiple isomers can be formed.

    • Solution: The use of chiral catalysts, such as (S)-proline, can induce stereoselectivity in the intramolecular Mannich reaction.[1][5] For regioselectivity, using substrates with one highly acidic α-proton can direct the reaction to the desired position.

  • Formation of Bis-Mannich Products: If the carbonyl compound has acidic protons on both α-carbons, a second Mannich reaction can occur.

    • Solution: Use a blocking group on one of the α-positions or carefully control the stoichiometry to favor the mono-adduct.

  • Chalcone Formation: In some three-component reactions, the formation of chalcone byproducts can be a competing pathway.[9]

    • Solution: Optimizing the mole ratios of the reactants can suppress chalcone formation. For instance, using an excess of ammonium acetate relative to the ketone has been reported to be effective.[9]

Question 3: The intramolecular Mannich cyclization is not proceeding as expected. What factors should I investigate?

Possible Causes and Solutions:

  • Incorrect Precursor Synthesis: The acyclic amino diketone precursor may not have been synthesized correctly or may be impure.

    • Solution: Verify the structure and purity of the precursor using analytical techniques such as NMR and mass spectrometry before proceeding with the cyclization step.

  • Ineffective Catalyst or Conditions for Cyclization: The chosen conditions may not be suitable for promoting the intramolecular reaction.

    • Solution: For the cyclization of amino diketone derivatives, treatment with a solution of hydrogen chloride in diethyl ether followed by L-proline organocatalysis in methanol has been reported to be effective.[1][2] Alternatively, ammonium acetate and acetic acid at 75 °C can also facilitate this transformation, although yields may vary depending on the substrate.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of 9-azabicyclo[3.3.1]nonan-3-ones via a Mannich reaction?

A1: The synthesis often involves a three-component reaction between a source of ammonia (like ammonium acetate or benzylamine), a dicarbonyl compound or its equivalent (such as glutaraldehyde and acetonedicarboxylic acid), and a ketone.[3][9] Alternatively, an intramolecular Mannich reaction can be employed, starting from a suitably substituted acyclic amino diketone.[1][2]

Q2: What are the key reaction parameters to control for a successful Mannich reaction?

A2: The key parameters include temperature, pH, solvent, and the choice of catalyst. For the Robinson-Schöpf type synthesis, maintaining a temperature below 5 °C during the initial stages and controlling the pH is crucial for good yields.[3] For organocatalyzed intramolecular cyclizations, the choice of catalyst (e.g., L-proline) and solvent (e.g., methanol) are critical.[1][2]

Q3: How can I monitor the progress of the Mannich reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials and the formation of the product.[3]

Q4: Are there any "green" or more environmentally friendly approaches to this reaction?

A4: Yes, research into greener synthetic methodologies is ongoing. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times.[9] The use of water as a solvent and biodegradable catalysts are also areas of active investigation in Mannich reactions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Intramolecular Mannich Cyclization of Amino Diketone Derivatives

Catalyst/Reagent SystemSolventTemperature (°C)Yield (%)Reference
L-prolineMethanolNot Specified55-77[1][2]
Ammonium acetate / Acetic acidNot Specified7563[2]

Table 2: Optimized Conditions for a Three-Component Mannich Reaction to form 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones

Reactant Mole Ratio (Ketone:Aldehyde:Ammonium Acetate)Temperature (°C)SolventYield (%)Reference
1 : 2 : 1.530-35AlcoholNot Specified[9]

Experimental Protocols

Protocol 1: L-proline Organocatalyzed Intramolecular Mannich Cyclization [1][2]

  • Amine Hydrochloride Formation: Dissolve the amino diketone derivative in methanol. Add a solution of hydrogen chloride in diethyl ether and stir to form the free amine hydrochloride.

  • Cyclization: To the solution containing the amine hydrochloride, add L-proline. Stir the reaction mixture at the appropriate temperature (optimization may be required) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Three-Component Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [3]

  • Initial Setup: In a jacketed, round-bottomed flask equipped with a mechanical stirrer and a temperature probe, add water and benzylamine. Cool the reactor jacket to 0–10 °C.

  • Acidification: Slowly add 18% sulfuric acid over 1 hour while maintaining the internal temperature at 4–8 °C.

  • Addition of Reagents: Add 50% aqueous glutaraldehyde followed by acetonedicarboxylic acid while keeping the temperature below 5 °C.

  • Buffering and Reaction: Add a 9% sodium acetate solution over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • Work-up: Adjust the pH to 2 with 18% sulfuric acid and extract with MTBE to remove organic impurities. Adjust the aqueous layer to pH 8 with 20% sodium carbonate and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate in vacuo, and purify the residue as necessary.

Visualizations

Mannich_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Amine Amine (e.g., Benzylamine) Iminium_Formation Iminium Ion Formation Amine->Iminium_Formation Aldehyde Aldehyde (e.g., Glutaraldehyde) Aldehyde->Iminium_Formation Ketone Enolizable Ketone (e.g., Acetonedicarboxylic Acid) Enol_Formation Enol/Enolate Formation Ketone->Enol_Formation Mannich_Addition Mannich Addition (C-C Bond Formation) Iminium_Formation->Mannich_Addition Enol_Formation->Mannich_Addition Cyclization Intramolecular Cyclization & Decarboxylation Mannich_Addition->Cyclization Product 9-Azabicyclo[3.3.1]nonan-3-one Cyclization->Product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low/No Product Yield Conditions Suboptimal Reaction Conditions Start->Conditions Reactivity Low Reactant Reactivity Start->Reactivity Side_Reactions Competing Side Reactions Start->Side_Reactions Optimize Optimize Temp, Catalyst, Solvent, pH Conditions->Optimize Modify_Reactants Use More Reactive Derivatives Reactivity->Modify_Reactants Control_Stoichiometry Adjust Stoichiometry & Addition Order Side_Reactions->Control_Stoichiometry

References

Technical Support Center: 9-Azabicyclo[3.3.1]nonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9-azabicyclo[3.3.1]nonane. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of their synthetic routes. Below you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 9-azabicyclo[3.3.1]nonane, and what are their reported yields?

A1: Several synthetic routes to 9-azabicyclo[3.3.1]nonane and its derivatives have been reported. The choice of route often depends on the desired substitution pattern and available starting materials. A common approach involves the condensation of a primary amine, glutaraldehyde, and acetonedicarboxylic acid. Another method utilizes the double substitution reaction of a cis-ditosylate derived from 1,5-cyclooctadiene.

RouteKey IntermediatesReported YieldReference
Robinson-Schöpf type condensation9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one54-57%[1][2][3]
From 1,5-cyclooctadieneN-toluenesulfonyl-9-azabicyclo[3.3.1]nonane44%[4]
Hydrogenation of olefin precursor9-Azabicyclo[3.3.1]nonane93%[1]
Deprotection of N-p-toluenesulfonyl group9-Azabicyclo[3.3.1]nonane36%[4]

Q2: My yield of this compound is consistently low. What are the potential causes and solutions?

A2: Low yields in the synthesis of this compound via the Robinson-Schöpf type condensation can be attributed to several factors:

  • Variable quality of starting materials: The purity of reagents, particularly glutaraldehyde and acetonedicarboxylic acid, can significantly impact the reaction outcome.[1] It is advisable to use high-purity reagents.

  • Reaction temperature: Running the reaction at temperatures above 30°C should be avoided due to the potential for rapid decomposition of intermediates.[1]

  • pH control: Maintaining the appropriate pH throughout the reaction is crucial for efficient cyclization.

Q3: I am struggling with the deprotection of the N-benzyl group. What are the recommended conditions?

A3: The removal of the N-benzyl protecting group is typically achieved through catalytic hydrogenation. A common method involves using Palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[2][3] The reaction is usually carried out in a solvent like ethanol, sometimes with the addition of an acid such as hydrochloric acid to facilitate the reaction.

Troubleshooting Guides

Issue 1: Low Yield in the Initial Condensation Reaction

Symptoms:

  • The isolated yield of the initial bicyclic ketone (e.g., this compound) is significantly lower than reported values.

  • A complex mixture of products is observed by TLC or NMR analysis of the crude product.

Possible Causes and Solutions:

CauseRecommended Action
Impure Reagents Use freshly opened or purified glutaraldehyde and acetonedicarboxylic acid. The quality of these starting materials is known to affect yields.[1]
Incorrect Reaction Temperature Maintain the reaction temperature below 30°C, especially during the initial addition of reagents, to prevent side reactions.[1]
Suboptimal pH Carefully monitor and adjust the pH of the reaction mixture as specified in the protocol.
Inefficient Stirring Ensure vigorous and efficient stirring of the reaction mixture to promote proper mixing of the reactants.
Issue 2: Incomplete Deprotection or Side Reactions during Hydrogenation

Symptoms:

  • The starting N-protected 9-azabicyclo[3.3.1]nonane derivative is still present after the reaction.

  • Formation of byproducts is observed.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Use fresh, high-quality Palladium on carbon (Pd/C) catalyst. The catalyst should be handled under an inert atmosphere to prevent deactivation.
Insufficient Hydrogen Pressure Ensure the reaction is performed under an adequate pressure of hydrogen, as specified in the literature (e.g., 50 psi).[1]
Inappropriate Solvent or Additives The choice of solvent (e.g., ethanol) and the presence of an acid (e.g., HCl) can influence the reaction rate and selectivity.[2][3] Optimize these conditions if necessary.
Reaction Time The reaction may require an extended period to go to completion. Monitor the reaction progress by TLC or GC until the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

  • To a cooled (0-10°C) solution of benzylamine (0.9 equivalents) in water, slowly add 18% sulfuric acid (0.65 equivalents) while maintaining the temperature between 4-8°C.

  • To this mixture, add 50% aqueous glutaraldehyde (1.0 equivalent) followed by acetonedicarboxylic acid (1.0 equivalent) while keeping the temperature below 5°C.

  • Add a 9% sodium acetate solution (0.4 equivalents) over 1.5 hours.

  • Age the reaction mixture at 5°C for 20 hours and then at 25°C for 20 hours.

  • After reaction completion, adjust the pH and extract the product with an organic solvent.

  • The crude product can be purified by column chromatography.

Protocol 2: Deprotection of N-p-toluenesulfonyl-9-azabicyclo[3.3.1]nonane

This protocol is based on a literature method.[4]

  • To a stirred solution of N-p-toluenesulfonyl-9-azabicyclo[3.3.1]nonane in methanol, add magnesium turnings in one portion at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the mixture with concentrated hydrochloric acid and concentrate in vacuo.

  • Dilute the residue with water and wash with dichloromethane.

  • Adjust the aqueous layer to pH 12 with 1N NaOH and extract with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to obtain the product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 9-Azabicyclo[3.3.1]nonane start Starting Materials (e.g., Benzylamine, Glutaraldehyde, Acetonedicarboxylic Acid) condensation Robinson-Schöpf Condensation start->condensation Reaction intermediate Protected Intermediate (e.g., this compound) condensation->intermediate Yields ~54-57% deprotection Deprotection (e.g., Hydrogenation) intermediate->deprotection Reaction product Final Product (9-Azabicyclo[3.3.1]nonane) deprotection->product Yields >90%

Caption: A simplified workflow for the synthesis of 9-azabicyclo[3.3.1]nonane.

troubleshooting_logic start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_ph Monitor and Adjust pH start->check_ph check_catalyst Assess Catalyst Activity (for hydrogenation) start->check_catalyst improve_yield Yield Improved check_reagents->improve_yield Use high-purity reagents check_temp->improve_yield Maintain T < 30°C check_ph->improve_yield Optimize pH control check_catalyst->improve_yield Use fresh catalyst

Caption: A troubleshooting guide for addressing low yields in the synthesis.

References

Formation of byproducts in the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the formation of byproducts and offering potential solutions.

Issue ID Problem Potential Cause(s) Recommended Action(s)
BYPROD-001 Low yield of the desired product with significant amounts of a lower molecular weight byproduct.Incomplete second Mannich reaction leading to the formation of a mono-Mannich addition product.- Ensure the reaction is stirred for the recommended duration to allow for the second ring closure. - Verify the stoichiometry of the reactants; an excess of benzylamine or glutaraldehyde could favor the mono-adduct. - Optimize the pH of the reaction mixture; the double Mannich reaction is sensitive to pH.
BYPROD-002 Presence of a high molecular weight, polymeric, or tar-like substance in the crude product.Self-condensation of glutaraldehyde, which is prone to polymerization under basic or acidic conditions.- Maintain the reaction temperature as specified in the protocol; higher temperatures can accelerate polymerization. - Control the rate of addition of reagents to avoid localized high concentrations. - Ensure the pH is maintained within the optimal range for the Mannich reaction, as strong acids or bases can catalyze glutaraldehyde polymerization.
BYPROD-003 Formation of a byproduct with a mass corresponding to the addition of more than one benzylamine moiety.Since benzylamine is a primary amine, the initial product can potentially react further with the starting materials.[1]- Use a slight excess of glutaraldehyde and 3-oxopentanedioic acid relative to benzylamine to drive the reaction to the desired product. - Control the reaction temperature to minimize side reactions.
BYPROD-004 The crude product is difficult to purify, with multiple spots observed on TLC close to the product spot.- Inefficient decarboxylation of the intermediate tropinonedicarboxylic acid. - Formation of various stereoisomers or related bicyclic compounds.- Ensure the acidification step for decarboxylation is carried out effectively. - Optimize purification techniques, such as using a different solvent system for column chromatography or considering recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of the Robinson-Schöpf reaction, which involves a double Mannich condensation.[2] The reaction proceeds through the formation of an iminium ion from benzylamine and glutaraldehyde, followed by two successive intramolecular Mannich-type reactions with 3-oxopentanedioic acid, which then decarboxylates to form the bicyclic ketone.[2]

Q2: Why is pH control so critical in this synthesis?

A2: The Robinson-Schöpf reaction is highly pH-dependent. The initial Mannich reaction requires a neutral to slightly acidic pH to facilitate iminium ion formation without causing excessive self-condensation of glutaraldehyde. Subsequent cyclization and decarboxylation steps also have specific pH optima. Operating outside the optimal pH range can lead to a significant increase in byproduct formation and a lower yield of the desired product.[3]

Q3: My reaction has a very low yield. What are the first things I should check?

A3: For low yields, first verify the purity of your starting materials, especially the glutaraldehyde, which can polymerize on storage. Ensure accurate stoichiometry of the reactants. Reaction temperature and time are also critical; ensure they are maintained as per the protocol. Finally, review your workup procedure, as product loss can occur during extraction and purification steps.[4]

Q4: Can I use a different amine instead of benzylamine?

A4: Yes, the Robinson-Schöpf reaction is versatile and can be performed with other primary amines. However, the reaction conditions may need to be re-optimized for different amines, and the nature of the byproducts may change.

Q5: What is the purpose of using 3-oxopentanedioic acid (acetonedicarboxylic acid)?

A5: 3-Oxopentanedioic acid serves as the central three-carbon component in the formation of the bicyclic ring. Its two carboxylic acid groups activate the central methylene group for the Mannich reaction and are subsequently removed through decarboxylation to yield the final ketone product.[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • Glutaraldehyde (25% aqueous solution)

  • Benzylamine hydrochloride

  • 3-Oxopentanedioic acid (Acetonedicarboxylic acid)

  • Sodium acetate

  • 5N Hydrochloric acid

  • 4N Sodium hydroxide

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine glutaraldehyde and benzylamine hydrochloride in water and cool the mixture to 0°C.

  • Slowly add 3-oxopentanedioic acid to the cooled mixture.

  • Add an aqueous solution of sodium acetate. A precipitate may form.

  • Heat the reaction mixture to 50°C and stir for 4 hours.

  • Cool the mixture to room temperature and let it stand for 24 hours.

  • Acidify the reaction mixture to pH 2 with 5N hydrochloric acid.

  • Wash the acidic aqueous layer with diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer to pH 12 with 4N sodium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a dichloromethane:methanol (e.g., 49:1 v/v) eluent to afford this compound as a solid.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound Glutaraldehyde Glutaraldehyde Iminium Iminium Ion Formation Glutaraldehyde->Iminium Benzylamine Benzylamine Benzylamine->Iminium Acid 3-Oxopentanedioic Acid FirstMannich First Intramolecular Mannich Reaction Acid->FirstMannich Iminium->FirstMannich SecondMannich Second Intramolecular Mannich Reaction FirstMannich->SecondMannich Decarboxylation Decarboxylation SecondMannich->Decarboxylation Product 9-Benzyl-9-azabicyclo- [3.3.1]nonan-3-one Decarboxylation->Product

Caption: Main reaction pathway for the synthesis.

Byproduct Formation Pathways

Byproduct_Formation Potential Byproduct Formation Pathways Glutaraldehyde Glutaraldehyde MainReaction Double Mannich Reaction Glutaraldehyde->MainReaction Polymer Glutaraldehyde Polymer Glutaraldehyde->Polymer Self- Condensation Benzylamine Benzylamine Benzylamine->MainReaction OverAlkylation Over-Alkylated Product Benzylamine->OverAlkylation Acid 3-Oxopentanedioic Acid Acid->MainReaction Product Desired Product MainReaction->Product Complete Reaction MonoMannich Mono-Mannich Product MainReaction->MonoMannich Incomplete Reaction Product->OverAlkylation Further Reaction

Caption: Potential pathways for byproduct formation.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield / Impurities Start Low Yield or High Impurity Level Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Byproduct1 Predominant Lower MW Byproduct (BYPROD-001) Analysis->Byproduct1 Mono-Mannich? Byproduct2 Polymeric Material (BYPROD-002) Analysis->Byproduct2 Polymer? Byproduct3 Higher MW Byproduct (BYPROD-003) Analysis->Byproduct3 Over-alkylation? ComplexMixture Complex Mixture (BYPROD-004) Analysis->ComplexMixture Multiple spots? Solution1 Optimize Reaction Time & Stoichiometry Byproduct1->Solution1 Solution2 Control Temperature & Reagent Addition Byproduct2->Solution2 Solution3 Adjust Reactant Ratios Byproduct3->Solution3 Solution4 Optimize pH & Purification ComplexMixture->Solution4

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Production of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed method is a one-pot Robinson-Schöpf type condensation reaction. This involves the reaction of benzylamine, glutaraldehyde, and a C3-dianion equivalent, typically acetone dicarboxylic acid or its esters.[1][2]

Q2: What are the critical parameters to control during the Robinson-Schöpf condensation for this synthesis?

A2: Temperature control is crucial; the reaction is typically initiated at low temperatures (0–10°C) and maintained at a specific temperature profile (e.g., 5°C for 20 hours, then 25°C for 20 hours) to manage the exothermic nature of the reaction and minimize side-product formation.[1] The rate of addition of reagents, particularly sulfuric acid and sodium acetate solution, should also be carefully controlled.[1] The pH of the reaction mixture is another critical parameter that needs to be adjusted during the workup to ensure efficient product isolation.[1][2]

Q3: Are there alternative synthetic strategies to the Robinson-Schöpf condensation?

A3: While the Robinson-Schöpf reaction is prevalent, other strategies can be employed. These may include multi-step syntheses involving the formation of the bicyclic core followed by N-benzylation. Catalytic hydrogenation of bicyclic precursors is also a noted method for related structures.

Q4: What are the typical purities and yields one can expect?

A4: With careful execution of the Robinson-Schöpf condensation and subsequent purification, purities of over 98% (by HPLC) can be achieved.[3] Reported yields for the initial synthesis and purification step are in the range of 54-57%.[1][2]

Troubleshooting Guide

Low Yield
Potential Cause Suggested Action
Decomposition of Acetone Dicarboxylic Acid Use fresh, high-purity acetone dicarboxylic acid. Avoid prolonged storage and exposure to heat or moisture. Consider in-situ generation or using a more stable derivative if issues persist. One of the major challenges can be the facile decomposition of acetone dicarboxylic acid.[1]
Suboptimal Reaction Temperature Ensure precise temperature control throughout the reaction. Use a jacketed reactor with a recirculating chiller to maintain the recommended temperature profile (e.g., initial cooling to 0-10°C, followed by aging at 5°C and then 25°C).[1]
Incorrect pH during Reaction and Workup Monitor and adjust the pH of the reaction mixture as specified in the protocol. Acidic conditions are required for the condensation, while a basic pH is necessary for extraction of the free base.[1][2]
Inefficient Extraction Use the recommended solvent for extraction, such as methyl tert-butyl ether (MTBE) or dichloromethane.[2][3] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Product Precipitation and Loss The formation of a thick precipitate has been observed.[2] Ensure adequate stirring to maintain a homogenous mixture. During workup, ensure the product is fully dissolved in the extraction solvent before separating the layers.
Product Purity Issues
Potential Cause Suggested Action
Incomplete Reaction Monitor the reaction progress using a suitable analytical technique like HPLC to ensure the complete consumption of starting materials.[1]
Formation of Side Products Strict adherence to the recommended temperature profile and reagent addition rates can minimize the formation of byproducts.
Inefficient Purification Silica gel chromatography is a common purification method.[2][3][4] Ensure proper selection of the mobile phase (e.g., dichloromethane:methanol) and an appropriate silica-to-product ratio for optimal separation.[2][4] For larger scales, consider alternative purification methods like crystallization or distillation under reduced pressure if applicable.
Contamination with Starting Materials During workup, ensure thorough washing of the organic extracts to remove unreacted starting materials and water-soluble impurities.

Experimental Protocols

Synthesis of this compound via Robinson-Schöpf Condensation

This protocol is adapted from a published procedure.[1]

Materials:

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • Acetone dicarboxylic acid

  • Sulfuric acid (18% solution)

  • Sodium acetate (9% solution)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Sodium carbonate (20% aqueous solution)

  • Silica gel

  • Sodium sulfate

Procedure:

  • To a jacketed reactor cooled to 0–10°C, add water and benzylamine.

  • Slowly add 18% sulfuric acid over 1 hour, maintaining the internal temperature between 4–8°C.

  • Add 50% glutaraldehyde, followed by acetone dicarboxylic acid, while keeping the temperature below 5°C.

  • Add 9% sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5°C for 20 hours, then at 25°C for 20 hours. Carbon dioxide evolution may be observed.

  • Adjust the pH to 2 with 18% sulfuric acid.

  • Extract the aqueous layer with MTBE three times and discard the organic layers.

  • To the aqueous layer, add heptane and silica gel.

  • Adjust the pH to 8 with 20% sodium carbonate solution.

  • Separate the layers and dry the organic layer over sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel chromatography.

Visualizations

Synthetic Workflow

SynthesisWorkflow reagents Reactants: - Benzylamine - Glutaraldehyde - Acetone Dicarboxylic Acid reaction Robinson-Schöpf Condensation reagents->reaction workup Aqueous Workup (pH Adjustment & Extraction) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting start Low Yield or Impure Product check_reagents Check Reagent Quality (esp. Acetone Dicarboxylic Acid) start->check_reagents check_temp Verify Temperature Control check_reagents->check_temp Good reagent_issue Use Fresh/High-Purity Reagents check_reagents->reagent_issue Poor check_ph Confirm pH at all Stages check_temp->check_ph Accurate temp_issue Calibrate and Monitor Temperature Equipment check_temp->temp_issue Inaccurate check_purification Evaluate Purification Effectiveness check_ph->check_purification Correct ph_issue Use Calibrated pH Meter and Adjust Carefully check_ph->ph_issue Incorrect purification_issue Optimize Chromatography (Solvent, Gradient, etc.) check_purification->purification_issue Ineffective success Improved Yield/Purity check_purification->success Effective reagent_issue->success temp_issue->success ph_issue->success purification_issue->success

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Stereocontrol in Reactions of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting stereocontrol in reactions involving 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of stereospecific derivatives of this key bicyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the expected stereochemical outcomes for the reduction of this compound?

The reduction of this compound typically yields a mixture of two diastereomeric alcohols: endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol and exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. The facial selectivity of the hydride attack on the carbonyl group determines the stereochemical outcome. The bulky benzyl group on the nitrogen atom influences the conformational equilibrium of the bicyclic system, which in turn affects the accessibility of the carbonyl faces to the reducing agent.

Q2: Which diastereomer, endo or exo, is generally favored?

In most common reduction reactions, the endo-alcohol is the major product. This is attributed to the steric hindrance posed by the bicyclic ring structure, which favors the hydride attack from the less hindered exo face, leading to the formation of the endo-alcohol.

Q3: Can I selectively synthesize the exo-alcohol?

Yes, selective synthesis of the exo-alcohol is possible, although it often requires specific, more sterically demanding reagents or different reaction conditions compared to the synthesis of the endo-isomer.

Q4: What are the key factors that influence the diastereoselectivity of these reactions?

The primary factors influencing diastereoselectivity are:

  • The choice of reducing agent: Bulky reducing agents may exhibit different facial selectivity compared to smaller ones.

  • Reaction temperature: Lower temperatures generally lead to higher stereoselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent.

  • Additives: The presence of Lewis acids or other additives can alter the stereochemical course of the reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stereoselective reduction of this compound.

Problem 1: Low Diastereoselectivity (Formation of an Endo/Exo Mixture)

Question: I am trying to synthesize the endo-alcohol, but I am getting a significant amount of the exo-isomer. How can I improve the selectivity?

Answer:

Low diastereoselectivity in favor of the endo-alcohol is a common issue. Here are several strategies to enhance the formation of the desired endo product:

  • Choice of Reducing Agent: Standard hydride reagents like sodium borohydride (NaBH₄) in protic solvents like methanol or ethanol generally provide good selectivity for the endo-isomer.[1] If you are using a more reactive or bulkier hydride, consider switching to NaBH₄. Catalytic hydrogenation using specific ruthenium catalysts has been shown to provide excellent endo-selectivity.[2][3]

  • Temperature Control: Perform the reaction at lower temperatures. Cooling the reaction mixture to 0 °C or even -78 °C can significantly enhance the diastereoselectivity by favoring the kinetically controlled product.

  • Solvent Effects: The choice of solvent can influence the conformational equilibrium of the bicyclic ketone. Experiment with different solvents to find the optimal conditions for your specific reducing agent.

Troubleshooting Workflow for Low Endo-Selectivity

start Low endo-selectivity observed reagent Current Reducing Agent? start->reagent temp Reaction Temperature? reagent->temp Using NaBH4 na_bh4 Switch to NaBH4 in Methanol reagent->na_bh4 Not NaBH4 solvent Solvent System? temp->solvent ≤ 0°C lower_temp Lower temperature to 0°C or -78°C temp->lower_temp > 0°C solvent_screen Screen alternative solvents solvent->solvent_screen end Improved endo-selectivity na_bh4->end ru_cat Consider Ru-catalyzed Hydrogenation ru_cat->end lower_temp->end solvent_screen->end

Caption: Troubleshooting workflow for improving endo-selectivity.

Problem 2: Preferential Formation of the Endo-Alcohol When the Exo-Isomer is Desired

Question: My reaction is yielding the endo-alcohol as the major product, but my target is the exo-isomer. What conditions favor the formation of the exo-alcohol?

Answer:

To favor the formation of the exo-alcohol, you need to overcome the inherent steric bias of the molecule. This can be achieved by:

  • Using a Bulky Reducing Agent: Sterically hindered hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are known to favor attack from the more open endo face of the carbonyl, leading to the exo-alcohol.

  • Dissolving Metal Reductions: A specific method involving the use of sodium metal in refluxing 1-pentanol has been reported to produce the exo-alcohol.[4] This method likely proceeds through a different mechanism than hydride reduction.

Data on Stereoselective Reductions

Reducing Agent/CatalystSolventTemperatureProduct Ratio (endo:exo)Yield (%)
RuCl₂[(S)-binap][(R)-iphan] / H₂IsopropanolRoom Temp99.3 : 0.799.7
RuCl₂(Ph₂PCH₂CH₂NH₂)₂ / H₂Isopropanol25 °C98.4 : 1.699.7
Sodium Borohydride (NaBH₄)Methanol0 °C to RTPredominantly endoNot specified
Sodium (Na)1-PentanolRefluxPredominantly exo96

Data compiled from patents EP3042902A1 and US7868017B2.[1][2][3][4]

Experimental Protocols

Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol via Sodium Borohydride Reduction

This protocol is adapted from established procedures for the selective synthesis of the endo-alcohol.[1][4]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Acetone

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (e.g., 25.00 g, 0.11 mol) in methanol (130 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Cool the solution to 0 °C using an ice bath.

  • Under a nitrogen atmosphere, add sodium borohydride (6.22 g, 0.16 mol) portion-wise over 30 minutes, ensuring the temperature remains low.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[4]

  • Quench the reaction by slowly adding acetone (10 mL).

  • Remove the methanol under reduced pressure.

  • Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).[4]

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[4]

Experimental Workflow for Endo-Alcohol Synthesis

start Start: this compound dissolve Dissolve in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir for 12h at RT add_nabh4->stir quench Quench with Acetone stir->quench evaporate Evaporate Methanol quench->evaporate extract Aqueous work-up and Extraction with DCM evaporate->extract dry Dry and Concentrate extract->dry end Product: endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol dry->end

Caption: Workflow for the synthesis of the endo-alcohol.

Synthesis of exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol via Dissolving Metal Reduction

This protocol describes a method to obtain the exo-isomer.[4]

Materials:

  • This compound

  • 1-Pentanol

  • Sodium metal

  • 5N Hydrochloric acid (HCl)

  • 10N Potassium hydroxide (KOH)

  • Saturated potassium carbonate (K₂CO₃) solution

  • Dichloromethane (DCM)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Brine

Procedure:

  • In a flask equipped with a reflux condenser, dissolve this compound (1.0 g, 4.36 mmol) in 1-pentanol (50 mL) and heat to reflux.[4]

  • Carefully add sodium metal (1.6 g, 69.8 mmol) portion-wise to the refluxing solution.[4]

  • Continue heating at reflux for 2 hours.[4]

  • Cool the reaction mixture to room temperature and add 5N aqueous HCl (50 mL).

  • Separate the aqueous layer and extract the organic phase with additional 5N aqueous HCl (5 x 50 mL).[4]

  • Wash the combined aqueous extracts with diethyl ether (3 x 70 mL).[4]

  • Basify the aqueous layer by adding 10N aqueous KOH to reach pH 8, followed by the addition of saturated aqueous K₂CO₃.[4]

  • Extract the aqueous mixture with dichloromethane (5 x 40 mL).[4]

  • Wash the combined organic phase with brine (60 mL), dry over Na₂SO₄, and concentrate in vacuo to yield exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[4]

Logical Relationship for Diastereomer Selection

start Desired Diastereomer? endo_path Hydride Reduction (e.g., NaBH4) or Ru-catalyzed Hydrogenation start->endo_path Endo exo_path Dissolving Metal Reduction (Na/1-Pentanol) or Bulky Hydride (e.g., L-Selectride) start->exo_path Exo endo_product endo-Alcohol endo_path->endo_product exo_product exo-Alcohol exo_path->exo_product

Caption: Decision path for selecting the desired diastereomer.

References

Stability issues of 9-azabicyclo[3.3.1]nonane derivatives during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-azabicyclo[3.3.1]nonane derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during the workup and purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: My 9-azabicyclo[3.3.1]nonane derivative appears to be degrading during aqueous workup. What is the most likely cause?

A1: The stability of the 9-azabicyclo[3.3.1]nonane core is highly sensitive to pH. Both strongly acidic and strongly basic conditions can lead to degradation. Under acidic conditions, protonation of the bridgehead nitrogen can facilitate ring-opening or rearrangement reactions. In contrast, strongly basic conditions, especially at elevated temperatures, can promote elimination reactions, particularly if the nitrogen is quaternized (Hofmann elimination). It is crucial to maintain careful control over pH throughout the workup process. For example, in some syntheses, quenching of a reaction is followed by adjusting the pH to a weakly acidic range (e.g., pH 5-6) before subsequent extraction and basification (e.g., pH 11-12) for final product isolation.[1]

Q2: I am observing significant streaking and poor recovery of my compound during silica gel chromatography. What can I do to improve this?

A2: The basicity of the nitrogen atom in the 9-azabicyclo[3.3.1]nonane scaffold leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause streaking, irreversible adsorption, and on-column degradation. To mitigate these issues, it is recommended to use a mobile phase containing a basic modifier. Common choices include adding a small percentage of triethylamine (0.1-2.0%) or ammonia in methanol (1-10% of a methanolic ammonia solution in dichloromethane) to the eluent.[2] Alternatively, using a different stationary phase, such as neutral or basic alumina, can be beneficial for the purification of these basic compounds.

Q3: Can ester or amide functionalities on my 9-azabicyclo[3.3.1]nonane derivative be hydrolyzed during workup?

A3: Yes, ester and amide groups are susceptible to hydrolysis under both acidic and basic aqueous workup conditions. If your derivative contains such functional groups, it is advisable to use mild workup conditions. This includes using saturated sodium bicarbonate solution for neutralization of acids instead of stronger bases, and avoiding prolonged exposure to strongly acidic or basic aqueous layers. If hydrolysis remains an issue, consider protecting these functional groups or using non-aqueous workup procedures where possible.

Q4: My N-substituted 9-azabicyclo[3.3.1]nonane derivative seems to be undergoing a side reaction upon heating. What could be happening?

A4: If your derivative has a quaternary ammonium salt at the 9-position (e.g., from N-alkylation), it may be susceptible to Hofmann elimination upon heating in the presence of a base.[3][4][5] This reaction results in the formation of an alkene through the elimination of the amine. The Hofmann rule predicts that the least substituted alkene will be the major product.[3][4] To avoid this, it is recommended to keep temperatures low during workup and purification, especially when the compound is in a basic environment.

Troubleshooting Guides

Issue 1: Product Loss During Acidic Wash

Symptoms:

  • Low recovery of the desired product after an acidic wash step in the extraction procedure.

  • Presence of unexpected, more polar byproducts in the aqueous layer.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Protonation and high water solubility The protonated form of the basic 9-azabicyclo[3.3.1]nonane derivative is likely highly soluble in the aqueous acidic phase. Ensure the subsequent basification step is sufficient to deprotonate the amine fully (pH > 10) before re-extraction with an organic solvent.
Acid-catalyzed ring opening or rearrangement The bicyclic core may be unstable to prolonged exposure to strong acids. Minimize contact time with the acidic phase. Use weaker acids for washing (e.g., dilute acetic acid or ammonium chloride solution) instead of strong mineral acids like HCl or H2SO4. A Beckmann rearrangement of related bicyclo[3.3.1]nonane oximes under acidic conditions has been reported, suggesting the potential for skeletal rearrangements.[6]
Issue 2: Degradation on Silica Gel Column Chromatography

Symptoms:

  • Significant streaking of the product spot on TLC plates.

  • A colored baseline or multiple decomposition spots on the TLC plate after spotting the purified fractions.

  • Low overall yield after column chromatography.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Strong interaction with acidic silica The basic nitrogen atom interacts strongly with the acidic silanol groups of the silica gel, leading to poor chromatography and potential degradation.
Solution 1: Mobile Phase Modification: Add a basic modifier to your eluent system. A common practice is to add 0.1-2.0% triethylamine (Et3N) or a small amount of aqueous ammonia to the mobile phase.[2]
Solution 2: Use of Alternative Stationary Phases: Consider using neutral or basic alumina, or a deactivated silica gel.[7][8]
Solution 3: "Dry Loading": Pre-adsorb your crude product onto a small amount of silica or celite before loading it onto the column. This can sometimes minimize direct contact of the concentrated product with the bulk silica at the top of the column.[9]
Experimental Protocols
Protocol 1: General Workup Procedure for 9-Azabicyclo[3.3.1]nonane Derivatives

This protocol provides a general guideline for the aqueous workup of a reaction mixture containing a basic 9-azabicyclo[3.3.1]nonane derivative.

  • Quenching: Quench the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate or ammonium chloride at 0 °C with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Brine (to facilitate phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Acid-Base Extraction (Optional, for purification):

    • Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl).

    • Separate the aqueous layer, cool it to 0 °C, and basify with a strong base (e.g., 6M NaOH) to a pH > 11.

    • Extract the liberated free base with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate to yield the purified amine.

Protocol 2: Flash Column Chromatography of Basic 9-Azabicyclo[3.3.1]nonane Derivatives

This protocol describes a method for purifying basic 9-azabicyclo[3.3.1]nonane derivatives using flash column chromatography with a modified mobile phase.

  • TLC Analysis: Develop a suitable solvent system for your compound using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). Add 0.5% triethylamine to the developing solvent to assess its effect on the Rf and spot shape.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pack the column with the slurry.

    • Equilibrate the column by running several column volumes of the initial mobile phase (e.g., hexanes/ethyl acetate mixture with 0.5% triethylamine) through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis and Concentration:

    • Combine the fractions containing the pure product.

    • Concentrate the combined fractions under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Visualizations

experimental_workflow cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Reaction Mixture Quench Quench (e.g., NaHCO3 aq.) Reaction_Mixture->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Organic_Layer Organic Layer Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Discard) Extraction->Aqueous_Layer Washing Wash (Brine) Organic_Layer->Washing Drying Dry (Na2SO4) Washing->Drying Concentration Concentrate Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Crude_Product_p Crude_Product->Crude_Product_p Column_Chromatography Silica Gel Column (Eluent + Et3N) Pure_Fractions Combine Pure Fractions Column_Chromatography->Pure_Fractions Final_Concentration Concentrate Pure_Fractions->Final_Concentration Pure_Product Pure Product Final_Concentration->Pure_Product Crude_Product_p->Column_Chromatography

Caption: General experimental workflow for the workup and purification of 9-azabicyclo[3.3.1]nonane derivatives.

troubleshooting_logic Start Stability Issue Encountered Workup_or_Purification During Workup or Purification? Start->Workup_or_Purification Workup_Issue Workup Issue Workup_or_Purification->Workup_Issue Workup Purification_Issue Purification Issue Workup_or_Purification->Purification_Issue Purification pH_Problem Extreme pH? Workup_Issue->pH_Problem Silica_Gel Using Silica Gel? Purification_Issue->Silica_Gel Acidic Acidic Conditions pH_Problem->Acidic Yes, Acidic Basic Basic Conditions pH_Problem->Basic Yes, Basic Ring_Opening Potential Ring Opening/ Rearrangement Acidic->Ring_Opening Hofmann_Elimination Potential Hofmann Elimination Basic->Hofmann_Elimination Streaking_Decomposition Streaking/ Decomposition Silica_Gel->Streaking_Decomposition Yes Modify_Eluent Add Basic Modifier (e.g., Et3N) Streaking_Decomposition->Modify_Eluent Change_Stationary_Phase Use Alumina or Deactivated Silica Streaking_Decomposition->Change_Stationary_Phase

Caption: Troubleshooting decision tree for stability issues with 9-azabicyclo[3.3.1]nonane derivatives.

References

Validation & Comparative

A Tale of Two Scaffolds: 9-Azabicyclo[3.3.1]nonane and Tropane in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacological profile of a potential drug candidate. Among the myriad of bicyclic structures employed in medicinal chemistry, the 9-azabicyclo[3.3.1]nonane (also known as granatane) and the tropane (8-azabicyclo[3.2.1]octane) scaffolds have emerged as versatile frameworks for targeting a wide range of biological entities. This guide provides an objective comparison of these two pivotal scaffolds, supported by experimental data, to inform rational drug design.

The tropane skeleton is a well-established pharmacophore, famously present in natural products like atropine and cocaine, and has been extensively utilized in the development of anticholinergic agents and monoamine transporter inhibitors.[1] The 9-azabicyclo[3.3.1]nonane scaffold, a structural homolog of tropane with an additional carbon in one of the bridges, offers a distinct conformational landscape and has been explored for its potential in targeting various receptors, including monoamine transporters and sigma receptors.[2][3] While structurally similar, the subtle difference in their bicyclic framework can lead to significant variations in physicochemical properties and pharmacological activity.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug molecule, such as its basicity (pKa) and lipophilicity (logP), are crucial determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While a systematic, head-to-head comparison of a wide range of structurally analogous derivatives is limited in the published literature, we can infer general trends from available data on bicyclic amines.

The pKa of the tertiary amine is a key feature of both scaffolds, influencing their ionization state at physiological pH. The conformational differences between the two ring systems can subtly affect the accessibility of the nitrogen lone pair and thus its basicity. Similarly, the logP, a measure of a compound's lipophilicity, is influenced by the overall shape and surface area of the molecule. The larger 9-azabicyclo[3.3.1]nonane scaffold may exhibit different lipophilicity compared to the more compact tropane framework, which can impact its ability to cross cellular membranes, including the blood-brain barrier.

Table 1: Comparison of Physicochemical Properties

Property9-Azabicyclo[3.3.1]nonane DerivativesTropane DerivativesKey Differences and Implications
pKa Generally expected to be in a similar range to tropanes, but minor differences may arise due to conformational effects on the nitrogen lone pair availability.The pKa of tropane itself is approximately 10.5.Subtle shifts in pKa can influence the degree of ionization at physiological pH, affecting receptor interactions and solubility.
logP The larger surface area may lead to altered lipophilicity compared to analogous tropanes.The logP of tropane is approximately 1.8.Changes in logP can significantly impact membrane permeability, protein binding, and overall pharmacokinetic profile.

Note: The exact pKa and logP values are highly dependent on the nature and position of substituents on the bicyclic core.

Pharmacological Profile: A Target-by-Target Comparison

The true divergence between these two scaffolds becomes evident when examining their interaction with various biological targets. The altered geometry and conformational flexibility of the 9-azabicyclo[3.3.1]nonane ring system compared to the tropane scaffold can lead to profound differences in binding affinity and selectivity.

Dopamine Transporter (DAT)

The dopamine transporter is a primary target for drugs of abuse like cocaine and for therapeutic agents used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression. Comparative studies have shown a significant drop in potency for 9-azabicyclo[3.3.1]nonane derivatives at the DAT compared to their tropane counterparts.

Table 2: Comparative Binding Affinity at the Dopamine Transporter (DAT)

ScaffoldCompound TypeKi (μM) at DATFold DifferenceReference
9-Azabicyclo[3.3.1]nonane9-methyl-3β-phenyl-2-substituted derivatives2 - 14~100-fold less potent[4]
TropaneCocaine and other tropane analogsHigh nanomolar to low micromolar-[4]

This approximate 100-fold decrease in binding affinity suggests that the precise spatial arrangement of pharmacophoric features afforded by the tropane skeleton is crucial for optimal interaction with the DAT binding site.[4]

Sigma Receptors (σ1 and σ2)

Sigma receptors are implicated in a variety of neurological disorders and are a target for the development of novel therapeutics. Interestingly, the expansion of the tropane ring to the 9-azabicyclo[3.3.1]nonane scaffold does not appear to negatively impact binding to sigma-1 and sigma-2 receptors.

Table 3: Comparative Binding Affinity at Sigma Receptors

ScaffoldEffect on Binding AffinityReference
9-Azabicyclo[3.3.1]nonaneNo significant alteration in affinity for σ1 and σ2 receptors relative to tropane analogs.[5]
TropaneServes as a reference scaffold for sigma receptor ligands.[5]

This finding indicates that the binding pockets of sigma receptors can accommodate the slightly larger 9-azabicyclo[3.3.1]nonane framework without a loss of affinity, highlighting a key difference in the structural requirements of these receptors compared to the DAT.

Serotonin Receptors (5-HT)

The impact of the scaffold alteration on serotonin receptor binding appears to be subtype-dependent. While data on the serotonin transporter (SERT) is not directly comparative, a notable difference has been observed for the 5-HT4 receptor.

Table 4: Comparative Binding Affinity at the 5-HT4 Receptor

ScaffoldEffect on Binding AffinityReference
9-Azabicyclo[3.3.1]nonaneElimination of affinity for the 5-HT4 receptor.[5]
TropaneSome tropane analogs exhibit affinity for the 5-HT4 receptor.[5]

This stark difference in affinity underscores the potential of using the 9-azabicyclo[3.3.1]nonane scaffold to design ligands with improved selectivity by avoiding interactions with the 5-HT4 receptor.

Muscarinic Acetylcholine Receptors (mAChRs)

Tropane alkaloids are classic muscarinic antagonists. Studies exploring 9-azabicyclo[3.3.1]nonane-based muscarinic antagonists have suggested that this scaffold may lead to a reduction in potency at the M3 receptor compared to analogous tropane derivatives.[6] This indicates that the subtle conformational changes imparted by the larger ring system can negatively affect the intricate interactions required for high-affinity binding to muscarinic receptors.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, it is essential to adhere to standardized and well-documented experimental protocols. Below are detailed methodologies for key in vitro binding assays.

General Radioligand Receptor Binding Assay

This protocol provides a general framework for competitive radioligand binding assays, which can be adapted for specific receptors like the dopamine transporter, sigma receptors, serotonin transporter, and muscarinic receptors by using the appropriate radioligand, tissue preparation, and incubation conditions.

Experimental Workflow for a Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Tissue_Prep Tissue/Cell Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Tissue_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters Filtration->Washing Measurement Quantify Radioactivity (Scintillation Counting) Washing->Measurement Analysis Calculate Specific Binding and Determine IC50/Ki Measurement->Analysis G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Acetylcholine) Receptor Gq-Coupled Receptor (e.g., M3 Muscarinic Receptor) Ligand->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 9-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 9-azabicyclo[3.3.1]nonane scaffold represents a privileged structure in medicinal chemistry. Its rigid conformation and versatile substitution patterns have led to the development of potent and selective ligands for a variety of biological targets, offering therapeutic potential in areas such as neurodegenerative diseases, psychiatric disorders, and pain management. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data and detailed experimental protocols.

The 9-azabicyclo[3.3.1]nonane core is a key feature in several pharmacologically active compounds, including the antiemetic drug granisetron.[1][2] Its unique three-dimensional structure allows for precise orientation of substituents, leading to high-affinity interactions with specific receptor subtypes. Researchers have extensively explored modifications at various positions of this bicyclic system to optimize potency, selectivity, and pharmacokinetic properties.

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

A significant body of research has focused on 9-azabicyclo[3.3.1]nonane derivatives as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative disorders like Alzheimer's disease.[3][4] The α4β2 and α7 subtypes have been of particular interest.

Comparative Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives at nAChR Subtypes
Compound IDR1 SubstituentR2 Substituentα4β2 Ki (nM)[5]α7 IC50 (nM)[5]α3β4 Ki (nM)[5]
SR16584 HIndolin-2-one10>10,000240
61 H3-pyridyl-6.3-
Example Compound A CH35-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane2.2 x 10⁻⁸ M (as Ki)1.3 x 10⁻⁴ M (as EC50)-

Key SAR Insights for nAChR Ligands:

  • The nature of the substituent at the 3-position of the bicyclic core plays a crucial role in determining affinity and selectivity for different nAChR subtypes.

  • Aromatic and heteroaromatic moieties, such as indolin-2-one and pyridine, have been shown to be favorable for high-affinity binding.[5]

  • The linkage and orientation of these substituents are critical for interacting with the highly conserved aromatic box motif within the nAChR binding site.[6]

Modulating Monoamine Transporters

Derivatives of 9-azabicyclo[3.3.1]nonane have also been investigated as inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7][8] These transporters are key targets for the treatment of depression, anxiety, and other mood disorders.

Comparative Inhibitory Potency of 9-Azabicyclo[3.3.1]nonane Derivatives at Monoamine Transporters
Compound ID3-Position SubstituentDAT Ki (µM)[9]SERT IC50 (nM)NET IC50 (nM)
Cocaine Analog 1 Phenyl2-14--
Thio-bridged Aryl Derivative ArylthioModulator of AChRs--
Aryloxo Derivative Aryloxo-Potent InhibitorPotent Inhibitor
Arylamino Derivative Arylamino-Potent InhibitorPotent Inhibitor

Key SAR Insights for Monoamine Transporter Inhibitors:

  • A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives showed significantly lower potency at the DAT compared to cocaine, suggesting that the tropane scaffold of cocaine is more optimal for high-affinity binding.[9]

  • The introduction of 3-aryloxo and 3-arylamino substituents has been a key strategy in developing potent inhibitors of both SERT and NET.[8]

Targeting Sigma Receptors

N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.[10]

Comparative Binding Affinities of N-Substituted Derivatives at Sigma Receptors
Compound IDN-Substituentσ1 Ki (nM)σ2 Ki (nM)[10]
Analog 1 4-aminobutylHigh AffinityHigh Affinity & Selectivity
Analog 2 6-aminohexylHigh AffinityHigh Affinity & Selectivity

Key SAR Insights for Sigma Receptor Ligands:

  • The length of the N-alkylamino chain significantly influences the affinity and selectivity for the σ2 receptor over the σ1 receptor.[10]

  • Specifically, N-(9-(4-aminobutyl)- and N-(9-(6-aminohexyl)- derivatives demonstrated high affinity and selectivity for σ2 receptors.[10]

Experimental Protocols

Radioligand Binding Assay for nAChR Subtypes

This protocol is a representative method for determining the binding affinity of test compounds to nAChR subtypes.

  • Cell Culture and Membrane Preparation: HEK (Human Embryonic Kidney) cells stably transfected with the desired human nAChR subtype (e.g., α4β2 or α3β4) are cultured and harvested. The cell pellets are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in the assay buffer.[5]

  • Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the following are added:

    • Cell membrane preparation

    • A specific radioligand (e.g., [³H]epibatidine) at a concentration near its Kd value.[5]

    • Increasing concentrations of the test compound or a known competitor for determination of non-specific binding (e.g., nicotine or epibatidine).

  • Incubation and Filtration: The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting and Data Analysis: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The data are analyzed using non-linear regression to determine the Ki or IC50 values.

Monoamine Transporter Uptake Assay

This assay measures the ability of test compounds to inhibit the uptake of neurotransmitters by their respective transporters.

  • Cell Culture: Cells stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter are cultured in appropriate media.

  • Uptake Inhibition Assay:

    • Cells are plated in 96-well plates and pre-incubated with various concentrations of the test compounds.

    • A radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.

    • The plates are incubated for a short period at 37°C.

    • Uptake is terminated by washing the cells with ice-cold buffer.

  • Detection and Analysis: The amount of radiolabeled substrate taken up by the cells is determined by liquid scintillation counting. IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor

alpha7_signaling_pathway ACh Acetylcholine / 9-Azabicyclo[3.3.1]nonane Derivative (Agonist) alpha7_nAChR α7 nAChR ACh->alpha7_nAChR Ca2_influx Ca²⁺ Influx alpha7_nAChR->Ca2_influx PI3K PI3K Ca2_influx->PI3K Akt Akt PI3K->Akt GSK3b GSK3β (inactive) Akt->GSK3b CREB CREB Akt->CREB Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression

Caption: Downstream signaling cascade of the α7 nAChR.

Experimental Workflow for SAR Studies

SAR_workflow Synthesis Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Radioligand Binding) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis No Hits Secondary_Assays Secondary Assays (Functional Assays, Selectivity Profiling) Hit_Identification->Secondary_Assays Hits Lead_Optimization Lead Optimization (SAR-guided Synthesis) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Secondary_Assays->In_Vivo_Testing Lead_Optimization->Synthesis Candidate_Selection Candidate Selection In_Vivo_Testing->Candidate_Selection

Caption: General workflow for SAR-driven drug discovery.

References

Comparative analysis of different reducing agents for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the stereoselective reduction of a key synthetic intermediate.

The reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a critical transformation in the synthesis of various biologically active molecules. The resulting amino alcohol, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, exists as two diastereomers: the endo and exo isomers. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, with different reagents offering distinct advantages in terms of yield and selectivity. This guide provides a comparative analysis of common reducing agents, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic goals.

Performance Comparison of Reducing Agents

The choice of reducing agent dictates the stereochemical outcome of the reduction of this compound, leading to the preferential formation of either the endo or exo alcohol. Below is a summary of the performance of various reducing agents based on reported experimental data.

Reducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
Sodium Borohydride (NaBH₄)Methanol0 to RT12~100 (crude)Predominantly endo
Catalytic Hydrogenation (RuCl₂[(S)-binap][(R)-iphan])IsopropanolRoom Temp.1699.799.3 : 0.7
Catalytic Hydrogenation (cis-RuCl₂[dppb][Me-bima])n-ButanolNot Specified1799>99 : 1
Sodium in 1-Pentanol1-PentanolReflux (136°C)296Predominantly exo

As the data indicates, both sodium borohydride and catalytic hydrogenation with ruthenium complexes are highly effective in producing the endo isomer with excellent yields. Catalytic hydrogenation, in particular, offers exceptional stereoselectivity. Conversely, the use of a dissolving metal reduction with sodium in 1-pentanol provides a reliable method for obtaining the exo isomer in high yield.

Reaction Pathways and Stereoselectivity

The stereochemical outcome of the reduction is determined by the direction of hydride attack on the carbonyl group. The bicyclic ring system's conformation influences the accessibility of the two faces of the ketone.

G cluster_substrate Substrate cluster_reducing_agents Reducing Agents cluster_products Products Ketone This compound NaBH4 Sodium Borohydride Ketone->NaBH4 CatH2 Catalytic Hydrogenation (Ru Complex) Ketone->CatH2 NaPentanol Sodium in 1-Pentanol Ketone->NaPentanol Endo endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol NaBH4->Endo endo selective CatH2->Endo highly endo selective Exo exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol NaPentanol->Exo exo selective

Reduction pathways of this compound.

Experimental Protocols

Reduction with Sodium Borohydride (endo-selective)

To a solution of this compound (25.00 g, 0.11 mol) in methanol (130 mL) cooled to 0°C under a nitrogen atmosphere, sodium borohydride (6.22 g, 0.16 mol) was added portionwise over 30 minutes.[1][2][3] The reaction mixture was then allowed to warm to ambient temperature and stirring was continued for 12 hours.[1][2][3] The reaction was quenched with acetone (10 mL) and the volatile components were removed in vacuo. The resulting solid was dissolved in water (110 mL) and extracted with dichloromethane (3 x 40 mL). The combined organic phases were dried over MgSO₄ and concentrated under reduced pressure to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1][2][3]

Catalytic Hydrogenation with Ruthenium Complex (endo-selective)

A solution of this compound (229 mg) was prepared in a selected solvent (e.g., isopropanol) containing a catalytic amount of a ruthenium complex (e.g., RuCl₂[(S)-binap][(R)-iphan] with a substrate to catalyst ratio of 1000) and 20 mM of potassium t-butoxide.[1] The solution was maintained at 25°C, and hydrogen gas was introduced at a pressure of 10 to 50 atm.[1] The reduction reaction was allowed to proceed for a specified time (e.g., 16 hours) to yield endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1]

Reduction with Sodium in 1-Pentanol (exo-selective)

Sodium metal (1.6 g, 69.8 mmol) was added portionwise to a solution of this compound (1.0 g, 4.36 mmol) in 1-pentanol (50 mL) heated at reflux.[2][3] The reaction mixture was maintained at 136°C for 2 hours and then cooled to ambient temperature.[2][3] 5N aqueous HCl (50 mL) was added, and the aqueous layer was separated. The organic phase was extracted with additional 5N aqueous HCl (5 x 50 mL). The combined aqueous extracts were washed with diethyl ether (3 x 70 mL) and then basified by the addition of 10N aqueous KOH (to pH 8) followed by saturated aqueous K₂CO₃. The aqueous mixture was extracted with dichloromethane (5 x 40 mL), and the combined organic phases were washed with brine (60 mL), dried over Na₂SO₄, and concentrated in vacuo to afford exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[2]

Conclusion

The stereoselective reduction of this compound can be effectively controlled through the appropriate selection of a reducing agent. For the synthesis of the endo-alcohol, both sodium borohydride and catalytic hydrogenation with specific ruthenium catalysts provide high yields and excellent stereoselectivity, with catalytic hydrogenation offering near-perfect endo-selectivity. For the preferential formation of the exo-alcohol, a dissolving metal reduction using sodium in 1-pentanol is a highly effective method. The choice of a specific protocol will depend on the desired stereochemical outcome, available reagents and equipment, and the scale of the reaction.

References

A Comparative Analysis of 9-Azabicyclo[3.3.1]nonane-Based Ligands and Other Bicyclic Systems in Receptor Binding and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 9-azabicyclo[3.3.1]nonane (granatane) based ligands reveals a versatile scaffold with significant potential in drug discovery. This guide provides a comparative overview of the efficacy of these ligands against other prominent bicyclic systems, such as the closely related 8-azabicyclo[3.2.1]octane (tropane) and the more rigid bicyclo[2.2.2]octane, with a focus on their interactions with key biological targets.

The 9-azabicyclo[3.3.1]nonane scaffold, a structural isomer of the well-known tropane ring system, offers a unique three-dimensional conformation that has been exploited in the design of ligands for a variety of receptors, including sigma (σ), nicotinic acetylcholine (nAChR), and dopamine receptors. Its distinct stereochemical and conformational properties often translate into differences in binding affinity, selectivity, and pharmacological activity when compared to other bicyclic frameworks.

Comparative Efficacy at Sigma Receptors

Sigma receptors, particularly the σ2 subtype, are overexpressed in various tumor cell lines, making them attractive targets for cancer therapeutics and imaging agents. The 9-azabicyclo[3.3.1]nonane scaffold has proven to be a valuable template for the development of potent and selective σ2 receptor ligands.

A comparative study of N-substituted phenylcarbamate derivatives of 9-azabicyclo[3.3.1]nonan-3α-ol and 8-azabicyclo[3.2.1]octan-3α-ol (tropanol) revealed the superiority of the granatane framework for achieving high σ2 receptor affinity and selectivity. Specifically, the compound N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl)N'-(2-methoxy-5-methylphenyl)carbamate demonstrated a high affinity for σ2 receptors (Ki = 0.82 nM) and a remarkable selectivity over σ1 receptors (σ1/σ2 ratio = 2,087).[1] In contrast, the corresponding tropane-based analogue showed lower affinity and selectivity.[2]

Further modifications to the N-substituent of the 9-azabicyclo[3.3.1]nonane ring have yielded ligands with even greater potency and selectivity, highlighting the tunability of this scaffold.[1][3]

Bicyclic SystemCompoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)
9-Azabicyclo[3.3.1]nonane WC-5917110.822087
9-Azabicyclo[3.3.1]nonane WC-2614362.58557
8-Azabicyclo[3.2.1]octane Tropane analogue---

Table 1: Comparative binding affinities of 9-azabicyclo[3.3.1]nonane and 8-azabicyclo[3.2.1]octane based ligands at sigma receptors. Data for the tropane analogue was not explicitly provided in the compared study but was noted to be less potent and selective.[1][2]

Performance at Nicotinic Acetylcholine Receptors

The bicyclic nature of these ligands also plays a crucial role in their interaction with nicotinic acetylcholine receptors. A study exploring novel ligands for the α3β4 nAChR subtype found that bicyclic core rings were essential for measurable binding affinity, whereas monocyclic piperidine-containing compounds were inactive.[4]

Within the bicyclic series, both the 8-azabicyclo[3.2.1]octane and the 9-azabicyclo[3.3.1]nonane scaffolds demonstrated potential as lead compounds. Notably, a dihydroindolin-2-one substituted 9-azabicyclo[3.3.1]nonane derivative (compound 5 in the study) showed promising affinity and selectivity for the α3β4 nAChR.[4]

Bicyclic SystemCompound ID (in study)α3β4 nAChR Ki (nM)α4β2 nAChR Ki (nM)
8-Azabicyclo[3.2.1]octane 4130>10,000
9-Azabicyclo[3.3.1]nonane 578>10,000
2-Azabicyclo[3.2.1]octane 102002

Table 2: Binding affinities of various azabicyclic ligands at α3β4 and α4β2 nicotinic acetylcholine receptors.[4]

Insights from Dopamine Receptor Ligand Development

While the tropane scaffold is famously associated with cocaine and other potent dopamine transporter (DAT) ligands, the 9-azabicyclo[3.3.1]nonane system has also been investigated for this target. However, a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were found to be approximately 100-fold less potent than cocaine and other tropane analogs at the DAT. This suggests that the subtle change in the bicyclic framework significantly impacts binding at the cocaine recognition site on the dopamine transporter.

Experimental Protocols

The determination of ligand efficacy relies on robust and standardized experimental procedures. Below are detailed methodologies for key binding assays.

Radioligand Binding Assay for Sigma Receptors

Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

Materials:

  • Membrane Preparations: Guinea pig brain membranes for σ1 receptors and rat liver membranes for σ2 receptors.

  • Radioligand for σ1: --INVALID-LINK---pentazocine.

  • Radioligand for σ2: [³H]-DTG in the presence of (+)-pentazocine to block σ1 sites.

  • Non-specific binding determination: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Incubate membrane homogenates with the respective radioligand and varying concentrations of the test compound in a 96-well plate.

  • For σ2 assays, include a saturating concentration of (+)-pentazocine to mask σ1 receptors.

  • Incubate for 120 minutes at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate IC50 values from competition binding curves and convert to Ki values using the Cheng-Prusoff equation.

Diagram of a Typical Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Receptor Source (e.g., Brain Membranes) Incubate Incubate Components (e.g., 120 min at 37°C) Membrane->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-Pentazocine) Radioligand->Incubate Test_Compound Test Ligand (Varying Concentrations) Test_Compound->Incubate Filter Rapid Filtration (Separates Bound from Free) Incubate->Filter Reaction Mixture Count Scintillation Counting (Measures Radioactivity) Filter->Count Bound Ligand Analyze Data Analysis (IC50 -> Ki Calculation) Count->Analyze Radioactivity Data

A schematic overview of the key steps in a radioligand binding assay.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

Objective: To determine the binding affinity (Ki) of test compounds for α3β4 and α4β2 nAChRs.

Materials:

  • Membrane Preparations: Membranes from HEK cells stably transfected with the desired rat nAChR subunits.

  • Radioligand: [³H]epibatidine.

  • Non-specific binding determination: (-)-Nicotine (100 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Pre-incubate the cell membranes with varying concentrations of the test compound for 30 minutes at room temperature.

  • Add [³H]epibatidine and incubate for an additional 2-3 hours at room temperature.

  • Terminate the assay by rapid filtration through polyethyleneimine-pre-soaked glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the bound radioactivity by liquid scintillation counting.

  • Determine IC50 values and calculate Ki using the Cheng-Prusoff equation.

Signaling Pathway Visualization: A Generalized G-Protein Coupled Receptor (GPCR) Cascade

GPCR_Signaling Ligand Bicyclic Ligand (e.g., 9-Azabicyclo[3.3.1]nonane derivative) Receptor GPCR (e.g., Dopamine or Opioid Receptor) Ligand->Receptor Binding & Activation G_Protein G-Protein (αβγ subunits) Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation/Inhibition Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Cascade

Illustrative diagram of a common signaling pathway activated by GPCR ligands.

Conclusion

The 9-azabicyclo[3.3.1]nonane scaffold represents a highly promising and adaptable framework in medicinal chemistry. For sigma receptors, it has demonstrated clear advantages over the isomeric tropane system in achieving high affinity and selectivity, particularly for the σ2 subtype. While its performance at nicotinic acetylcholine receptors is comparable to other bicyclic systems, its significantly lower affinity for the dopamine transporter compared to tropane analogues suggests that subtle conformational differences between these bicyclic systems can lead to profound effects on ligand recognition at different receptors. The continued exploration and functionalization of the 9-azabicyclo[3.3.1]nonane system holds considerable promise for the development of novel therapeutics targeting a range of challenging diseases.

References

Spectroscopic Scrutiny: A Comparative Analysis of Endo and Exo Isomers of 9-Azabicyclo[3.3.1]nonan-3-ol

Comparative Guide to 9-Azabicyclo[3.3.1]nonane Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane scaffold, a rigid bicyclic structure, is a key pharmacophore in the design of ligands for a variety of biological targets due to its unique conformational constraints. This guide provides a comparative overview of the in vitro and in vivo activities of several derivatives, highlighting their therapeutic potential in areas such as neurodegenerative diseases, cancer, and pain management. The data presented is compiled from multiple studies to facilitate objective comparison and support further drug development efforts.

Table 1: In Vitro Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives for Monoamine Transporters
Compound IDTargetKi (nM)RadioligandTissue Source
Derivative A Dopamine Transporter (DAT)2000 - 14000[³H]WIN 35,428Rat caudate-putamen
(-)-S,S-10c Dopamine Transporter (DAT)22.5[³H]WIN 35,428Not Specified
Serotonin Transporter (SERT)>8640[³H]CitalopramNot Specified
Norepinephrine Transporter (NET)>10000[³H]NisoxetineNot Specified

Data for Derivative A from a study on 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives[1]. Data for (-)-S,S-10c, a 1,4-diazabicyclo[3.3.1]nonane derivative, is included for structural comparison[2].

Table 2: In Vitro Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives for Nicotinic Acetylcholine Receptors (nAChRs)
Compound IDnAChR SubtypeKi (nM)RadioligandCell Line
SR17026 α4β210[³H]EpibatidineHEK cells
α3β4240[³H]EpibatidineHEK cells
SR16584 α3β4500[³H]EpibatidineHEK cells

Data from a review of nicotinic acetylcholine receptor ligands[3][4].

Table 3: In Vitro Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives for Sigma Receptors
Compound IDReceptor SubtypeKi (nM)Selectivity (σ₁/σ₂)RadioligandCell Line/Tissue
WC-26 σ₂2.58557Not SpecifiedMurine EMT-6 breast tumor
WC-59 σ₂0.822087Not SpecifiedMurine EMT-6 breast tumor
SW-43 σ₂Not SpecifiedLower than SV-119Not SpecifiedNot Specified

Data from studies on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs[5] and other derivatives[6][7].

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure based on common practices for assessing the binding affinity of compounds to dopamine, serotonin, and norepinephrine transporters.

1. Membrane Preparation:

  • Tissues (e.g., rat caudate-putamen for DAT) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[8]

  • The homogenate is centrifuged at low speed to remove large debris.[8]

  • The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the membranes.[8]

  • The membrane pellet is washed and resuspended in a buffer, often containing sucrose for cryoprotection, and stored at -80°C.[8]

  • Protein concentration is determined using a standard assay like the Pierce® BCA assay.[8]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[8]

  • Each well contains the prepared membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and the test compound at various concentrations.[2][8]

  • The plate is incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[8]

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[8]

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[8]

  • Scintillation cocktail is added to the dried filters, and the radioactivity is counted using a scintillation counter.[8]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

  • Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[8]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a generalized experimental workflow for in vitro binding assays and a conceptual signaling pathway for G-protein coupled receptors, which are common targets for 9-azabicyclo[3.3.1]nonane derivatives.

experimental_workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue Homogenization centrifuge1 Low-Speed Centrifugation tissue->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspension & Storage centrifuge2->resuspend incubation Incubation with Radioligand & Test Compound resuspend->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis IC50/Ki Determination counting->data_analysis signaling_pathway ligand 9-Azabicyclo[3.3.1]nonane Derivative (Ligand) receptor GPCR (e.g., Muscarinic Receptor) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

References

A Comparative Guide to Validated Analytical Methods for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of proposed analytical methods for the quantitative determination of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate in pharmaceutical synthesis. The methods presented are based on established analytical techniques and data from structurally related compounds, offering a robust starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a bicyclic amine and a crucial building block in the synthesis of various biologically active molecules. Accurate and reliable quantification of this compound is essential for ensuring the quality and consistency of starting materials and intermediates in drug development. This guide compares two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed experimental protocols and expected performance data to aid researchers in selecting the most suitable method for their needs.

Method Comparison

A direct comparison of validated analytical methods for this compound is challenging due to the limited availability of publicly accessible, officially validated methods for this specific compound. However, by leveraging data from the structurally analogous compound, granisetron (which features a 9-methyl-9-azabicyclo[3.3.1]nonan-3-yl core), and general methods for related bicyclic amines and ketones, we can propose and compare suitable HPLC and GC-MS methods.

Table 1: Comparison of Proposed Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.
Stationary Phase C18 reverse-phase silica gel (e.g., 250 mm x 4.6 mm, 5 µm)5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Isocratic mixture of acetonitrile and a phosphate bufferHelium
Detection UV-Visible (UV-Vis) DetectorMass Spectrometer (MS)
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum (fragmentation pattern).
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL range)
Advantages Robust, widely available, suitable for non-volatile and thermally labile compounds.High specificity and sensitivity, provides structural information.
Disadvantages Lower specificity than MS, may require derivatization for compounds without a chromophore.Requires volatile and thermally stable analytes, potential for thermal degradation.

Experimental Protocols

The following protocols are based on established methodologies for similar compounds and are intended to serve as a comprehensive starting point for the validation of analytical methods for this compound, in accordance with ICH Q2(R1) guidelines.

Proposed HPLC Method

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a UV-Visible detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed isocratic mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

3. Validation Protocol:

  • Specificity: Analyze blank samples (diluent), a standard solution of this compound, and a sample spiked with potential impurities. The peak for the analyte should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five standard solutions of this compound in the mobile phase over a concentration range of 1-50 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of the baseline. Typically, LOD is determined at a S/N of 3:1 and LOQ at a S/N of 10:1.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) to assess the method's reliability.

Proposed GC-MS Method

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (monitor characteristic ions of this compound).

3. Validation Protocol:

  • Specificity: Analyze a blank solvent and a standard solution. The mass spectrum of the analyte peak should be unique and free from co-eluting interferences.

  • Linearity: Prepare a series of at least five standard solutions in a suitable solvent (e.g., methanol or dichloromethane) over a concentration range of 0.1-10 µg/mL. Plot the peak area of a characteristic ion against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a relevant matrix at three different concentration levels. The mean recovery should be within 95-105%.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution. The %RSD should be ≤ 5%.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst. The %RSD between the results should be ≤ 5%.

  • LOD and LOQ: Determine based on the S/N ratio of the characteristic ion's peak in SIM mode (LOD ~3:1, LOQ ~10:1).

  • Robustness: Intentionally vary parameters such as inlet temperature (±10 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship for leveraging data from a structurally similar compound.

G cluster_0 Analytical Method Validation Workflow cluster_1 Validation Parameters A Method Development B Method Qualification A->B C Method Validation B->C D Routine Use C->D E Method Transfer (if applicable) D->E C_1 Specificity C_2 Linearity C_3 Accuracy C_4 Precision C_5 LOD & LOQ C_6 Robustness

Caption: General workflow for the validation of an analytical method.

G cluster_0 Rationale for Method Adaptation Analyte This compound (Target Analyte) Core 9-Azabicyclo[3.3.1]nonan-3-one Core Structure Analyte->Core Analogue Granisetron (Structurally Similar Compound) Analogue->Core Method Validated HPLC Method for Granisetron Method->Analogue is validated for ProposedMethod Proposed HPLC Method for Target Analyte Method->ProposedMethod informs development of

Caption: Leveraging data from a structurally similar compound.

Benchmarking the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methodologies for producing 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key building block in the development of therapeutic agents. We present a detailed comparison of the classic one-pot Robinson-Schöpf condensation against a multi-step approach centered around a Dieckmann condensation. This analysis, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate synthetic route based on factors such as yield, efficiency, and scalability.

At a Glance: Performance Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRobinson-Schöpf CondensationMulti-Step Synthesis (via Dieckmann Condensation)
Overall Yield 45-57%[1]Estimated 35-45% (based on typical yields of individual steps)
Number of Steps 1 (One-pot)4
Reaction Time ~48 hours[2]> 4 days (cumulative)
Key Reagents Benzylamine, Glutaraldehyde, Acetonedicarboxylic AcidDiethyl 2,6-piperidinediacetate, Benzyl Bromide, Sodium Hydride, HCl
Scalability HighModerate
Purification Column Chromatography[3][4]Multiple extractions and distillations/chromatography

Synthetic Pathways Overview

The synthesis of this compound can be approached through fundamentally different strategies. The Robinson-Schöpf reaction represents a biomimetic, convergent synthesis, assembling the bicyclic core in a single step. In contrast, the multi-step pathway is a linear synthesis that builds the target molecule sequentially, offering more control at each stage.

cluster_0 Robinson-Schöpf Condensation cluster_1 Multi-Step Synthesis (Dieckmann Condensation) A Benzylamine + Glutaraldehyde + Acetonedicarboxylic Acid B One-Pot Reaction (Double Mannich/Decarboxylation) A->B pH control C This compound B->C D Diethyl 2,6-piperidinediacetate E N-Benzylation D->E Benzyl Bromide F Diethyl 1-benzyl-2,6-piperidinediacetate E->F G Dieckmann Condensation F->G NaH H β-keto ester intermediate G->H I Hydrolysis & Decarboxylation H->I Acid/Heat J This compound I->J

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols

Method 1: Robinson-Schöpf Condensation

This one-pot synthesis mimics the biosynthetic pathway of related alkaloids and involves a double Mannich reaction followed by decarboxylation.

Materials:

  • Benzylamine

  • Glutaraldehyde (25% aqueous solution)

  • 3-Oxopentanedioic acid (Acetonedicarboxylic acid)

  • Sodium acetate

  • Hydrochloric acid (5N)

  • Sodium hydroxide (4N)

  • Dichloromethane

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • A solution of benzylamine hydrochloride is prepared by reacting benzylamine with hydrochloric acid in water and cooled to 0°C.

  • To this solution, glutaraldehyde and 3-oxopentanedioic acid are added, followed by an aqueous solution of sodium acetate, which results in the formation of a thick precipitate.[3]

  • The reaction mixture is heated to 50°C and stirred for 4 hours.[3]

  • After cooling to room temperature, the mixture is allowed to stand for 24 hours.[3]

  • The reaction mixture is then acidified to pH 2 with 5N aqueous hydrochloric acid and washed with diethyl ether.[3]

  • The aqueous layer is basified to pH 12 with 4N aqueous sodium hydroxide and extracted multiple times with dichloromethane.[3]

  • The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]

  • Purification is achieved by column chromatography on silica gel to afford this compound as a solid.[3][4] A reported yield for this procedure is 54%.[3][4] An alternative workup and purification can yield up to 57%.[2]

G start Start Materials: Benzylamine, Glutaraldehyde, Acetonedicarboxylic Acid step1 One-Pot Reaction: - Double Mannich Reaction - Decarboxylation (pH controlled, ~50°C) start->step1 step2 Acidification & Washing (pH 2, Diethyl Ether) step1->step2 step3 Basification & Extraction (pH 12, Dichloromethane) step2->step3 step4 Drying & Concentration step3->step4 step5 Purification (Silica Gel Chromatography) step4->step5 end_node Final Product: This compound step5->end_node

Caption: Experimental workflow for the Robinson-Schöpf synthesis.
Method 2: Multi-Step Synthesis via Dieckmann Condensation

This linear approach involves the sequential construction of the bicyclic system, providing greater control over each transformation.

Step 1: Synthesis of Diethyl 2,6-piperidinediacetate

  • This starting material can be synthesized from 2,6-lutidine through a multi-step process involving oxidation to the diacid, followed by esterification.

Step 2: N-Benzylation of Diethyl 2,6-piperidinediacetate Materials:

  • Diethyl 2,6-piperidinediacetate

  • Benzyl bromide

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • Diethyl 2,6-piperidinediacetate is dissolved in acetonitrile.

  • Potassium carbonate is added as a base, followed by the addition of benzyl bromide.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield diethyl 1-benzyl-2,6-piperidinediacetate.

Step 3: Dieckmann Condensation Materials:

  • Diethyl 1-benzyl-2,6-piperidinediacetate

  • Sodium hydride (or other strong base)

  • Anhydrous toluene

Procedure:

  • A suspension of sodium hydride in anhydrous toluene is prepared under an inert atmosphere.

  • A solution of diethyl 1-benzyl-2,6-piperidinediacetate in anhydrous toluene is added dropwise to the sodium hydride suspension at reflux.

  • The reaction mixture is heated at reflux for several hours until the cyclization is complete.

  • After cooling, the reaction is quenched, and the crude β-keto ester is extracted.

Step 4: Hydrolysis and Decarboxylation Materials:

  • Crude β-keto ester from Step 3

  • Aqueous hydrochloric acid

Procedure:

  • The crude β-keto ester is heated at reflux in aqueous hydrochloric acid.

  • The reaction is monitored for the cessation of carbon dioxide evolution.

  • The solution is cooled, basified, and the product is extracted with an organic solvent.

  • The organic extracts are dried and concentrated, and the final product is purified by column chromatography or distillation to yield this compound.

Concluding Remarks

The choice between the Robinson-Schöpf condensation and a multi-step Dieckmann condensation route for the synthesis of this compound depends on the specific requirements of the research. The Robinson-Schöpf method offers a rapid, one-pot synthesis with good yields, making it suitable for large-scale production and when time is a critical factor. However, the reaction can be sensitive to pH, and the workup can be extensive.

The multi-step synthesis, while longer and with a potentially lower overall yield, provides a more controlled, stepwise approach. This can be advantageous for the synthesis of analogues where specific functionalities need to be introduced sequentially. The purification of intermediates at each stage can also lead to a higher purity final product. Ultimately, the selection of the synthetic route will be guided by a balance of factors including desired scale, purity requirements, available starting materials, and time constraints.

References

Conformational Landscape of the 9-Azabicyclo[3.3.1]nonane Ring System: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The 9-azabicyclo[3.3.1]nonane skeleton is a key structural motif in a multitude of biologically active compounds and natural products. The conformational preference of this bicyclic system dictates the spatial orientation of substituents, which in turn governs its interaction with biological targets. Understanding the conformational equilibrium of this ring system is therefore of paramount importance in the fields of medicinal chemistry and drug development. This guide provides an objective comparison of the conformational preferences of the 9-azabicyclo[3.3.1]nonane ring system, supported by computational and experimental data.

The primary conformations of the 9-azabicyclo[3.3.1]nonane ring are the twin-chair (Chair-Chair, CC) and the chair-boat (CB) forms. The relative stability of these conformers is influenced by a delicate balance of steric and electronic effects.

Comparative Analysis of Conformational Energies

Computational studies, employing a range of methods from molecular mechanics to density functional theory (DFT), have been instrumental in quantifying the relative energies of the major conformers of the 9-azabicyclo[3.3.1]nonane system. The following table summarizes the calculated energy differences between the Chair-Chair (CC) and Chair-Boat (CB) conformations from various studies. A positive ΔE indicates that the CB conformation is higher in energy.

Compound/DerivativeComputational MethodBasis SetΔE (CB - CC) (kcal/mol)Reference
Bicyclo[3.3.1]nonan-9-oneAb initio/DFTNot Specified~1[1]
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonaneAb initio/DFTNot SpecifiedCB preferred[2]
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-oneAb initio/DFTNot SpecifiedCB preferred[2]

Experimental Validation: Spectroscopic and Crystallographic Data

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide crucial data to validate and complement computational findings. NMR coupling constants are particularly sensitive to the dihedral angles within the ring system, while X-ray crystallography offers a precise snapshot of the solid-state conformation.

ConformationKey ParameterValueMethodReference
Chair-Chair3Jaa coupling constant13.8 Hz1H NMR[3]
Chair-ChairC1-C2-C3-C4 Dihedral Angle-55° to -60° (typical)X-ray[4]
Chair-BoatC1-C2-C3-C4 Dihedral AngleVariesX-ray[5]

Conformational Equilibrium of 9-Azabicyclo[3.3.1]nonane

The conformational flexibility of the 9-azabicyclo[3.3.1]nonane ring system can be depicted as an equilibrium between the major chair-chair and chair-boat conformers. The position of this equilibrium is influenced by substitution patterns and the surrounding environment.

G cluster_0 Conformational Equilibrium CC Chair-Chair (CC) (More Stable) CB Chair-Boat (CB) (Less Stable) CC->CB ΔE

Caption: Conformational equilibrium of the 9-azabicyclo[3.3.1]nonane ring system.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in conformational studies is essential for interpreting the data accurately.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.

Protocol for Conformational Analysis by 1H NMR:

  • Sample Preparation: Dissolve the 9-azabicyclo[3.3.1]nonane derivative in a suitable deuterated solvent (e.g., CDCl3, D2O) to a concentration of 5-10 mg/mL.

  • Data Acquisition: Record one-dimensional (1D) 1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Assign all proton resonances using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • Measure the coupling constants (J-values) between adjacent protons. The magnitude of the vicinal coupling constants (3JHH) is related to the dihedral angle between the coupled protons via the Karplus equation.

    • For the chair-chair conformation, characteristic large axial-axial couplings (3Jaa ≈ 10-14 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (3Jae, 3Jee ≈ 2-5 Hz) are expected.[6]

    • The observation of averaged coupling constants may indicate rapid conformational exchange between the chair-chair and chair-boat forms.

X-ray Crystallography

X-ray crystallography provides precise atomic coordinates of a molecule in the solid state, offering definitive evidence of a particular conformation.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the 9-azabicyclo[3.3.1]nonane derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.[7]

    • The refined structure will reveal the preferred conformation of the molecule in the solid state.

Computational Modeling

Computational methods are invaluable for predicting and rationalizing the conformational preferences of molecules.

Protocol for DFT Calculations:

  • Structure Building: Construct the initial 3D structures of the Chair-Chair and Chair-Boat conformers of the 9-azabicyclo[3.3.1]nonane derivative using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable density functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[8] This process finds the lowest energy structure for each conformer.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Energy Comparison: Compare the calculated electronic energies (or Gibbs free energies) of the optimized conformers to determine their relative stabilities.

Protocol for Molecular Mechanics (MM) Calculations:

  • Structure Building: As with DFT, build the initial structures of the conformers.

  • Force Field Selection: Choose a suitable force field that is parameterized for nitrogen-containing heterocyclic compounds (e.g., MMFF94, OPLS, AMBER).[9][10]

  • Energy Minimization: Perform energy minimization for each conformer to find the local energy minimum on the potential energy surface defined by the force field.

  • Conformational Search (Optional but Recommended): For more flexible derivatives, a systematic or stochastic conformational search can be performed to identify all low-energy conformers.

  • Energy Comparison: Compare the steric energies of the minimized conformers to assess their relative stabilities.

Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a 9-azabicyclo[3.3.1]nonane derivative, integrating both computational and experimental approaches.

G cluster_workflow Conformational Analysis Workflow start Start: Synthesize or Obtain Compound comp_model Computational Modeling (DFT, MM) start->comp_model exp_analysis Experimental Analysis (NMR, X-ray) start->exp_analysis pred_conf Predict Conformational Preferences and Energies comp_model->pred_conf det_conf Determine Solution and Solid-State Conformations exp_analysis->det_conf comparison Compare Computational and Experimental Data pred_conf->comparison det_conf->comparison conclusion Elucidate Dominant Conformers and Equilibrium comparison->conclusion

Caption: Integrated workflow for conformational analysis.

References

Comparative Docking Studies of 9-Azabicyclo[3.3.1]nonane Ligands: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the binding affinities and interaction patterns of 9-azabicyclo[3.3.1]nonane derivatives with various key neurological targets. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the docking studies performed on this versatile scaffold, highlighting its potential in the development of novel therapeutics for a range of disorders. The data presented is compiled from multiple peer-reviewed studies and is intended to facilitate further research and development in this promising area of medicinal chemistry.

Data Presentation: Quantitative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki or IC50 values) of various 9-azabicyclo[3.3.1]nonane ligands for their respective biological targets. This data provides a quantitative comparison of the potency of these compounds.

Table 1: Dopamine Transporter (DAT) Affinity

Ligand/DerivativeKi (μM)Reference
9-Methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives2 - 14[1]

Table 2: Sigma-2 (σ2) Receptor Affinity

Ligand/DerivativeKi (nM)σ1/σ2 Selectivity RatioReference
WC-262.58557[2]
WC-590.822,087[2]

Table 3: Acetylcholinesterase (AChE) Inhibition

Ligand/DerivativeIC50 (μM)Reference
Compound 4ad (a polysubstituted pyrrole with 9-azabicyclo[3.3.1]nonane moiety)2.95 ± 1.31[3]

Table 4: µ-Opioid Receptor Affinity

Ligand/DerivativeKi (nM)Reference
(E) 9-[3'-(3-chlorophenyl)-but-2'-en-1'-yl]-7-propionyl-3-thia-7,9-diazabicyclo[3.3.1]nonane (Compound 2i)85[4]

Table 5: 5-HT3A Receptor Affinity

Ligand/DerivativeKi (nM)Reference
Granisetron DerivativesVaries[5]

Table 6: Nicotinic Acetylcholine Receptor (nAChR) Affinity

Ligand/DerivativeTargetIC50 (nM)Reference
3-heteroaryl-3,9-diazabicyclo[3.3.1]nonane (Compound 61)α76.3[6]

Experimental Protocols: Molecular Docking

The following provides a generalized methodology for the molecular docking studies cited in this guide, based on common practices in the field. Specific parameters may vary between individual studies.

1. Protein Preparation:

  • Receptor Selection: The three-dimensional structure of the target protein is obtained from a protein databank such as the Protein Data Bank (PDB).

  • Structure Refinement: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and non-polar hydrogens are merged.

  • Charge Assignment: Partial charges are assigned to the protein atoms using force fields like Gasteiger or AMBER.

2. Ligand Preparation:

  • Ligand Sketching and Optimization: The 3D structures of the 9-azabicyclo[3.3.1]nonane ligands are built using molecular modeling software.

  • Energy Minimization: The ligand structures are optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).

  • Charge and Torsion Angle Assignment: Partial charges are assigned, and rotatable bonds are defined for the ligands.

3. Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Algorithm: A docking program such as AutoDock Vina or GOLD is used to perform the docking calculations. These programs employ algorithms like the Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring and Analysis: The resulting docked poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow for comparative docking studies.

G Experimental Workflow: Comparative Docking Study cluster_prep Preparation cluster_proc Processing cluster_dock Docking & Analysis cluster_output Output PDB Protein Structure (PDB) PrepProtein Protein Preparation (Add H, Assign Charges) PDB->PrepProtein Ligands Ligand Structures (SDF/Mol2) PrepLigands Ligand Preparation (Energy Minimization) Ligands->PrepLigands Docking Molecular Docking (e.g., AutoDock Vina) PrepProtein->Docking PrepLigands->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: A generalized workflow for in silico comparative docking studies.

G Opioid Receptor Signaling Pathway Ligand 9-Azabicyclo[3.3.1]nonane Opioid Ligand Receptor Opioid Receptor (e.g., µ-opioid) Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia

Caption: Simplified signaling cascade following opioid receptor activation.

G Dopamine Transporter (DAT) Inhibition Ligand 9-Azabicyclo[3.3.1]nonane Ligand DAT Dopamine Transporter (DAT) Ligand->DAT Inhibition Reuptake Dopamine Reuptake Dopamine_synapse Dopamine in Synaptic Cleft Dopamine_synapse->Reuptake Blocked by Ligand Postsynaptic_receptor Postsynaptic Dopamine Receptor Dopamine_synapse->Postsynaptic_receptor Increased Binding Signaling Increased Dopaminergic Signaling Postsynaptic_receptor->Signaling

Caption: Mechanism of action for 9-azabicyclo[3.3.1]nonane-based DAT inhibitors.

G Nicotinic Acetylcholine Receptor (nAChR) Modulation Ligand 9-Azabicyclo[3.3.1]nonane Ligand nAChR Nicotinic Acetylcholine Receptor (e.g., α7) Ligand->nAChR Binding Ion_channel Ion Channel Opening nAChR->Ion_channel Activation Cation_influx Na+ / Ca2+ Influx Ion_channel->Cation_influx Depolarization Neuronal Depolarization Cation_influx->Depolarization Cellular_response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_response

References

A Comparative Guide to the Pharmacokinetic Profiles of 9-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of several key 9-azabicyclo[3.3.1]nonane derivatives, supported by preclinical experimental data. The 9-azabicyclo[3.3.1]nonane scaffold is a core structural feature in a variety of pharmacologically active compounds. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is crucial for the development of safe and effective therapeutics.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for selected 9-azabicyclo[3.3.1]nonane derivatives in preclinical animal models. These parameters provide a quantitative comparison of how these compounds behave in vivo.

DerivativeSpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t½ (h)CL (L/h/kg)Vd (L/kg)Bioavailability (%)
Granisetron RatIV3--0.853.7~3-
PO------Reduced by first-pass metabolism[1]
DogIV---~0.72.6~3-
PO------Reduced by first-pass metabolism[1]
Cocaine RatIV0.5~250~0.05-0.08~0.22-2.8-3.3-
IV1.0--~0.22---
IV3.0--~0.22---
DogIV3------
Atropine DogIM-33-0.8744 (ml/min/kg)3.2-
ET0.0223.9 ± 5-0.47---
EB0.0240.0 ± 7.8-0.66---
Scopolamine RatIP1------

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; IV: Intravenous; PO: Oral; IM: Intramuscular; IP: Intraperitoneal; ET: Endotracheal; EB: Endobronchial. Data for Scopolamine in this table is limited due to the nature of the available preclinical studies, which often focus on its use as a tool to induce memory impairment rather than detailed pharmacokinetic profiling[2][3][4].

Experimental Protocols

The data presented in this guide are derived from standard preclinical pharmacokinetic studies. The following are generalized methodologies for the key experiments cited.

In Vivo Pharmacokinetic Studies
  • Animal Models: Studies are typically conducted in rodent (e.g., Sprague-Dawley or Wistar rats) and non-rodent (e.g., Beagle dogs) species to assess inter-species differences in pharmacokinetics.[5]

  • Drug Administration: Compounds are administered via various routes, including intravenous (IV) bolus or infusion to determine intrinsic pharmacokinetic parameters, and oral (PO) gavage to assess oral bioavailability.[6] Other routes such as intramuscular (IM), intraperitoneal (IP), endotracheal (ET), and endobronchial (EB) are used depending on the intended clinical application.[2][7][8]

  • Blood Sampling: Serial blood samples are collected from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[9]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution.[9]

Metabolism and Excretion Studies
  • Sample Collection: Urine and feces are collected over a defined period following administration of a radiolabeled version of the compound to determine the routes and extent of excretion.[1]

  • Metabolite Profiling: In vitro studies using liver microsomes or hepatocytes from different species (including human) are conducted to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved.[10] In vivo metabolite profiles are determined by analyzing plasma, urine, and feces.[1]

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of this pharmacokinetic data, the following diagrams, created using the DOT language, visualize a typical experimental workflow and the primary signaling pathways associated with the selected 9-azabicyclo[3.3.1]nonane derivatives.

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_results Results Animal_Model Animal Model Selection (e.g., Rat, Dog) Dose_Admin Dose Administration (IV, PO) Animal_Model->Dose_Admin Select Route Blood_Sampling Serial Blood Sampling Dose_Admin->Blood_Sampling Collect Samples Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing LC_MS LC-MS/MS Analysis Sample_Processing->LC_MS Quantify Drug Levels Data_Analysis Pharmacokinetic Modeling LC_MS->Data_Analysis ADME_Profile ADME Profile (Cmax, Tmax, t½, etc.) Data_Analysis->ADME_Profile Generate Parameters

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

G cluster_granisetron Granisetron (5-HT3 Receptor Antagonist) cluster_cocaine Cocaine (Dopamine Transporter Inhibitor) cluster_scopolamine_atropine Scopolamine & Atropine (Muscarinic Acetylcholine Receptor Antagonists) Serotonin Serotonin (5-HT) Receptor_5HT3 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor_5HT3 Binds Ion_Channel Cation Channel Opening (Na+, K+, Ca2+) Receptor_5HT3->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds for reuptake Reuptake Dopamine Reuptake DAT->Reuptake Inhibits Synaptic_DA Increased Synaptic Dopamine Reuptake->Synaptic_DA Leads to Cocaine_Node Cocaine Cocaine_Node->DAT Blocks Acetylcholine Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (G-protein coupled) Acetylcholine->mAChR Binds G_Protein G-protein Activation (Gq/11 or Gi) mAChR->G_Protein Activates Second_Messenger Second Messenger Cascade (e.g., PLC activation or AC inhibition) G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Scopolamine_Atropine Scopolamine/Atropine Scopolamine_Atropine->mAChR Blocks

Caption: Primary signaling pathways of the compared 9-azabicyclo[3.3.1]nonane derivatives.

References

Safety Operating Guide

Proper Disposal of 9-Benzyl-9-azabicyclo[3.e.1]nonan-3-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, safeguarding both personnel and the environment.

This document outlines essential safety information, operational protocols for disposal, and guidance on regulatory compliance. By adhering to these procedures, laboratories can maintain a high standard of safety and environmental stewardship.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Overexposure can lead to more severe health consequences.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): When handling this compound, all personnel must wear the following PPE to minimize exposure:

  • Eye Protection: Safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., heavy rubber).[1][2]

  • Body Protection: A lab coat or other protective clothing.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[1][2] If dust or vapors are likely to be generated, a respirator is required.[2]

Chemical Waste Classification and Storage

Proper classification of chemical waste is the first step in the disposal process.

  • Waste Determination: As a chemical waste generator, you are responsible for determining if this compound is classified as a hazardous waste under US EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.[1]

  • Segregation and Storage:

    • Store waste in a designated, well-ventilated, and locked-up area.[1]

    • Keep the waste container tightly closed.[1]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Spill Response Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area. Ensure the area is well-ventilated.[2]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as listed above.[2]

  • Containment:

    • For solid spills, carefully scoop the material into a designated waste container.[2]

    • Avoid creating dust.

  • Decontamination: After the material is collected, wash the spill area thoroughly.[2]

  • Disposal: Place all contaminated materials, including cleaning supplies and PPE, into the hazardous waste container for proper disposal.[2]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal facility.

Step-by-Step Disposal Guide:

  • Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials, in a properly labeled and sealed container.

  • Contact a Licensed Waste Disposal Company: Engage a certified hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for the chemical.

  • Follow Regulatory Guidelines: Adhere to all federal, state, and local regulations for the transportation and disposal of chemical waste.[1]

  • Documentation: Maintain detailed records of all disposed chemicals, including the date, quantity, and the name of the disposal company.

Important Considerations:

  • Do Not Dispose Down the Drain: Due to the lack of ecotoxicity data, it is imperative not to dispose of this chemical down the sink or in regular trash.[1]

  • Do Not Reuse Containers: Empty containers should be disposed of as unused product and should not be reused.[1]

Quantitative Data Summary

While specific quantitative data on disposal is not available, the following table summarizes key physical and chemical properties relevant to its handling and storage.

PropertyValue
CAS Number 2291-58-9
Molecular Formula C₁₅H₁₉NO
Boiling Point 359 °C at 760 mmHg[3]
Flash Point 160.2 °C[3]
Density 1.11 g/cm³[3]
Signal Word Warning[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Unused or Waste This compound B Is the container empty? A->B C Dispose of as unused product. Follow steps for chemical waste. B->C No D Collect in a labeled, sealed hazardous waste container. B->D Yes C->D E Store in a designated, secure, and well-ventilated area. D->E F Contact a licensed hazardous waste disposal company. E->F G Provide SDS and arrange for pickup. F->G H Maintain disposal records. G->H I End H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, use, and disposal of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Summary

This compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

The signal word for this chemical is Warning .[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₅H₁₉NO
Molecular Weight 229.32 g/mol [2]
CAS Number 2291-58-9[2]
Appearance Solid
Boiling Point 359 °C at 760 mmHg
Flash Point 160.2 °C
Density 1.11 g/cm³
Vapor Pressure 2.44E-05 mmHg at 25 °C
Storage Temperature Room Temperature, sealed in dry conditions

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount to safely handle this compound. Adherence to the following recommendations is mandatory.

1. Engineering Controls:

  • Work in a well-ventilated area.[1] A chemical fume hood is recommended for all procedures that may generate dust or aerosols.

2. Eye and Face Protection:

  • Wear chemical safety goggles that meet approved standards.

  • If there is a risk of splashing, a full-face shield should be worn in addition to goggles.

3. Skin and Body Protection:

  • Gloves: Due to the presence of ketone and amine functional groups, specific glove materials are required. Butyl or Viton gloves are recommended for extended contact as they offer excellent resistance to both ketones and amines.[1][3] Neoprene gloves can also be considered.[4][5] Nitrile gloves are generally not recommended for prolonged use with ketones.[4][6] Always inspect gloves for integrity before use.

  • Lab Coat: A standard laboratory coat must be worn and properly fastened to protect against skin contact.

  • Protective Clothing: For larger scale operations or where significant contact is possible, additional protective clothing may be necessary.

4. Respiratory Protection:

  • If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one eng_controls Use Engineering Controls (Fume Hood) start->eng_controls assess_splash Assess Splash Risk eng_controls->assess_splash eye_protection Wear Safety Goggles assess_splash->eye_protection Low Risk face_shield Wear Face Shield + Goggles assess_splash->face_shield High Risk skin_protection Select Skin Protection eye_protection->skin_protection face_shield->skin_protection lab_coat Wear Lab Coat skin_protection->lab_coat gloves Wear Chemical Resistant Gloves (Butyl or Viton recommended) lab_coat->gloves respiratory Assess Inhalation Risk (Dust/Aerosol Generation) gloves->respiratory no_respirator No Respirator Needed (in Fume Hood) respiratory->no_respirator No respirator Use NIOSH-Approved Respirator respiratory->respirator Yes end End: Safe Handling no_respirator->end respirator->end

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plan

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • The product should be stored locked up.[1]

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.

Spill and Leak Procedures:

  • Ensure adequate ventilation and remove all sources of ignition.

  • Wear appropriate PPE as described above.

  • Prevent further leakage or spillage if safe to do so.

  • Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.

  • Do not let the product enter drains, other waterways, or soil.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not reuse empty containers. Dispose of them as unused product.

References

×

Retrosynthesis Analysis

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9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.